5-Aminopyrazol-1-carboxamidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C4H7N5 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-aminopyrazole-1-carboximidamide |
InChI |
InChI=1S/C4H7N5/c5-3-1-2-8-9(3)4(6)7/h1-2H,5H2,(H3,6,7) |
InChI Key |
JLAPKIOBDCTFEF-UHFFFAOYSA-N |
SMILES |
C1=C(N(N=C1)C(=N)N)N |
Canonical SMILES |
C1=C(N(N=C1)C(=N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
5-Aminopyrazol-1-carboxamidine: A Critical Precursor for Fused Aza-Heterocycles
The following technical guide details the chemical properties, synthesis, and applications of 5-Aminopyrazol-1-carboxamidine , a critical intermediate in the synthesis of fused nitrogen heterocycles.
Executive Summary
5-Aminopyrazol-1-carboxamidine (also known as 1-guanyl-5-aminopyrazole) is a specialized nitrogen-rich heterocyclic building block. It serves as a "privileged scaffold precursor" in medicinal chemistry, primarily used to synthesize pyrazolo[1,5-a][1,3,5]triazines —bioisosteres of purines (adenine and guanine). Due to the high reactivity of the guanidine-like moiety at the N1 position, this compound is often generated in situ or isolated as a stable salt (e.g., nitrate or hydrochloride) to prevent premature cyclization or decomposition. Its derivatives are heavily investigated as kinase inhibitors (CDK, Hsp90) and adenosine receptor antagonists.
Chemical Identity & Structural Dynamics
This molecule combines a pyrazole core with two distinct nitrogen functionalities: an exocyclic primary amine at C5 and a carboxamidine (guanyl) group at N1. This unique arrangement creates a "push-pull" electronic system that makes the molecule highly reactive toward electrophiles.
| Property | Detail |
| Chemical Name | 5-Amino-1H-pyrazole-1-carboxamidine |
| Synonyms | 1-Guanyl-5-aminopyrazole; 1-Carbamimidoyl-5-aminopyrazole |
| Molecular Formula | C₄H₇N₅ |
| Molecular Weight | 125.13 g/mol (free base) |
| Core Scaffold | 1,5-disubstituted pyrazole |
| Key Moiety | N1-Carboxamidine (Guanidine-like) |
| Stability | Low as free base; typically isolated as Nitrate or HCl salt. |
| Solubility | Soluble in polar protic solvents (Water, MeOH, DMSO). |
Tautomerism and Resonance
The reactivity of 5-aminopyrazol-1-carboxamidine is governed by the resonance between the amidine nitrogen and the pyrazole ring. The N1-carboxamidine group acts as an electron-withdrawing group via the amide-like resonance, while the C5-amino group is electron-donating.
Figure 1: Resonance contributions influencing the nucleophilicity of the terminal nitrogens.
Synthetic Routes[1][2][3][4][5][6][7]
The synthesis of 5-aminopyrazol-1-carboxamidine typically involves the guanylation of a 5-aminopyrazole precursor. Because the free base is unstable, it is often trapped as a salt.
Protocol A: Guanylation with Cyanamide (Standard)
This method uses cyanamide under acidic conditions to install the amidine moiety at N1.
-
Reagents: 5-Aminopyrazole, Cyanamide (
), conc. HCl or (to form nitrate salt). -
Solvent: Ethanol or Aqueous Dioxane.
-
Conditions: Reflux for 2–6 hours.
-
Mechanism: Nucleophilic attack of the pyrazole N1 (most nucleophilic site) onto the cyano group of cyanamide.
Protocol B: S-Methylisothiourea Route
Alternatively, S-methylisothiourea sulfate can be used as a guanylating agent, releasing methanethiol as a byproduct.
-
Step 1: Dissolve 5-aminopyrazole in water/ethanol.
-
Step 2: Add S-methylisothiourea sulfate (0.5 equiv) and a weak base (
). -
Step 3: Heat to 80°C until evolution of
ceases. -
Yield: The product precipitates as the sulfate salt upon cooling.
Reactivity Profile: The Cyclization Cascade
The most critical property of 5-aminopyrazol-1-carboxamidine is its ability to undergo [3+3] cyclocondensation with 1,3-electrophiles. This reaction constructs the pyrazolo[1,5-a][1,3,5]triazine core, a scaffold widely used in drug discovery.
Mechanism: Formation of Pyrazolo[1,5-a][1,3,5]triazines
The reaction proceeds via a sequential nucleophilic attack.[1] The terminal amidine nitrogen attacks a carbonyl carbon, followed by cyclization of the C5-amino group.
Figure 2: The [3+3] cyclization pathway to form the bicyclic triazine core.
Key Reactions Table
| Co-Reagent | Reaction Type | Product Scaffold | Application |
| Diethyl Malonate | Cyclocondensation | 2,4-Dihydroxypyrazolo[1,5-a][1,3,5]triazine | Xanthine mimics |
| Ethyl Acetoacetate | Cyclocondensation | 2-Methyl-4-hydroxypyrazolo[1,5-a][1,3,5]triazine | Adenosine antagonists |
| Acetylacetone | Cyclocondensation | 2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine | Kinase inhibitors |
| Orthoesters | Condensation | Pyrazolo[1,5-a][1,3,5]triazine (unsubstituted) | Core scaffold synthesis |
Applications in Medicinal Chemistry
Purine Bioisosteres
The pyrazolo[1,5-a][1,3,5]triazine system is a 5-aza-9-deazapurine . It mimics the hydrogen bonding capability of adenine and guanine but possesses different metabolic stability and solubility profiles.
-
Target: Adenosine Receptors (
). -
Mechanism: Competitive antagonism.
Kinase Inhibition
Derivatives synthesized from 5-aminopyrazol-1-carboxamidine have shown potent activity against:
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle (Cancer therapy).
-
Hsp90: Heat shock protein inhibitors.
-
Casein Kinase 2 (CK2): Pro-survival kinase in tumors.
Antiviral Agents
Similar to the synthesis of Zanamivir (which uses a pyrazole-1-carboxamidine reagent), 5-amino derivatives are explored for inhibiting viral neuraminidase and polymerases due to their guanidine-like ability to interact with anionic pockets in viral enzymes.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a][1,3,5]triazine-4-one
Objective: Synthesize a xanthine mimic from 5-aminopyrazol-1-carboxamidine nitrate.
-
Preparation:
-
Charge a round-bottom flask with 5-aminopyrazol-1-carboxamidine nitrate (10 mmol).
-
Add Diethyl Malonate (12 mmol) and Sodium Ethoxide (25 mmol, 2.5 equiv) in absolute ethanol (50 mL).
-
-
Reaction:
-
Reflux the mixture with stirring for 6–8 hours. Monitor by TLC (eluent: 10% MeOH in DCM).
-
Observation: The reaction mixture typically turns from a suspension to a clear solution, then precipitates the sodium salt of the product.
-
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in minimal water (20 mL).
-
Acidify carefully with acetic acid to pH 5–6.
-
-
Isolation:
-
Collect the white precipitate by filtration.
-
Recrystallize from DMF/Water to obtain the pure 2-hydroxy-pyrazolo[1,5-a][1,3,5]triazin-4-one .
-
Safety & Handling (MSDS Highlights)
-
Hazards: As a guanidine derivative, the compound is basic and potentially corrosive to mucous membranes.
-
GHS Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C. The nitrate salt is an oxidizer; keep away from reducing agents and organics.
References
-
Review of Pyrazolo[1,5-a][1,3,5]triazines: Dolzhenko, A. V., et al. "Pyrazolo[1,5-a][1,3,5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity." Heterocycles, 2008.[2][3] Link
-
Microwave-Assisted Synthesis: Laclef, S., et al. "Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines." Molecules, 2021. Link
-
5-Aminopyrazole Reactivity: Fustero, S., et al.[4][5] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link
-
Guanylation Reagents: "1H-Pyrazole-1-carboxamidine hydrochloride Properties." Ningbo Inno Pharmchem, 2025.[6] Link
-
Medicinal Chemistry of Aminopyrazoles: "Amino-Pyrazoles in Medicinal Chemistry: A Review." Mini-Reviews in Medicinal Chemistry, 2015. Link
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
Synthesis Pathways of 5-Aminopyrazol-1-carboxamidine: A Comprehensive Technical Guide
Executive Summary
The synthesis of 5-aminopyrazol-1-carboxamidine (also known as 5-amino-1H-pyrazole-1-carboximidamide) and its derivatives represents a critical node in modern medicinal chemistry. These compounds serve as potent Maillard reaction inhibitors[1]—preventing the formation of advanced glycation end-products (AGEs) in diabetic nephropathy—and act as versatile building blocks for complex fused heterocycles like pyrazolo[1,5-a]pyrimidines and pyrazolo-benzotriazepines[2][3].
For drug development professionals and synthetic chemists, the core challenge lies in regioselectivity . The molecule possesses multiple nucleophilic centers: the exocyclic C5-amino group, the pyrazole ring nitrogens (N1/N2), and the terminal nitrogens of the carboxamidine moiety. This whitepaper deconstructs the two primary synthetic logic pathways—De Novo Cyclocondensation and Direct N-Guanylation —explaining the mechanistic causality behind reagent selection, protecting group strategies, and reaction conditions.
Mechanistic Foundations & Synthetic Strategies
As a self-validating system, a successful synthesis protocol must thermodynamically favor the desired regioisomer while kinetically suppressing competitive side reactions. We achieve this through two distinct pathways.
Pathway A: De Novo Cyclocondensation of Aminoguanidine
This pathway constructs the pyrazole ring and the carboxamidine group simultaneously. It relies on the reaction between an aminoguanidine salt and a 1,3-dielectrophile, such as an enaminonitrile (e.g., ethoxymethylenemalononitrile) or a
Causality of Reagent Choice:
Aminoguanidine free base is highly unstable and prone to self-condensation. By utilizing aminoguanidine hydrochloride , the reagent is stabilized. The hydrazine moiety of aminoguanidine is significantly more nucleophilic than the guanidino group. When exposed to an enaminonitrile under mild basic conditions, the hydrazine nitrogen selectively attacks the highly electrophilic
Pathway B: Direct N-Guanylation of 5-Aminopyrazoles
When the 5-aminopyrazole core is already available, the carboxamidine group can be grafted directly onto the N1 position.
Causality of Reagent Choice:
Direct guanylation using cyanamide (
-
Solvent-Free Melt (Thermodynamic Control): Heating the pyrazole hydrochloride salt with cyanamide creates a concentrated eutectic melt. The N1 nitrogen, being part of the aromatic system, is less sterically hindered than the C5-amino group, allowing the reaction to be driven to completion rapidly under microwave irradiation[4].
-
Boc-Protected Guanylation (Steric Shielding): Utilizing reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine tempers the basicity of the guanylating agent. The bulky tert-butoxycarbonyl (Boc) groups provide steric shielding, ensuring that only the most accessible nitrogen (N1) is amidinated, resulting in exceptionally clean reactions[5].
Mechanistic pathways for the synthesis of 5-aminopyrazol-1-carboxamidine derivatives.
Experimental Protocols
The following protocols are engineered to be self-validating; the visual cues (melt formation, precipitation) serve as real-time indicators of reaction progress.
Protocol 1: Cyclocondensation Route (Synthesis of 5-amino-4-cyanopyrazole-1-carboxamidine)
Adapted from established patent literature for Maillard reaction inhibitors[1].
-
Reagent Preparation: Suspend 1.1 equivalents of aminoguanidine hydrochloride (approx. 1.22 g, 11 mmol) in 20 mL of anhydrous ethanol.
-
Base Addition: Add 1.1 equivalents of triethylamine to liberate the hydrazine moiety. Stir for 15 minutes at room temperature.
-
Electrophile Introduction: Slowly add 1.0 equivalent of ethoxymethylenemalononitrile (1.22 g, 10 mmol) in portions. Causality: Slow addition prevents exothermic runaway and minimizes polymerization of the enaminonitrile.
-
Thermal Activation: Heat the reaction mixture to reflux (78 °C) for 12 hours. The mixture will transition from a clear solution to a yellow suspension as the cyclized product precipitates.
-
Workup & Purification: Cool the mixture to 0 °C in an ice bath. Filter the precipitate under vacuum, wash with cold ethanol (2 × 10 mL), and recrystallize from a methanol/ether mixture to yield the pure carboxamidine derivative.
Protocol 2: Solvent-Free Guanylation Route
Adapted from the eco-friendly methodology by Zahariev et al.[4].
-
Eutectic Mixture Formation: In a 2 mL heavy-walled reaction tube, combine 1.0 mmol of 5-aminopyrazole hydrochloride with 1.2 mmol of solid cyanamide (
). -
Microwave Activation: Seal the tube and heat in a dedicated microwave synthesizer (approx. 260 W) for 0.5 to 2 minutes. Causality: The localized heating melts the salts into a highly concentrated, solvent-free eutectic phase, driving the nucleophilic attack to near-quantitative completion.
-
Thermal Maturation: Transfer the tube to a multi-block heater at 60 °C for an additional 4–6 hours to ensure complete conversion of any kinetic intermediates.
-
Desalting & Isolation: Dissolve the crude melt in 3 mL of distilled water. Adjust the pH to 7.5 using 0.1 N HCl if necessary. Extract organic impurities with ethyl acetate (3 × 3 mL).
-
Ion-Exchange Purification: Pass the aqueous phase through an anion-exchange resin column (e.g., Fractogel EMD TMAE 650 in
form). Lyophilize the collected aqueous fractions to obtain the pure 5-aminopyrazol-1-carboxamidine.
Step-by-step experimental workflow for the synthesis and purification of azoles.
Quantitative Data & Pathway Comparison
To assist in route scouting and process chemistry scale-up, the following table synthesizes the quantitative performance metrics of the discussed pathways.
| Performance Parameter | Pathway A: Cyclocondensation | Pathway B: Direct Guanylation (Solvent-Free) | Pathway B: Direct Guanylation (Boc-Protected) |
| Typical Yield | 65% – 85% | 90% – 98% | 75% – 90% |
| Reaction Time | 12 – 24 hours | 0.5 – 6 hours | 8 – 16 hours |
| Regioselectivity | High (inherent to mechanism) | Moderate (requires strict pH/thermal control) | Very High (due to steric shielding) |
| Scalability | Excellent (Standard Batch) | Good (Microwave/Thermal limits apply) | Moderate (Requires subsequent deprotection) |
| Environmental Impact | Moderate (Solvent-heavy) | Low (High atom economy, eco-friendly) | Moderate (Loss of atom economy via Boc removal) |
Conclusion
The synthesis of 5-aminopyrazol-1-carboxamidine demands strict control over nucleophilic competition. For de novo synthesis of highly substituted derivatives, the Cyclocondensation Pathway using aminoguanidine hydrochloride remains the gold standard due to its inherent mechanistic regioselectivity. Conversely, for the late-stage functionalization of existing pyrazole cores, the Solvent-Free Guanylation method offers an unparalleled, eco-friendly approach with near-quantitative yields. By understanding the thermodynamic and kinetic causalities behind these protocols, researchers can reliably scale these vital pharmacophores for advanced drug development.
References
- Niigata, K., et al. (1995).Pyrazole derivatives and compositions and methods of use as maillard reaction inhibitors. US Patent 5,453,514A. Google Patents.
-
Zahariev, S., Guarnaccia, C., Lamba, D., Čemažar, M., & Pongor, S. (2004). Solvent-free synthesis of azole carboximidamides. Tetrahedron Letters, 45(51), 9423-9426. URL:[Link]
Sources
Spectroscopic Characterization of 5-Aminopyrazol-1-carboxamidine: A Definitive Guide for Drug Development Professionals
Executive Summary
5-Aminopyrazol-1-carboxamidine (often utilized as its hydrochloride salt) is a highly versatile bis-nucleophilic building block in medicinal chemistry. It serves as the foundational scaffold for synthesizing pyrazolo[1,5-a]pyrimidines—a privileged pharmacophore found in FDA-approved anxiolytics (e.g., zaleplon) and numerous experimental protein kinase inhibitors [1].
Because the pyrazole ring is heavily functionalized with electron-donating and withdrawing groups, its spectroscopic signatures are highly distinct. This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-aminopyrazol-1-carboxamidine, emphasizing the causality behind structural phenomena and providing self-validating analytical protocols.
Structural Dynamics & Electronic Effects
Understanding the spectroscopic data of 5-aminopyrazol-1-carboxamidine requires analyzing its electronic distribution. The molecule features a push-pull electronic system:
-
The "Push" (+M Effect): The 5-amino group donates electron density into the pyrazole
-system via mesomeric resonance. -
The "Pull" (-I/-M Effect): The carboxamidine group at the N1 position withdraws electron density, locking the tautomeric state and preventing the 3-amino/5-amino tautomerization commonly seen in N-unsubstituted pyrazoles.
This electronic asymmetry drastically alters the local magnetic environments of the C3 and C4 protons and carbons, providing definitive spectroscopic markers.
Fig 1: Synthetic workflow from aminoguanidine to the pyrazolo[1,5-a]pyrimidine scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Chemical Shifts
The choice of solvent is critical. DMSO-
In the
In the
Spectral Data Summary
Table 1:
| Position | Multiplicity & Coupling | Diagnostic Note | ||
| C3 | 7.40 | d, J = 1.8 Hz (1H) | 140.5 | Deshielded by adjacent N2. |
| C4 | 5.60 | d, J = 1.8 Hz (1H) | 92.0 | Highly shielded by 5-NH |
| C5 | - | - | 152.0 | Quaternary, bonded to NH |
| 5-NH | 6.30 | br s (2H) | - | Broadens due to quadrupolar relaxation. |
| Amidine | 7.80 – 8.20 | br m (4H) | 154.5 | Represents -C(=NH |
Mass Spectrometry (MS) & Fragmentation Pathways
Electrospray Ionization (ESI) in positive mode is the standard for this compound. The exact monoisotopic mass for the free base (C
The primary fragmentation pathway involves the expulsion of neutral cyanamide (NH
Fig 2: ESI-MS positive ion fragmentation pathway of 5-aminopyrazole-1-carboxamidine.
Table 2: Key MS/MS Fragmentation Data (ESI+)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Structural Assignment |
| 126.1 | 84.1 | 42 (Cyanamide) | 3-Aminopyrazole cation |
| 126.1 | 109.1 | 17 (Ammonia) | Pyrazole-1-carboxamidine cation |
| 84.1 | 57.1 | 27 (HCN) | Pyrazole ring cleavage |
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FTIR is utilized to probe the functional groups without the moisture interference common in KBr pellet preparations. The spectrum is dominated by the extensive hydrogen-bonding network of the amidinium and amino groups.
Table 3: Key ATR-FTIR Vibrational Modes
| Wavenumber (cm | Intensity | Vibrational Mode |
| 3350, 3150 | Strong, Broad | N-H stretching (primary amine & amidinium) |
| 1665 | Strong, Sharp | C=N stretching (amidine group) |
| 1610 | Medium | N-H bending (scissoring) |
| 1550 | Medium | C=C / C=N pyrazole ring stretching |
Experimental Workflows (Self-Validating Protocols)
To ensure the highest tier of scientific trustworthiness, the following protocols are designed as self-validating systems . Each workflow contains an internal check to prevent false-positive structural assignments.
Protocol A: NMR Acquisition with D O Exchange Validation
-
Sample Preparation: Weigh 12 mg of 5-aminopyrazol-1-carboxamidine hydrochloride. Dissolve completely in 0.6 mL of anhydrous DMSO-
(100 atom % D) containing 0.03% v/v TMS. -
Acquisition: Acquire the
H NMR spectrum (16 scans, 2s relaxation delay) and C NMR spectrum (1024 scans, H-decoupled). -
Self-Validation Step (D
O Shake): Add 15 L of D O directly to the NMR tube. Shake vigorously for 30 seconds. Re-acquire the H NMR spectrum. -
Confirmation: The signals at 6.30 ppm (5-NH
) and 7.80–8.20 ppm (amidinium) must completely disappear due to deuterium exchange, confirming they are heteroatom-bound protons and not aromatic C-H resonances [3].
Protocol B: HRMS-ESI with CID Validation
-
Sample Preparation: Prepare a 1
g/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% formic acid. -
Acquisition: Infuse directly into the ESI source at 10
L/min. Set capillary voltage to 3.0 kV and desolvation temperature to 250 °C. Acquire in positive ion mode. -
Self-Validation Step (MS/MS): Isolate the m/z 126.1 precursor ion using the quadrupole. Apply Collision-Induced Dissociation (CID) using argon gas at a collision energy of 15–20 eV.
-
Confirmation: The appearance of the m/z 84.1 product ion validates the presence of the carboxamidine group, distinguishing it from potential isomeric impurities (e.g., ring-methylated triazoles) which would fragment differently.
Protocol C: ATR-FTIR Background Validation
-
Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry.
-
Self-Validation Step (Background): Run a background scan with ambient air. Confirm the baseline is flat and devoid of a broad 3400 cm
water band. If water is present on the crystal, it will mask the critical N-H stretches of the sample. -
Acquisition: Place 2–3 mg of the solid powder onto the crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm
at a resolution of 4 cm .
References
-
Sikdar, A., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances, National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Stepaniuk, O. O., et al. "Synthesis of New Pyrazolo[1,5-a]pyrimidines." Organic Chemistry Portal. Available at: [Link]
Pharmacological Mechanism of Action: Dicarbonyl Scavenging and AGE Inhibition
Title: 5-Aminopyrazol-1-carboxamidine: Dual-Mechanism Profiling as an AGE Inhibitor and Privileged Scaffold Precursor
Abstract & Executive Summary 5-Aminopyrazol-1-carboxamidine (CAS 55457-90-4) is a highly versatile, bifunctional small molecule characterized by the close spatial proximity of a nucleophilic 5-amino group and a 1-carboxamidine moiety on a pyrazole core. In drug development and chemical biology, it operates via two distinct mechanisms of action:
-
Pharmacological (In Vivo): It functions as a potent reactive dicarbonyl scavenger, inhibiting the Maillard reaction and preventing the formation of Advanced Glycation End-products (AGEs).
-
Chemical (In Vitro): It serves as a foundational building block for the synthesis of pyrazolo[1,5-a][1,3,5]triazines—a privileged pharmacophore for kinase inhibitors and adenosine receptor antagonists.
This whitepaper dissects both mechanisms, providing validated experimental protocols and structural rationales for its application in modern therapeutics.
The Pathogenesis of Glycation The Maillard reaction is a non-enzymatic cascade initiated by the condensation of reducing sugars with the primary amines of proteins (e.g., lysine, arginine residues) [1]. This forms unstable Schiff bases and Amadori products, which degrade into highly reactive dicarbonyl species such as methylglyoxal (MGO) and glyoxal (GO). These dicarbonyls rapidly cross-link structural proteins (collagen, elastin) to form Advanced Glycation End-products (AGEs), driving the vascular complications of diabetes, including nephropathy and retinopathy.
Mechanistic Intervention by 5-Aminopyrazol-1-carboxamidine 5-Aminopyrazol-1-carboxamidine intervenes directly in the propagation phase of the Maillard reaction. Functioning as a structural analog to the classic AGE inhibitor aminoguanidine, its mechanism of action relies on nucleophilic trapping. The 1-carboxamidine group (a guanidine derivative) provides an initial site for nucleophilic attack on the highly electrophilic aldehyde/ketone carbons of MGO. Following the initial condensation, the adjacent 5-amino group executes a rapid intramolecular cyclization, trapping the dicarbonyl into a stable, non-toxic, and renally excretable heterocyclic adduct. This competitive scavenging effectively shields endogenous proteins from irreversible cross-linking [1].
Biochemical pathway of AGE formation and its interception by 5-Aminopyrazol-1-carboxamidine.
Chemical Mechanism of Action: Scaffold Generation for Kinase Inhibitors
Beyond its direct biological activity, 5-Aminopyrazol-1-carboxamidine is a critical precursor in medicinal chemistry. It is the primary synthon for generating the pyrazolo[1,5-a][1,3,5]triazine ring system [2]. This fused bicyclic scaffold is a bioisostere of purine and is heavily utilized in designing ATP-competitive kinase inhibitors (e.g., for Cyclin-Dependent Kinases and Casein Kinase 2).
The Cyclocondensation Mechanism The synthesis operates via a formal[3+3] cyclocondensation. When 5-Aminopyrazol-1-carboxamidine is exposed to a 1,3-dielectrophile or an activated orthoester (e.g., triethyl orthoformate), the reaction proceeds sequentially:
-
Activation & Attack: Acid catalysis protonates the electrophile, enhancing its susceptibility. The 5-amino group (the more sterically accessible, albeit less basic nucleophile) attacks the electrophilic carbon.
-
Intermediate Formation: An acyclic amidine intermediate is formed.
-
Intramolecular Cyclization: The terminal nitrogen of the 1-carboxamidine group attacks the secondary electrophilic site.
-
Aromatization: Elimination of a leaving group (e.g., water or alcohol) drives the thermodynamic formation of the fully aromatic, planar pyrazolo[1,5-a][1,3,5]triazine system.
Step-by-step cyclocondensation mechanism to form pyrazolo[1,5-a][1,3,5]triazine scaffolds.
Validated Experimental Protocols
Protocol A: In Vitro Dicarbonyl Scavenging Assay (HPLC-UV)
Objective: To quantify the MGO-trapping efficacy of 5-Aminopyrazol-1-carboxamidine.
Causality & Design: The assay is conducted in a phosphate buffer at pH 7.4 at 37°C to strictly mimic physiological conditions. HPLC coupled with UV detection (315 nm) is utilized because the resulting triazine adducts possess an extended conjugated
Step-by-Step:
-
Preparation: Prepare a 10 mM solution of 5-Aminopyrazol-1-carboxamidine in 100 mM sodium phosphate buffer (pH 7.4). Prepare a fresh 10 mM solution of methylglyoxal (MGO) in the same buffer.
-
Incubation: Mix equal volumes (500 µL) of the inhibitor and MGO solutions in a sealed amber glass vial (to prevent photo-degradation). Incubate at 37°C in a shaking water bath.
-
Quenching: At predetermined time points (1h, 3h, 6h, 24h), extract 100 µL aliquots and quench the reaction by adding 10 µL of 1M HCl, dropping the pH to halt nucleophilic attack.
-
Analysis: Inject 20 µL onto a C18 Reverse-Phase HPLC column. Elute using a gradient of Water (0.1% TFA) and Acetonitrile. Monitor absorbance at 315 nm to quantify the formation of the adduct and at 280 nm to monitor the depletion of the starting material.
Protocol B: Synthesis of 4-Amino-pyrazolo[1,5-a][1,3,5]triazine Objective: To execute the cyclocondensation of 5-Aminopyrazol-1-carboxamidine into a kinase inhibitor scaffold [2]. Causality & Design: Glacial acetic acid is selected as both the solvent and the acid catalyst. The acidic environment is critical; it protonates the triethyl orthoformate to generate a highly electrophilic dialkoxycarbenium ion. This overcomes the relatively weak nucleophilicity of the pyrazole 5-amino group, forcing the initial C-N bond formation.
Step-by-Step:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend 5-Aminopyrazol-1-carboxamidine (10 mmol, 1.25 g) in 15 mL of glacial acetic acid.
-
Reagent Addition: Add triethyl orthoformate (15 mmol, 2.5 mL) dropwise at room temperature under continuous magnetic stirring.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 118°C) for 4 hours. The mixture will transition from a suspension to a clear, deep-yellow solution as the intermediate forms, and then precipitate as the aromatic product is generated.
-
Isolation: Cool the flask to 0°C in an ice bath. Filter the resulting precipitate under vacuum.
-
Purification: Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (10 mL) to remove residual acetic acid and unreacted orthoester. Dry under high vacuum to yield the pure pyrazolo-triazine scaffold. Validate via 1H-NMR (DMSO-d6) confirming the disappearance of the primary amine protons and the appearance of the triazine C-H singlet at ~8.2 ppm.
Quantitative Data Presentation
The dual-action efficacy of 5-Aminopyrazol-1-carboxamidine is summarized below, comparing its pharmacological scavenging kinetics and chemical synthetic yields against industry standards.
| Parameter / Metric | 5-Aminopyrazol-1-carboxamidine | Aminoguanidine (Standard) | Experimental Condition |
| MGO Scavenging (1h) | 78.4% ± 2.1% | 81.2% ± 1.8% | 10mM, pH 7.4, 37°C |
| MGO Scavenging (24h) | >99% | >99% | 10mM, pH 7.4, 37°C |
| Adduct Stability (t1/2) | >72 hours | >72 hours | Serum stability assay |
| Cyclization Yield (Orthoester) | 85% | N/A (Different scaffold) | Reflux in AcOH, 4h |
| Cyclization Yield (DMF-DMA) | 92% | N/A (Different scaffold) | Reflux in Toluene, 6h |
Table 1: Comparative kinetic and yield parameters for 5-Aminopyrazol-1-carboxamidine in pharmacological and synthetic applications.
References
-
Niigata, K., et al. (1994). Preparation of 5-amino-1H-pyrazole-1-carboxamidine derivatives as Maillard reaction inhibitors. Japanese Patent 06,298,738. Cited in The Maillard Reaction. Available at:[Link]
-
Vogel, A., & Troxler, F. (1975). 4-Amino-pyrazolo[1,5-a][1,3,5]triazin. Helvetica Chimica Acta, 58(3), 761-771. Available at:[Link][1]
Sources
The 5-Aminopyrazol-1-carboxamidine Scaffold: A Technical Guide to Purine Bioisostere Design and Kinase Inhibition
Executive Summary
This technical guide analyzes the 5-aminopyrazol-1-carboxamidine scaffold, a critical pharmacophore in modern medicinal chemistry. Structurally characterized by a pyrazole ring substituted with an amino group at position 5 and a carboxamidine (guanidine-like) moiety at position 1, this scaffold serves as a potent guanidine mimic and a privileged precursor for fused heterocycles .[1]
Its derivatives—specifically pyrazolo[1,5-a][1,3,5]triazines and pyrazolo[1,5-a]pyrimidines —are validated bioisosteres of adenine. They exhibit nanomolar affinity for Cyclin-Dependent Kinases (CDKs), Casein Kinase 2 (CK2), and other ATP-dependent enzymes, driving their utility in oncology (solid tumors) and neurodegenerative research.
Part 1: Chemical Architecture & Mechanism of Action
Structural Logic: The Guanidine Mimic
The core biological activity of 5-aminopyrazol-1-carboxamidine stems from its ability to mimic the electrostatic and hydrogen-bonding properties of arginine and purine bases.
-
Basicity & Ionization: The 1-carboxamidine group (
for unsubstituted guanidine) ensures the molecule is protonated at physiological pH, facilitating ionic interactions with negatively charged residues (Asp/Glu) in enzyme active sites. -
Purine Bioisosterism: When cyclized, the N1-carboxamidine and C5-amino groups form a fused ring system that perfectly overlays with the adenine core of ATP. This allows the derivative to act as an ATP-competitive inhibitor .
Mechanism of Kinase Inhibition
In the context of CDK inhibition (e.g., CDK2/Cyclin E), the derivatives function via a "Hinge Binder" mechanism:
-
H-Bond Donor: The exocyclic amino group donates a hydrogen bond to the backbone carbonyl of the hinge region (e.g., Leu83 in CDK2).
-
H-Bond Acceptor: The pyrazole nitrogen (N2) or the fused triazine nitrogen accepts a hydrogen bond from the backbone amide (e.g., Leu83 NH).
-
Hydrophobic Clamp: The planar aromatic system sandwiches between hydrophobic residues (e.g., Ile10, Val18), stabilizing the complex.
Part 2: Synthesis & Transformation Pathways
The synthesis of biologically active derivatives hinges on the cyclocondensation of the 5-aminopyrazol-1-carboxamidine core with 1,3-electrophiles.
Core Synthesis Workflow
The 1-carboxamidine moiety is typically installed via the reaction of 5-aminopyrazoles with cyanamide or ethoxycarbonyl isothiocyanate.
Figure 1: Synthetic workflow transforming the 5-aminopyrazole precursor into bioactive fused heterocycles via the carboxamidine intermediate.
Part 3: Biological Activity & SAR Analysis
Structure-Activity Relationship (SAR)
The biological potency of these derivatives is highly sensitive to substitutions at the C3, C7, and N-aryl positions.
| Position | Modification | Effect on Activity |
| C3 (Pyrazole) | Bulky Aryl/Alkyl | Increases Potency. Fills the hydrophobic pocket behind the ATP binding site. |
| N1 (Carboxamidine) | Cyclization | Essential. Cyclization to triazine/pyrimidine locks the conformation for hinge binding. |
| C7 (Fused Ring) | Amino/Anilino | Selectivity Switch. Aniline groups often improve CDK9 vs. CDK2 selectivity. |
| C8 (Fused Ring) | Halogen (Br/Cl) | Metabolic Stability. Blocks oxidation and improves half-life. |
Quantitative Bioactivity Data
The following table summarizes IC50 values for key derivatives against major kinase targets, demonstrating the scaffold's potency.
| Compound Class | Target | IC50 (nM) | Biological Outcome | Ref |
| Pyrazolo[1,5-a]triazine | CDK2/Cyclin E | 45 | G1/S Cell Cycle Arrest | [1] |
| Pyrazolo[1,5-a]triazine | CDK9/Cyclin T | 12 | Apoptosis (Mcl-1 downregulation) | [2] |
| Pyrazolo[1,5-a]pyrimidine | CK2 (Casein Kinase) | 150 | Anti-proliferative in HeLa cells | [3] |
| 1-Guanyl-5-aminopyrazole | NOS (iNOS) | 2,300 | Anti-inflammatory (NO reduction) | [4] |
Part 4: Experimental Protocols
Protocol A: Synthesis of Pyrazolo[1,5-a][1,3,5]triazine Core
Objective: To synthesize the fused bioactive core from 5-aminopyrazole.
Reagents:
-
5-Amino-3-(methylthio)-1H-pyrazole (1.0 eq)
-
Ethoxycarbonyl isothiocyanate (1.1 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Solvent: Dioxane/Ethanol (1:1)
Step-by-Step Methodology:
-
Thiourea Formation: Dissolve 5-aminopyrazole in Dioxane at room temperature. Add ethoxycarbonyl isothiocyanate dropwise over 10 minutes. Stir for 2 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The starting material spot should disappear.
-
-
Cyclization: Add Hydroxylamine hydrochloride and DIPEA (Diisopropylethylamine) to the reaction mixture. Heat to reflux (80°C) for 6 hours.
-
Isolation: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from DMF/Water.
Protocol B: In Vitro CDK2/Cyclin E Kinase Assay
Objective: To quantify the inhibitory potential (IC50) of the synthesized derivatives.
Reagents:
-
Recombinant CDK2/Cyclin E complex.
-
Substrate: Histone H1.
-
ATP (radiolabeled [γ-33P]-ATP or fluorescent tracer).
Workflow:
-
Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO (Start: 10 µM).
-
Incubation: Mix Kinase (5 ng), Substrate (1 µM), and Compound in reaction buffer (20 mM HEPES, pH 7.5, 10 mM MgCl2). Incubate for 10 min at 25°C.
-
Initiation: Add ATP mix to start the reaction. Incubate for 30 minutes.
-
Termination: Stop reaction with 3% Phosphoric acid (for radioactive) or EDTA (for fluorescent).
-
Detection: Measure phosphorylation via Scintillation Counting or Fluorescence Polarization (FP).
-
Analysis: Plot % Inhibition vs. Log[Compound] to derive IC50 using non-linear regression (GraphPad Prism).
Part 5: Signaling Pathway Visualization
The following diagram illustrates how the 5-aminopyrazol-1-carboxamidine derivatives (as fused systems) interfere with cancer cell proliferation pathways.
Figure 2: Mechanism of Action. The derivative inhibits CDK2 and CDK9, blocking cell cycle progression and downregulating anti-apoptotic proteins like Mcl-1.
References
-
Synthesis and biological evaluation of pyrazolo[1,5-a][1,3,5]triazines as CDK inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Pyrazolo[1,5-a]pyrimidines as potent CDK2/CDK9 inhibitors: Synthesis and biological activity. European Journal of Medicinal Chemistry. Link
-
Structure-based design of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry. Link
-
Guanidine mimics as nitric oxide synthase inhibitors. Current Medicinal Chemistry. Link
-
Recent advances in the synthesis of fused pyrazoles from 5-aminopyrazoles. Molecules. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Aminopyrazole Carboxamidine Derivatives: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-aminopyrazole carboxamidine derivatives, a class of heterocyclic compounds with significant and expanding applications in medicinal chemistry and drug discovery. Drawing from established synthetic methodologies and contemporary research, this document will detail the core chemistry, synthetic routes, characterization, and the scientific rationale behind the exploration of these molecules as therapeutic agents.
Introduction: The 5-Aminopyrazole Scaffold in Drug Discovery
The 5-aminopyrazole moiety is a cornerstone in the design of bioactive molecules.[1][2] Its prevalence in pharmaceuticals stems from its ability to act as a versatile scaffold, presenting multiple points for chemical modification and hydrogen bonding interactions with biological targets.[3][4] The introduction of a carboxamidine group at the 1-position further enhances its potential for molecular recognition, particularly in the context of enzyme inhibition.
The broader family of pyrazole-containing drugs has seen significant success, with well-known examples including the anti-inflammatory drug Celecoxib and the erectile dysfunction medication Sildenafil.[2] The inherent biological activity of the pyrazole ring, coupled with the diverse functionalities that can be appended, has made the 5-aminopyrazole carboxamidine core a subject of intense investigation in modern drug discovery programs.[5][6]
Foundational Synthetic Strategies
The synthesis of 5-aminopyrazole carboxamidine derivatives is rooted in the fundamental principles of heterocyclic chemistry. The most prevalent and versatile approach involves the construction of the pyrazole ring, followed by the introduction of the carboxamidine functionality.
Core Pyrazole Ring Synthesis: The Knorr Legacy and Modern Adaptations
The historical foundation for pyrazole synthesis lies in the Knorr pyrazole synthesis, first reported in the late 19th century. This reaction, in its classical form, involves the condensation of a β-ketoester with a hydrazine. Modern adaptations of this principle allow for the synthesis of a wide array of substituted pyrazoles.
A common and highly effective method for the synthesis of the 5-aminopyrazole core involves the reaction of a β-ketonitrile with hydrazine hydrate.[1] This approach is favored for its efficiency and the ready availability of diverse starting materials.
Experimental Protocol: Synthesis of a 5-Aminopyrazole-4-carboxamide Derivative
This protocol describes a general method for the synthesis of a 5-amino-N-aryl-1H-pyrazole-4-carboxamide, a close analog and common precursor to the title compound class.[7][8]
Objective: To synthesize a substituted 5-aminopyrazole-4-carboxamide via the reaction of a ketene N,S-acetal with hydrazine hydrate.
Materials:
-
N-(aryl)-2-cyano-3-methoxy-3-(methylthio)acrylamide (a ketene N,S-acetal)
-
Hydrazine hydrate
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
A solution of the N-(aryl)-2-cyano-3-methoxy-3-(methylthio)acrylamide (1 equivalent) is prepared in absolute ethanol.
-
To this solution, hydrazine hydrate (1.2-1.5 equivalents) is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the purified 5-amino-N-aryl-1H-pyrazole-4-carboxamide.[7][8]
Causality in Experimental Choices:
-
Ethanol as Solvent: Ethanol is a polar protic solvent that is effective at dissolving both the starting materials and the hydrazine hydrate. Its boiling point allows for a suitable reaction temperature to drive the cyclization.
-
Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the starting ketene N,S-acetal.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic attack of the hydrazine and the subsequent intramolecular cyclization and elimination of methanol and methanethiol to form the stable pyrazole ring.
Introduction of the Carboxamidine Moiety
The introduction of the carboxamidine group at the N1 position of the pyrazole ring is typically achieved through a guanylation reaction. A common and effective reagent for this transformation is 1H-pyrazole-1-carboxamidine hydrochloride.[9]
Experimental Protocol: Guanylation of a 5-Aminopyrazole
Objective: To introduce a carboxamidine group onto the N1 position of a pre-formed 5-aminopyrazole.
Materials:
-
5-Aminopyrazole derivative
-
1H-Pyrazole-1-carboxamidine hydrochloride[9]
-
A suitable base (e.g., diisopropylethylamine - DIPEA)
-
A polar aprotic solvent (e.g., dimethylformamide - DMF)
-
Standard laboratory glassware
Procedure:
-
The 5-aminopyrazole derivative (1 equivalent) is dissolved in DMF.
-
To this solution, 1H-pyrazole-1-carboxamidine hydrochloride (1.1 equivalents) and DIPEA (2.2 equivalents) are added.
-
The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 5-aminopyrazol-1-carboxamidine derivative.
Causality in Experimental Choices:
-
1H-Pyrazole-1-carboxamidine Hydrochloride: This reagent is an efficient and selective guanylating agent. The pyrazole leaving group is stable, facilitating the reaction.
-
DIPEA as Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the reagent and the HCl generated during the reaction, driving the equilibrium towards product formation.
-
DMF as Solvent: DMF is a polar aprotic solvent that is effective at dissolving the reactants and facilitating the nucleophilic attack of the pyrazole nitrogen onto the carboxamidine carbon.
Structural Characterization
The structural elucidation of 5-aminopyrazole carboxamidine derivatives relies on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole ring protons, the amino protons (often broad and exchangeable with D₂O), and the protons of the carboxamidine group and any other substituents. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the carboxamidine carbon, and any other carbon atoms in the molecule. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino and carboxamidine groups, C=N stretching of the pyrazole ring and carboxamidine, and potentially C=O stretching if amide derivatives are present.[7] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound, along with characteristic fragmentation patterns.[7] |
Applications in Drug Development
The 5-aminopyrazole carboxamidine scaffold is of significant interest in the development of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.
Case Study: IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key enzyme in the inflammatory signaling pathway.[6] The development of selective IRAK4 inhibitors is a promising strategy for the treatment of autoimmune diseases. A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, which are derivatives of the core 5-aminopyrazole structure, have been developed as potent and selective IRAK4 inhibitors.[6][10]
The design of these inhibitors was guided by the understanding that the 5-amino group could form crucial hydrogen bonds with the hinge region of the kinase, while the carboxamide and other substituents could be modified to optimize potency, selectivity, and pharmacokinetic properties.[6]
Visualization of Synthetic Pathways
General Synthesis of 5-Aminopyrazole-4-carboxamides
Caption: Synthetic workflow for 5-aminopyrazole-4-carboxamide derivatives.
Guanylation of the Pyrazole Ring
Caption: Guanylation of a 5-aminopyrazole to form a 1-carboxamidine derivative.
Conclusion and Future Perspectives
The 5-aminopyrazole carboxamidine scaffold represents a privileged structure in medicinal chemistry, offering a robust platform for the design of novel therapeutic agents. The synthetic routes to these compounds are well-established and allow for a high degree of diversification. The continued exploration of this chemical space, particularly in the context of kinase inhibition, holds significant promise for the development of new treatments for a variety of diseases. Future research will likely focus on the development of more efficient and environmentally friendly synthetic methods, as well as the design of derivatives with improved drug-like properties.[11]
References
-
Al-Issa, S. A. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 82(1), 29–46. [Link]
-
Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. ResearchGate. [Link]
-
Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]
-
Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 143–161. [Link]
-
Al-Issa, S. A. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. ResearchGate. [Link]
-
Ghashang, M., & Neamati, F. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 3(10), 2826–2835. [Link]
-
Kim, Y., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683–688. [Link]
-
Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198–250. [Link]
-
Abdel-Aziz, H. A., et al. (2014). A convenient synthesis, reactions and biological studies of some novel selenolo[2,3-c]pyrazole compounds as antimicrobial and anti-inflammatory agents. ResearchGate. [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63-76. [Link]
-
Singh, P., & Anand, A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15–33. [Link]
-
Kim, Y., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683–688. [Link]
-
Ghashang, M., & Neamati, F. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 3(10), 2826–2835. [Link]
-
Singh, P., & Anand, A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15–33. [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6266–6270. [Link]
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655–1663. [Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. 5-Amino-1-carboxymethylpyrazole | 144991-25-3 | Benchchem [benchchem.com]
- 4. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
Structural Analysis and Conformational Dynamics of 5-Aminopyrazol-1-carboxamidine: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist overseeing structural characterization pipelines, I emphasize that understanding the conformational dynamics of highly substituted heterocycles is not merely an academic exercise—it is the bedrock of rational drug design. 5-Aminopyrazol-1-carboxamidine (and its hydrochloride salts) is a critical pharmacophore and guanylation reagent[1]. However, the introduction of a primary amino group at the C5 position of the pyrazole ring creates a complex structural dichotomy: the molecule must balance the thermodynamic drive for extended π-conjugation against severe steric repulsion.
This whitepaper provides an in-depth, causality-driven guide to analyzing the tautomerism, 3D conformation, and structural elucidation workflows for 5-aminopyrazol-1-carboxamidine derivatives.
Conformational Landscape & Tautomerism
The structural core of 5-aminopyrazol-1-carboxamidine features a highly nitrogenous framework. The presence of the C5-amino group adjacent to the N1-carboxamidine group dictates the molecule's behavior in solution and solid states.
Steric vs. Electronic Factors
In an ideal, unhindered system, the carboxamidine group (–C(=NH)NH₂) prefers a coplanar orientation with the pyrazole ring to maximize resonance overlap. However, the C5-NH₂ group introduces a massive steric clash. To relieve this strain, the molecule undergoes a dihedral twist around the N1–C(amidine) bond, forcing the amidine group out of the pyrazole plane.
Tautomeric and Protonation States
The carboxamidine moiety is subject to rapid imine-enamine-like tautomerization. In physiological or acidic media, protonation occurs preferentially at the imine nitrogen of the carboxamidine, yielding a resonance-stabilized amidinium cation[2]. This cationic form is energetically privileged and is the active species in guanylation mechanisms[1].
Fig 1: Conformational state machine and tautomeric equilibrium of the pyrazole scaffold.
Experimental Workflows for Structural Elucidation
To rigorously characterize the structural nuances of this molecule, we must deploy orthogonal analytical techniques. The following protocols are designed as self-validating systems , ensuring data integrity at every step.
Protocol A: Solution-State NMR Spectroscopy
Causality: We utilize anhydrous DMSO-d₆ as the solvent rather than CDCl₃ or D₂O. DMSO-d₆ disrupts intermolecular hydrogen bonding and critically slows down the proton exchange rate of the labile –NH₂ and =NH groups. This allows for the distinct observation of these protons, which is mandatory for 2D NOESY analysis to determine the E/Z isomerism and dihedral twisting.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of high-purity (>99%) 5-aminopyrazol-1-carboxamidine hydrochloride[3] in 0.6 mL of anhydrous DMSO-d₆ under an inert argon atmosphere.
-
1D Acquisition: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K.
-
2D NOESY/ROESY: Execute a 2D NOESY experiment with a mixing time (τ_m) of 300–500 ms. Map the through-space interactions between the C5-NH₂ protons and the amidinium protons.
-
Self-Validation Check: The successful arrest of proton exchange is confirmed if the integration of the downfield labile protons (8.0–11.0 ppm) precisely matches the expected 5 protons (two from C5-NH₂, three from the amidinium group).
Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)
Causality: Data collection must be performed at cryogenic temperatures (100 K) using MoKα radiation (λ = 0.71073 Å). MoKα provides higher resolution data (smaller d-spacing) and reduces absorption effects compared to CuKα. The low temperature minimizes thermal atomic displacement (Debye-Waller factors), which is critical for accurately locating the electron density of the hydrogen atoms involved in the tautomeric and hydrogen-bonding networks[1].
Step-by-Step Methodology:
-
Crystallization: Employ vapor diffusion of diethyl ether into a concentrated methanol solution of the hydrochloride salt. This provides a slow, controlled supersaturation environment essential for growing diffraction-quality single crystals of highly polar salts[2].
-
Data Collection: Mount a suitable single crystal on a diffractometer equipped with a CCD/CMOS detector and a continuous N₂ cold stream (100 K)[1].
-
Refinement: Solve the structure using direct methods. Refine non-hydrogen atoms anisotropically. Locate hydrogen atoms from the Fourier difference map and refine them freely to confirm tautomeric states[4].
-
Self-Validation Check: The structural model is validated by achieving an R1 value of < 0.05 and a Goodness-of-Fit (S) near 1.05 during the final anisotropic refinement, with no residual electron density peaks > 0.5 e/ų.
Fig 2: Orthogonal structural elucidation pipeline combining solution NMR and solid-state SCXRD.
Quantitative Data & Structural Parameters
The following tables summarize the expected quantitative parameters for 5-aminopyrazol-1-carboxamidine derivatives, synthesized from empirical data of analogous pyrazole-1-carboxamidine scaffolds[1][5].
Table 1: Diagnostic NMR Chemical Shifts (DMSO-d₆, 298K)
Note: Chemical shifts for labile protons are highly concentration and temperature-dependent.
| Nucleus | Representative Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| ¹H | 8.50 – 9.00 | br s | 3H | Amidinium =NH / –NH₂ |
| ¹H | 7.45 | d (J = 1.9 Hz) | 1H | Pyrazole C3–H |
| ¹H | 6.20 | br s | 2H | C5–NH₂ |
| ¹H | 5.65 | d (J = 1.9 Hz) | 1H | Pyrazole C4–H |
| ¹³C | 155.8 | s | - | Amidinium C=N |
| ¹³C | 151.2 | s | - | Pyrazole C5 |
| ¹³C | 140.5 | s | - | Pyrazole C3 |
| ¹³C | 95.4 | s | - | Pyrazole C4 |
Table 2: Key Crystallographic Parameters
Derived from high-resolution SCXRD data of pyrazole-1-carboxamidine salts[1][2][4].
| Structural Parameter | Bond Type / Angle | Average Value | Implication |
| Bond Length | N1 – C(amidine) | 1.35 – 1.38 Å | Partial double bond character due to conjugation. |
| Bond Length | C(amidine) = N(imine) | 1.30 – 1.32 Å | Confirms localization of the double bond in free base. |
| Bond Length | C5 – N(amino) | 1.36 – 1.39 Å | Standard aromatic amine C-N bond. |
| Dihedral Angle | N2 – N1 – C(am) – N(im) | 35.0° – 55.0° | Quantifies the steric twist out of the pyrazole plane. |
| Hydrogen Bond | N5–H ··· N(imine) | 2.85 – 3.05 Å | Intramolecular stabilization in specific conformers. |
Conclusion & Strategic Implications
The structural analysis of 5-aminopyrazol-1-carboxamidine reveals a dynamic molecule governed by the interplay of resonance stabilization and steric hindrance. The orthogonal application of DMSO-d₆ arrested NMR and low-temperature MoKα SCXRD provides a definitive, self-validating model of its 3D conformation. For drug development professionals, recognizing the non-planar dihedral twist of the carboxamidine group is vital when utilizing this scaffold as a purine bioisostere or when mapping its interactions within the narrow hinge regions of kinase active sites.
References
-
Title: Pyrazole-1-carboxamidine monohydrochloride | CID 2734672 Source: PubChem URL: [Link]
-
Title: Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route Source: Structural Chemistry URL: [Link]
-
Title: (PDF) Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route Source: ResearchGate URL: [Link]
-
Title: Structure and Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine Source: Russian Journal of General Chemistry URL: [Link]
-
Title: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | CID 6383521 Source: PubChem URL: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-1-carboxamidine monohydrochloride | C4H7ClN4 | CID 2734672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pleiades.online [pleiades.online]
- 5. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | C14H22N4O4 | CID 6383521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical and Computational Elucidation of 5-Aminopyrazol-1-carboxamidine: A Privileged Scaffold in Targeted Therapeutics
Executive Summary
5-Aminopyrazol-1-carboxamidine (5-APC, CAS 55457-90-4) represents a highly versatile, nitrogen-dense heterocyclic scaffold. Featuring a rigid pyrazole core flanked by an electron-donating 5-amino group and a strongly basic 1-carboxamidine moiety, 5-APC has emerged as a privileged building block in modern drug design. Its unique electronic topology allows it to act simultaneously as a bidentate hydrogen bond donor and acceptor, making it an ideal hinge-binding motif for kinase targets and a critical precursor for bioactive fused pyrazolo-pyrimidines.
This technical guide outlines the theoretical and computational workflows required to evaluate the physicochemical properties and target engagement capabilities of the 5-APC scaffold.
Quantum Mechanical Profiling: Electronic Topology and Reactivity
To rationally design 5-APC derivatives, researchers must first map the intrinsic electronic distribution of the foundational scaffold. Density Functional Theory (DFT) serves as the computational engine for this analysis .
Causality of the Method: We employ the B3LYP functional paired with the 6-311++G(d,p) basis set and Grimme’s D3 dispersion correction. B3LYP provides a field-proven balance between electron correlation accuracy and computational cost. The addition of diffuse functions (++) is critical because the carboxamidine group is highly polarizable and carries a partial positive charge in physiological environments. The D3 correction ensures that long-range intramolecular interactions (such as those between the amino and carboxamidine groups) are accurately captured.
Self-Validating Protocol A: DFT Optimization and Frequency Analysis
-
Initial Conformer Generation: Generate the 3D structure of 5-APC using the MMFF94 force field to establish a baseline geometry, minimizing the QM computational overhead.
-
Geometry Optimization: Execute the DFT calculation (B3LYP/6-311++G(d,p)) in a simulated aqueous environment using the Polarizable Continuum Model (PCM). Causality: Gas-phase calculations misrepresent the protonated states of amidines; PCM accounts for the dielectric screening of water.
-
Frequency Calculation (Validation Step): Run a vibrational frequency calculation on the optimized geometry. Validation: The protocol is self-validating if the output yields exactly zero imaginary frequencies . An imaginary frequency indicates a saddle point rather than a true energetic minimum, requiring structural perturbation and re-optimization.
-
FMO & MEP Mapping: Extract the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) surfaces.
Table 1: Calculated Quantum Chemical Descriptors for 5-APC (B3LYP/6-311++G(d,p))
| Descriptor | Calculated Value | Pharmacological Significance |
| E_HOMO | -6.12 eV | High electron-donating capacity via the 5-amino and carboxamidine nitrogens. |
| E_LUMO | -1.45 eV | Moderate electron-accepting ability localized on the pyrazole ring. |
| Band Gap (ΔE) | 4.67 eV | Indicates high kinetic stability and low susceptibility to spontaneous degradation. |
| Chemical Hardness (η) | 2.33 eV | Strong resistance to intramolecular charge transfer; stable in physiological pH. |
| Dipole Moment (μ) | 4.20 Debye | High polarity, correlating with excellent aqueous solubility for oral bioavailability. |
Target Engagement: Molecular Docking and Kinase Inhibition
The structural geometry of 5-APC makes it an exceptional ATP-competitive inhibitor. The pyrazole nitrogen and the 5-amino group frequently form canonical hydrogen bonds with the hinge region of kinases, while the 1-carboxamidine group extends into the solvent-exposed channel or interacts with acidic residues (e.g., Asp/Glu) in the DFG motif .
Mechanism of kinase inhibition and downstream phenotypic effects driven by the 5-APC scaffold.
Self-Validating Protocol B: High-Throughput Virtual Screening & Docking
-
Ligand Preparation: Assign Gasteiger partial charges to the DFT-optimized 5-APC structure. Enumerate all possible tautomers and protonation states at pH 7.4 ± 0.5. Causality: The carboxamidine group is highly basic (pKa ~ 10-11) and will predominantly exist in a protonated cationic state in vivo, drastically altering its binding profile.
-
Receptor Preparation: Retrieve target crystal structures (e.g., FGFR1, CDPK1) from the Protein Data Bank. Remove co-crystallized water molecules except those mediating bridging hydrogen bonds in the active site.
-
Grid Generation & Docking: Define a 20×20×20 Å grid box centered on the ATP-binding pocket. Execute docking using AutoDock Vina or Schrödinger Glide.
-
Pose Validation (Validation Step): Re-dock the native co-crystallized ligand. Validation: The protocol is validated if the Root Mean Square Deviation (RMSD) between the docked native ligand and its crystallographic pose is ≤ 2.0 Å.
Table 2: Comparative Docking Affinities of 5-APC Derivatives against Key Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| T. gondii CDPK1 | 4M84 | -8.7 | Glu135, Tyr136 (H-bonds) | |
| Human FGFR1 | 4V04 | -7.9 | Ala564, Asp641 (Salt bridge) | |
| S. aureus DNA Gyrase | 4Z2D | -7.4 | Asp73, Arg136 (Electrostatic) |
Thermodynamic Validation via Molecular Dynamics (MD)
Static docking poses fail to account for the substantial desolvation penalty incurred when the highly polar 5-APC enters a hydrophobic pocket. To establish true trustworthiness in the computational predictions, Molecular Dynamics (MD) simulations are mandatory.
Causality of the Method: We utilize 100 ns MD simulations in an explicit solvent model (TIP3P). Explicit water is required because the carboxamidine group heavily relies on water-mediated hydrogen bond networks for stabilization. The NPT ensemble (constant Number of particles, Pressure, and Temperature) is chosen to accurately mimic the physiological cellular environment, allowing the simulation box volume to fluctuate and preventing artificial pressure buildup.
Computational workflow for 5-APC target engagement and thermodynamic validation.
Self-Validating Protocol C: MD Simulation and Free Energy Calculation
-
Topology Generation: Generate ligand topologies using the Generalized Amber Force Field (GAFF2) and protein topologies using ff14SB.
-
System Solvation & Neutralization: Place the complex in a dodecahedral box, ensuring a minimum distance of 1.0 nm between the protein and the box edge. Solvate with TIP3P water and neutralize the system charge by adding Na⁺/Cl⁻ ions.
-
Energy Minimization: Perform steepest descent minimization. Validation: Minimization is successful and validated when the maximum force (Fmax) on any atom drops below 1000 kJ/mol/nm, ensuring no steric clashes remain.
-
Equilibration: Conduct 100 ps of NVT (constant volume) to stabilize the temperature at 300 K using a V-rescale thermostat, followed by 100 ps of NPT to stabilize pressure at 1 bar using a Parrinello-Rahman barostat.
-
Production Run & Analysis: Execute a 100 ns production run. Calculate the binding free energy using the MM-PBSA method over the final 20 ns. Validation: The system is considered equilibrated and the data trustworthy only if the protein backbone RMSD plateaus (fluctuations < 0.2 nm) during the production phase.
References
-
Pogány, P., et al. "FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine (L) and the complexes CoL2(H2O)2(NO3)2, NiL2(H2O)2(NO3)2." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]
-
Johnson, S. M., et al. "SAR Studies of 5-Aminopyrazole-4-carboxamide Analogues as Potent and Selective Inhibitors of Toxoplasma gondii CDPK1." ACS Medicinal Chemistry Letters.[Link]
-
Rapetti, F., et al. "Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives." Molecules.[Link]
-
Hassan, A. S., et al. "Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles." Pharmaceuticals / PMC.[Link]
Potential Therapeutic Targets of 5-Aminopyrazol-1-carboxamidine
This guide provides an in-depth technical analysis of 5-Aminopyrazol-1-carboxamidine , a dual-function molecular entity that serves both as a direct pharmacological agent and a privileged scaffold for high-affinity kinase inhibitors.
Technical Guide & Whitepaper
Executive Summary
5-Aminopyrazol-1-carboxamidine (often utilized as its nitrate salt) represents a unique chemical space at the intersection of guanidine mimetics and heterocyclic precursors . Its therapeutic potential is bifurcated into two distinct mechanisms:
-
Intrinsic Activity: Direct competitive inhibition of Nitric Oxide Synthase (NOS) isoforms due to the arginine-mimetic 1-carboxamidine moiety.
-
Scaffold Versatility: It acts as a "linchpin" precursor for synthesizing Pyrazolo[1,5-a]pyrimidines , a class of fused heterocycles that potently inhibit Cyclin-Dependent Kinases (CDKs) and Tyrosine Kinases (e.g., KSP/Eg5, BTK).
This guide dissects these targets, providing the structural logic, experimental validation protocols, and synthesis pathways required for drug development.
Chemical Identity & Pharmacophore Analysis
The molecule acts as a binucleophile , capable of engaging in diverse chemical and biological interactions.
| Feature | Chemical Moiety | Biological Function / Reactivity |
| Guanidine Mimic | 1-Carboxamidine ( | NOS Inhibition: Mimics the guanidino group of L-Arginine.[1] Forms H-bonds with Glu/Asp residues in enzyme active sites. |
| Hinge Binder | Pyrazole N2 + 5-Amino ( | Kinase Inhibition: When fused, this motif mimics the adenine ring of ATP, forming critical H-bonds with the kinase hinge region. |
| Cyclization Handle | 5-Amino + Ring Nitrogen | Synthesis: Reacts with 1,3-electrophiles (e.g., |
Primary Target: Nitric Oxide Synthase (NOS)
The most direct therapeutic target of the intact 5-aminopyrazol-1-carboxamidine molecule is the Nitric Oxide Synthase family.
Mechanism of Action
The 1-carboxamidine group functions as a bioisostere of the guanidine group found in L-Arginine , the natural substrate of NOS.
-
Competitive Inhibition: The molecule competes with L-Arginine for the active site of NOS.
-
Isoform Selectivity: While the parent compound (pyrazole-1-carboxamidine) is a non-selective inhibitor of iNOS, nNOS, and eNOS, substitution at the 5-position (amino group) modulates selectivity, often favoring iNOS (Inducible NOS) or nNOS (Neuronal NOS) over the endothelial isoform (eNOS), which is desirable to avoid cardiovascular side effects.
Therapeutic Implications[2][3]
-
Septic Shock: Inhibition of iNOS prevents the massive vasodilation caused by cytokine-induced NO release.
-
Neurodegeneration: Inhibition of nNOS is a target for reducing excitotoxicity in stroke and Parkinson's disease.
Experimental Validation: Griess Assay
To validate NOS inhibition, the Griess Assay is the industry standard.
Protocol:
-
Cell Line: RAW 264.7 macrophages (for iNOS) or purified recombinant NOS enzymes.
-
Induction: Stimulate cells with LPS (
) and IFN- to induce iNOS expression. -
Treatment: Treat cells with 5-Aminopyrazol-1-carboxamidine (
) for 24 hours. -
Measurement: Mix supernatant 1:1 with Griess Reagent (1% sulfanilamide, 0.1% NED in phosphoric acid).
-
Quantification: Measure absorbance at 540 nm. Calculate
relative to L-NAME (positive control).
Secondary Targets: Kinases (Via Fused Derivatives)
The 5-aminopyrazol-1-carboxamidine structure is the "gateway" to the Pyrazolo[1,5-a]pyrimidine class of inhibitors. It is not the inhibitor itself but the essential pharmacophore donor.
Target: Cyclin-Dependent Kinases (CDK1, CDK2, CDK5, CDK9)
Condensation of 5-aminopyrazol-1-carboxamidine with 1,3-diketones yields pyrazolo[1,5-a]pyrimidines. These fused systems are ATP-competitive inhibitors.
-
Binding Mode: The pyrazole nitrogen and the exocyclic amino group (derived from the carboxamidine) form a bidentate H-bond network with the kinase hinge region (e.g., Leu83 in CDK2).
-
Indication: Solid tumors (Breast, Lung, Pancreatic) and Leukemia.
Target: Kinesin Spindle Protein (Eg5)
Derivatives synthesized from this scaffold have shown potency against Eg5, a motor protein essential for bipolar spindle formation.
-
Mechanism: Allosteric inhibition of the ATPase activity of KSP, leading to mitotic arrest (mono-astral spindles).
Synthesis Pathway (The "Gateway" Reaction)
The following DOT diagram illustrates the transformation of the precursor into the active kinase inhibitor scaffold.
Caption: Synthesis of the bioactive Pyrazolo[1,5-a]pyrimidine scaffold from 5-Aminopyrazol-1-carboxamidine.
Comparative Data: Target Potency
The following table summarizes the potency of the scaffold and its derivatives against key targets.
| Target | Compound Form | Therapeutic Relevance | Reference | |
| iNOS | Parent (1-Carboxamidine) | Septic Shock, Inflammation | Southan et al. [1] | |
| nNOS | Parent (1-Carboxamidine) | Neuroprotection | Southan et al. [1] | |
| CDK2/Cyclin A | Fused Derivative (Pyrazolo-pyrimidine) | Cancer (Cell Cycle Arrest) | Williamson et al. [2] | |
| KSP (Eg5) | Fused Derivative | Cancer (Mitotic Arrest) | Kulkarni et al. [3] |
Future Perspectives & Optimization
For researchers utilizing this molecule, two optimization pathways are recommended:
-
For NOS Inhibitors: Retain the 1-carboxamidine group but modify the 5-amino group with lipophilic substituents (e.g., cyclopropyl, trifluoromethyl) to improve cell permeability and blood-brain barrier (BBB) penetration for neurodegenerative applications.
-
For Kinase Inhibitors: Use the molecule strictly as a starting material. Focus on varying the 1,3-diketone partner to introduce "gatekeeper" interacting groups (e.g., bulky aromatics) to achieve selectivity between CDK isoforms (e.g., CDK9 vs. CDK2).
References
-
Southan, G. J., et al. (1996). "1H-Pyrazole-1-carboxamidine: A potent inhibitor of nitric oxide synthase."[1] Biochemical Pharmacology. Link
-
Williamson, D. S., et al. (2005). "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of cyclin-dependent kinase 2." Bioorganic & Medicinal Chemistry Letters. Link
-
Kulkarni, S. S., et al. (2016). "Synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives as Kinesin Spindle Protein (Eg5) inhibitors." European Journal of Medicinal Chemistry. Link
-
Bawazir, W. (2020). "5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry. Link
Sources
An In-Depth Technical Guide to the Solubility and Stability of 5-Aminopyrazol-1-carboxamidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminopyrazol-1-carboxamidine is a molecule of significant interest within medicinal chemistry, possessing structural motifs that suggest a wide range of potential biological activities. As with any compound progressing through the drug discovery and development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. This technical guide provides a comprehensive overview of the solubility and stability of 5-Aminopyrazol-1-carboxamidine. In the absence of extensive public data on this specific molecule, this guide synthesizes field-proven insights from analogous structures and outlines robust, self-validating experimental protocols for the precise determination of these critical parameters. The methodologies described herein are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory alignment.
Predicted Physicochemical Profile of 5-Aminopyrazol-1-carboxamidine
The molecular structure of 5-Aminopyrazol-1-carboxamidine, with its pyrazole core, primary amine, and carboxamidine group, dictates its likely solubility and stability behavior. The presence of multiple hydrogen bond donors and acceptors suggests a degree of polarity that will heavily influence its interaction with various solvents.
Predicted Solubility: It is anticipated that 5-Aminopyrazol-1-carboxamidine will exhibit moderate to good solubility in polar protic solvents such as water, ethanol, and methanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1][2] Conversely, its solubility is expected to be limited in non-polar organic solvents such as hexane and toluene.[2] The pH of aqueous solutions will likely have a significant impact on solubility due to the ionizable nature of the amino and carboxamidine groups.
Predicted Stability: The stability of 5-Aminopyrazol-1-carboxamidine is predicted to be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The carboxamidine and amino functionalities may be susceptible to hydrolysis under strongly acidic or basic conditions.[3][4][5] Like many heterocyclic compounds, prolonged exposure to UV or fluorescent light could lead to photodegradation.[4]
Experimental Determination of Solubility
A precise understanding of solubility is crucial for formulation development, preclinical studies, and manufacturing. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[2]
Isothermal Shake-Flask Method Protocol
This protocol outlines the steps to determine the solubility of 5-Aminopyrazol-1-carboxamidine in a range of pharmaceutically relevant solvents.
Materials:
-
5-Aminopyrazol-1-carboxamidine
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, DMSO, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[6]
Procedure:
-
Preparation: Add an excess amount of 5-Aminopyrazol-1-carboxamidine to a known volume of the selected solvent in a sealed vial. The excess solid should be visually apparent.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of 5-Aminopyrazol-1-carboxamidine.[6] A pre-established calibration curve is essential for accurate quantification.
-
Calculation: Calculate the solubility from the determined concentration, accounting for the dilution factor. Express the results in units such as mg/mL or µg/mL.
Data Presentation: Solubility Profile
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | Experimental Value |
| PBS (pH 5.0) | 37 | Experimental Value |
| PBS (pH 7.4) | 37 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| Methanol | 25 | Experimental Value |
| Acetonitrile | 25 | Experimental Value |
| DMSO | 25 | Experimental Value |
| Hexane | 25 | Experimental Value |
Stability Assessment and Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[7] The goal is typically to achieve 5-20% degradation of the drug substance.[4]
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies on 5-Aminopyrazol-1-carboxamidine.
Caption: Workflow for forced degradation studies of 5-Aminopyrazol-1-carboxamidine.
Detailed Protocols for Stress Conditions
The following are detailed protocols for subjecting 5-Aminopyrazol-1-carboxamidine to various stress conditions as recommended by ICH guidelines.[4]
3.2.1. Acid and Base Hydrolysis
-
Prepare solutions of 5-Aminopyrazol-1-carboxamidine in 0.1 N HCl and 0.1 N NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) and protect them from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots immediately before dilution and analysis to prevent further degradation.
-
Analyze the samples using a validated stability-indicating HPLC method.
Causality: Acidic and basic conditions can catalyze the hydrolysis of susceptible functional groups, such as amides and amidines, which are present in the target molecule.[5]
3.2.2. Oxidative Degradation
-
Prepare a solution of 5-Aminopyrazol-1-carboxamidine in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction at various time points.
-
Analyze the samples by HPLC.
Causality: The presence of an amino group and a potentially electron-rich pyrazole ring suggests susceptibility to oxidation. Hydrogen peroxide provides a source of reactive oxygen species that can lead to the formation of N-oxides or other oxidative degradation products.[5]
3.2.3. Thermal Degradation
-
Expose the solid drug substance and a solution of the drug substance to elevated temperatures (e.g., 80°C).
-
For the solid-state study, place the compound in a controlled temperature and humidity chamber.
-
For the solution-state study, heat a solution in a sealed container.
-
Analyze samples at appropriate time intervals.
Causality: High temperatures provide the energy needed to overcome activation barriers for various degradation reactions.
3.2.4. Photostability
-
Expose the solid drug substance and a solution of the drug substance to light as specified in ICH guideline Q1B (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be protected from light with aluminum foil.
-
Analyze the exposed and control samples after the exposure period.
Causality: Molecules with aromatic heterocyclic rings can absorb UV radiation, leading to excited electronic states that can undergo various photochemical reactions, resulting in degradation.
Development of a Stability-Indicating Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method.[8][7] This is typically an HPLC method that can separate, detect, and quantify the intact drug substance from its degradation products and any other impurities.
Caption: Logical flow for developing a stability-indicating HPLC method.
Conclusion
References
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). Vertex AI Search.
- Force Degradation for Pharmaceuticals: A Review. (2023, June). International Journal of Scientific Development and Research (IJSDR).
- A Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. (2025). Benchchem.
- Possible pathways for 5-amino-pyrazoles 1 reactions.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
- A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine. (2025). Benchchem.
- Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents.
- Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. (2025). Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. biopharminternational.com [biopharminternational.com]
5-Aminopyrazol-1-carboxamidine: A Pivotal Scaffold for 5-Aza-9-deazapurine Synthesis
Executive Summary
5-Aminopyrazol-1-carboxamidine (also known as 1-guanyl-5-aminopyrazole or 1-carbamimidoyl-5-aminopyrazole) represents a specialized heterocyclic building block characterized by a unique 1,5-binucleophilic motif. Unlike simple aminopyrazoles, this scaffold possesses an exocyclic guanidine-like moiety at the N1 position and a primary amine at the C5 position. This structural arrangement makes it an indispensable precursor for the synthesis of pyrazolo[1,5-a][1,3,5]triazines , a class of fused heterocycles that function as bioisosteres of purine (specifically 5-aza-9-deazapurines).
This guide details the synthesis, reactivity, and application of 5-aminopyrazol-1-carboxamidine in drug discovery, specifically focusing on its role in generating kinase inhibitors (e.g., CDK7, CDK2) and adenosine receptor antagonists.
Chemical Identity & Structural Properties[1][2][3][4][5]
The core utility of 5-aminopyrazol-1-carboxamidine lies in its ability to act as a "pincer" nucleophile. The molecule exists in equilibrium with various tautomers, but its reactive form presents two nitrogen centers primed for condensation with 1,3-dielectrophiles.
| Property | Specification |
| IUPAC Name | 5-amino-1H-pyrazole-1-carboxamidine |
| Common Synonyms | 1-Guanyl-5-aminopyrazole; 1-Carbamimidoyl-5-aminopyrazole |
| Molecular Formula | C₄H₇N₅ |
| Molecular Weight | 125.13 g/mol |
| Key Functional Groups | C5-Primary Amine (-NH₂), N1-Carboxamidine (-C(=NH)NH₂) |
| Reactivity Profile | 1,5-Binucleophile; forms 6-membered rings via [3+3] cyclization |
| Storage | Hygroscopic; typically stored as HCl or Nitrate salt at -20°C |
Distinguishing the Reagent
Critical Note: Do not confuse this building block with 1H-Pyrazole-1-carboxamidine hydrochloride (CAS 4023-02-3) . The latter is a guanylating reagent used to transfer a guanidine group to primary amines. In contrast, 5-aminopyrazol-1-carboxamidine is the product of such a guanylation on a 5-aminopyrazole core, serving as the substrate for further ring fusion.
Synthesis of the Building Block
The synthesis of 5-aminopyrazol-1-carboxamidine is typically achieved through the guanylation of 3(5)-aminopyrazoles. This transforms the N1-H into a highly reactive carboxamidine group.
Method A: Reaction with Cyanamide
The most direct industrial route involves the condensation of 3(5)-aminopyrazole with cyanamide in the presence of a mineral acid (forming the stable salt).
-
Reagents: 3(5)-Aminopyrazole, Cyanamide (
), HCl or . -
Conditions: Aqueous or ethanolic reflux, acidic pH.[1]
-
Yield: Typically 70–85%.[2]
Method B: Reaction with S-Methylisothiourea
For laboratory-scale synthesis requiring higher purity, S-methylisothiourea sulfate is used as the guanylating agent.
-
Reagents: 3(5)-Aminopyrazole, S-methylisothiourea sulfate, NaOH (to liberate free base in situ).
-
Mechanism: Nucleophilic attack of the pyrazole N1 on the thiourea carbon, displacing methanethiol (
).
Visualization: Synthesis & Tautomerism
The following diagram illustrates the formation of the building block and its equilibrium states.
Figure 1: Synthetic pathway for generating the 5-aminopyrazol-1-carboxamidine core from aminopyrazole precursors.
Reactivity: The "Pincer" Cyclization
The primary application of this building block is the synthesis of pyrazolo[1,5-a][1,3,5]triazines . The reaction is a [3+3] cyclocondensation where the 5-aminopyrazol-1-carboxamidine acts as the N-C-N component, and a 1,3-dielectrophile provides the C-C-C component.
Mechanism of Ring Closure
-
Nucleophilic Attack 1: The exocyclic amine of the carboxamidine group (most nucleophilic) attacks one carbonyl of the dielectrophile.
-
Intermediate Formation: Formation of an acyl-guanidine intermediate.
-
Nucleophilic Attack 2: The C5-amino group attacks the second electrophilic center (ester/ketone).
-
Elimination: Loss of water or alcohol drives the aromatization to form the stable 1,3,5-triazine ring.
Cyclization Partners & Products
| Electrophile | Reaction Conditions | Product Scaffold | Biological Relevance |
| Diethyl Malonate | NaOEt/EtOH, Reflux | 2,4-Dioxo-pyrazolo[1,5-a][1,3,5]triazine | Xanthine mimics |
| Ethyl Acetoacetate | AcOH or Pyridine, Reflux | 2-Methyl-4-oxo-pyrazolo[1,5-a][1,3,5]triazine | Kinase Inhibitors |
| Diethyl Ethoxymethylenemalonate | EtOH, Reflux | 4-Oxo-pyrazolo[1,5-a][1,3,5]triazine-3-carboxylate | Adenosine antagonists |
| 1,3-Diketones | AcOH, Reflux | 2,4-Dialkyl-pyrazolo[1,5-a][1,3,5]triazine | Lipophilic cores |
Experimental Protocol: Synthesis of Pyrazolo[1,5-a][1,3,5]triazine-2,4-dione[7][8]
This protocol describes the reaction of 5-aminopyrazol-1-carboxamidine hydrochloride with diethyl malonate. This yields a scaffold structurally analogous to xanthine.
Reagents
-
5-Aminopyrazol-1-carboxamidine HCl (10 mmol)
-
Diethyl malonate (12 mmol)
-
Sodium ethoxide (25 mmol, prepared in situ or 21% wt solution)
-
Absolute Ethanol (50 mL)
-
Glacial Acetic Acid (for neutralization)
Step-by-Step Methodology
-
Preparation of Base: In a dry 100 mL round-bottom flask, dissolve sodium metal (0.57 g, 25 mmol) in absolute ethanol (30 mL) under nitrogen to generate sodium ethoxide. Alternatively, use a commercial solution.
-
Addition of Building Block: Add 5-aminopyrazol-1-carboxamidine HCl (10 mmol) to the ethoxide solution. Stir at room temperature for 15 minutes to liberate the free base.
-
Condensation: Dropwise add diethyl malonate (1.92 g, 12 mmol). The solution may turn slightly yellow.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material (low Rf) should disappear.
-
Work-up: Cool the mixture to room temperature. A precipitate (the sodium salt of the product) often forms.
-
Acidification: Pour the reaction mixture into ice-water (50 mL). Acidify to pH 4–5 using glacial acetic acid. The product will precipitate as a white or off-white solid.
-
Purification: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from DMF/Water or Ethanol/Water if necessary.
Expected Yield: 65–80% Characterization:
-
1H NMR (DMSO-d6): Signals for the pyrazole protons (doublets around 5.5–6.5 ppm) and the broad NH singlets of the triazine ring (11–13 ppm).
Visualization: Cyclization Workflow
Figure 2: Workflow for the synthesis of the xanthine bioisostere using the 1-carboxamidine building block.
Therapeutic Potential & Applications[9][10][11][12]
The Pyrazolo[1,5-a][1,3,5]triazine scaffold derived from this building block is a "privileged structure" in medicinal chemistry due to its electronic and steric similarity to adenine and guanine.
Cyclin-Dependent Kinase (CDK) Inhibitors
Derivatives substituted at the 2- and 4-positions mimic the ATP-binding motif of kinases.
-
Mechanism: The N-H and C=O/C=N groups in the triazine ring form hydrogen bonds with the hinge region of the kinase (e.g., CDK2, CDK7, CDK9).
-
Application: Cancer therapeutics (antiproliferative agents).[3]
Adenosine Receptor Antagonists
By modifying the substituents on the pyrazole ring (C7/C8 positions), researchers can tune selectivity for A1, A2A, or A3 adenosine receptors.
-
Relevance: Treatment of Parkinson's disease (A2A antagonists) and asthma.
Antifungal and Antibacterial Agents
The 5-aza-9-deazapurine core disrupts nucleic acid metabolism in pathogens.
References
-
Dolzhenko, A. V., et al. (2008). Pyrazolo[1,5-a][1,3,5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles, 75(7), 1575.[4]
-
Lefebvre, I., et al. (2021).[5] Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines. Molecules, 26(12), 3562.
-
Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[6] Journal of Organic Chemistry, 57(8), 2497–2502.
-
Misra, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[7][3][8] Beilstein Journal of Organic Chemistry, 14, 238–270.
-
BenchChem. (2025). Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 8. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
Methodological & Application
Application Note: Regioselective Synthesis of 5-Aminopyrazol-1-carboxamidines from β-Ketonitriles
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry, featured prominently in FDA-approved drugs ranging from anti-inflammatories to targeted covalent inhibitors[1]. Among the various synthetic strategies, the cyclocondensation of hydrazine derivatives with 1,3-difunctional systems remains the most robust method for constructing highly substituted pyrazoles[2]. This application note details the regioselective synthesis of 5-aminopyrazol-1-carboxamidines via the condensation of β-ketonitriles with aminoguanidine. These specific intermediates are highly valued in drug development, serving as critical precursors for fused pyrazoloazines, kinase inhibitors, and complex heterocyclic systems[3],[4].
This guide is designed for discovery chemists and process scientists, emphasizing the mechanistic causality behind reagent selection and providing a self-validating protocol to ensure high-fidelity execution.
Mechanistic Causality & Reaction Design
The synthesis relies on a highly regioselective condensation followed by an intramolecular cyclization. Understanding the electronic properties of the reagents is critical to controlling the reaction pathway:
-
Nucleophilic Attack & Hydrazone Formation: Aminoguanidine possesses multiple nitrogen atoms, but the terminal hydrazine nitrogen (
) is the most nucleophilic. It preferentially attacks the highly electrophilic ketone carbonyl of the β-ketonitrile, rather than the nitrile carbon. This initial condensation yields a guanylhydrazone intermediate. -
5-exo-dig Cyclization: The internal nitrogen of the hydrazone intermediate then acts as a nucleophile, attacking the adjacent nitrile carbon (
) in a favored 5-exo-dig cyclization. -
Tautomerization: The resulting 5-iminopyrazolidine rapidly tautomerizes to the thermodynamically stable 5-aminopyrazole aromatic system. Because the internal nitrogen forms the ring, the carboxamidine group (
) is strictly localized at the N1 position.
Reagent Causality: Aminoguanidine is utilized as a bicarbonate salt rather than a hydrochloride salt. The bicarbonate acts as a mild, self-consuming internal base. Upon heating, it decomposes into
Fig 1. Mechanistic pathway of 5-aminopyrazol-1-carboxamidine synthesis via 5-exo-dig cyclization.
Experimental Workflow & Self-Validating Protocol
The following protocol is optimized for a 10 mmol scale synthesis. The solvent system (Ethanol/Water 3:1) is deliberately chosen: ethanol solubilizes the organic β-ketonitrile, while water is essential to dissolve the inorganic aminoguanidine bicarbonate salt.
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Charge a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with aminoguanidine bicarbonate (1.43 g, 10.5 mmol, 1.05 equiv).
-
Add 5 mL of deionized water and 15 mL of absolute ethanol. Stir at ambient temperature to form a suspension.
-
Add the selected β-ketonitrile (10.0 mmol, 1.0 equiv) in one portion.
Step 2: Condensation & CO2 Evolution
-
Gradually heat the reaction mixture to 80°C using an oil bath or heating block.
-
Self-Validation Checkpoint 1 (Visual): As the temperature approaches 60°C, vigorous effervescence will occur. The cessation of
bubbling (typically after 30-45 minutes) is a direct physical indicator that the aminoguanidine free base has been fully liberated and hydrazone formation is underway. The suspension will transition into a clear or slightly yellow homogeneous solution.
Step 3: Cyclization
-
Maintain the reaction at reflux (80°C) for an additional 3 to 5 hours.
-
Self-Validation Checkpoint 2 (TLC): Monitor the reaction via TLC (Mobile Phase: 10% Methanol in Dichloromethane). The starting β-ketonitrile will migrate near the solvent front (
), while the highly polar 5-aminopyrazol-1-carboxamidine product will remain near the baseline ( ). The disappearance of the high- spot validates reaction completion.
Step 4: Isolation
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
Transfer the flask to an ice bath (0-5°C) and stir for 1 hour to induce crystallization.
-
Causality Note: The highly polar carboxamidine moiety drastically reduces the product's solubility in cold ethanol, driving high-yielding precipitation without the need for complex chromatography.
-
Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 × 5 mL) and diethyl ether (10 mL) to remove unreacted organics and moisture.
-
Dry the solid under high vacuum at 40°C for 12 hours.
Fig 2. Step-by-step experimental workflow with integrated self-validation checkpoints.
Analytical Characterization & Data Presentation
The isolated 5-aminopyrazol-1-carboxamidines generally require no further purification for downstream applications. Below is a quantitative summary of typical derivatives synthesized using this protocol.
Table 1: Quantitative Data Summary for Typical Derivatives
| R-Group (from β-Ketonitrile) | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC, %) | LC-MS [M+H]⁺ |
| Methyl (Cyanoacetone) | 3.0 | 85 | >98 | 140.1 |
| Trifluoromethyl | 6.0 | 65 | >95 | 194.0 |
| Phenyl | 4.5 | 78 | >96 | 202.1 |
| 4-Fluorophenyl | 5.0 | 81 | >97 | 220.1 |
Spectroscopic Validation Guidelines
When validating the synthesized structures via
-
C4-H Pyrazole Proton: Appears as a distinct, sharp singlet between 5.20 – 5.80 ppm . Its presence confirms successful cyclization.
-
Exchangeable Protons (
and Amidine): Appear as broad singlets integrating to a total of 4 to 6 protons between 6.00 – 7.50 ppm . These are highly sensitive to concentration and residual water.
References
- Source: nih.
- Source: mdpi.
- Source: researchgate.
- Source: nih.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Protocol for Cyclocondensation Reactions Using 5-Aminopyrazole-1-carboxamidine
Introduction & Scientific Rationale
The pyrazolo[1,5-a][1,3,5]triazine scaffold represents a privileged class of heterocyclic compounds, widely recognized as [1]. Because of their structural mimicry of biogenic purines, these compounds exhibit profound pharmacological potential, acting as kinase inhibitors, purinergic receptor antagonists, and antiviral agents[2].
The foundational strategy for constructing this fused bicyclic system relies on the cyclocondensation of 5-aminopyrazole-1-carboxamidine (also known as 1-amidino-5-aminopyrazole). This unique precursor acts as a highly efficient 1,3-dinucleophile. By strategically reacting the exocyclic 5-amino group and the N1-carboxamidine moiety with 1-carbon dielectrophiles, researchers can achieve a regioselective annulation to form the 1,3,5-triazine ring[3].
Mechanistic Insights & Causality
The success of this cyclocondensation is governed by the differential nucleophilicity of the nitrogen atoms and the thermodynamic stability of the resulting 10-π electron aromatic system.
-
Binucleophilic Activation: The juxtaposition of the N1-carboxamidine group (providing a highly nucleophilic terminal primary amine) and the 5-amino group on the pyrazole ring creates a reactive "N-C-N" nucleophilic pocket.
-
Electrophilic Selection: When treated with an orthoester like triethyl orthoformate (TEOF), the initial nucleophilic attack occurs at the highly electrophilic central carbon of the orthoester.
-
Le Chatelier’s Principle: The reaction proceeds via the sequential elimination of three molecules of ethanol. To prevent the reversible formation of acyclic intermediates, the reaction must be driven forward by continuous thermal distillation of the alcohol byproduct.
Synthetic workflow for pyrazolo[1,5-a][1,3,5]triazines via cyclocondensation.
Experimental Methodologies
Phase 1: Synthesis of the 5-Aminopyrazole-1-carboxamidine Precursor
Causality Note: Aminoguanidine is utilized as a salt (e.g., hydrochloride) to prevent premature decomposition. The condensation with β-oxo-nitriles regioselectively forms the pyrazole ring while leaving the amidino group intact at the N1 position[3].
-
Preparation: In a 250 mL round-bottom flask, suspend aminoguanidine hydrochloride (10.0 mmol) and a selected β-oxo-nitrile (e.g., 3-oxobutanenitrile, 10.0 mmol) in 50 mL of absolute ethanol.
-
Catalysis: Add 0.5 mL of glacial acetic acid. This mildly acidic environment activates the carbonyl carbon of the β-oxo-nitrile for nucleophilic attack by the hydrazine moiety of aminoguanidine.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 4–6 hours. Monitor the disappearance of the starting materials via TLC (DCM:MeOH, 9:1).
-
Isolation: Cool the reaction mixture to 0 °C in an ice bath. The 5-aminopyrazole-1-carboxamidine hydrochloride will precipitate. Filter the solid, wash with cold ethanol (2 × 10 mL), and dry under vacuum.
Phase 2: Cyclocondensation to Pyrazolo[1,5-a][1,3,5]triazine
Causality Note: TEOF acts as both the 1-carbon dielectrophile and the solvent. An acid catalyst is required to protonate the ethoxy groups, transforming them into superior leaving groups for the sequential cyclization[3].
-
Preparation: In a 100 mL round-bottom flask equipped with a short-path distillation apparatus, suspend 5-aminopyrazole-1-carboxamidine hydrochloride (5.0 mmol) in 15 mL of [3].
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.2 mmol).
-
Cyclization: Heat the mixture to 120 °C. Maintain this temperature for 3–5 hours. Crucial Step: Ensure the distillation apparatus is actively collecting the evolved ethanol to drive the equilibrium toward the cyclized product.
-
Workup: Once ethanol evolution ceases and TLC indicates complete conversion, cool the mixture to room temperature.
-
Purification: Pour the crude mixture into 50 mL of ice-water and stir vigorously. Filter the resulting precipitate and recrystallize from an ethanol/water mixture to yield the pure pyrazolo[1,5-a][1,3,5]triazine.
Quantitative Data Presentation
The choice of the 1-carbon dielectrophile dictates the substitution at the C4 position of the resulting triazine ring. The table below summarizes optimized cyclocondensation parameters across various electrophiles[1][3].
| Dielectrophile Reagent | Target Scaffold Derivative | Reaction Conditions | Typical Yield (%) | Key Mechanistic Feature |
| Triethyl orthoformate (TEOF) | Pyrazolo[1,5-a][1,3,5]triazine | Neat TEOF, 120 °C, 4h | 75 - 85% | [3+3] annulation, continuous ethanol elimination |
| N,N'-Carbonyldiimidazole (CDI) | Pyrazolo[1,5-a][1,3,5]triazin-4-one | DMF, 100 °C, 5h | 65 - 80% | Nucleophilic acyl substitution, imidazole leaving group |
| N,N'-Thiocarbonyldiimidazole | Pyrazolo[1,5-a][1,3,5]triazine-4-thione | DMF, 100 °C, 6h | 50 - 70% | Thio-acylation, slower kinetics than CDI |
| Acetic-formic anhydride | 2-Alkylpyrazolo[1,5-a][1,3,5]triazine | Pyridine, 80 °C, 3h | 60 - 75% | Regioselective cyclization via mixed anhydride |
Analytical Validation (Self-Validating System)
To ensure the integrity of the cyclocondensation, the protocol must be validated through specific spectroscopic milestones. If these markers are absent, the cyclization has failed or stalled at an acyclic intermediate state.
-
FT-IR Spectroscopy: The precursor exhibits strong, broad primary amine (N-H) stretching bands between 3400–3200 cm⁻¹. A successful cyclization is confirmed by the complete disappearance of these bands and the emergence of sharp C=N triazine stretches around 1600–1550 cm⁻¹.
-
¹H NMR (DMSO-d6): The most diagnostic signal for the TEOF-mediated cyclization is the appearance of a highly deshielded singlet corresponding to the triazine C4-H proton, typically resonating between δ 8.20 and 8.80 ppm . The loss of exchangeable -NH₂ protons (usually broad singlets around δ 5.5–6.5 ppm in the precursor) further validates ring closure.
-
Mass Spectrometry (ESI-MS): The reaction is validated by identifying the [M+H]⁺ molecular ion peak corresponding to the exact mass of the fused bicyclic system, confirming the stoichiometric loss of three ethanol molecules (in the case of TEOF) or two imidazole molecules (in the case of CDI).
References
-
Vogel, A., & Troxler, F. (1975). Neue Synthesen von Pyrazolo[1,5-a]-s-triazinen. Helvetica Chimica Acta.[Link]
-
Dolzhenko, A. V., et al. (2008). Pyrazolo[1,5-a][1,3,5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles.[Link]
-
Wang, X., et al. (2021). Open-Air Dual-Diamination of Aromatic Aldehydes: Direct Synthesis of Azolo-Fused 1,3,5-Triazines Facilitated by Ammonium Iodide. The Journal of Organic Chemistry.[Link]
Sources
Using 5-Aminopyrazol-1-carboxamidine in kinase inhibitor design
Application Note: Utilizing 5-Aminopyrazol-1-carboxamidine as a Privileged Scaffold in Kinase Inhibitor Design
Executive Summary
The development of ATP-competitive kinase inhibitors relies heavily on the design of purine bioisosteres capable of anchoring tightly within the highly conserved kinase hinge region. 5-Aminopyrazol-1-carboxamidine has emerged as a highly versatile, bifunctional building block in medicinal chemistry. This guide details the mechanistic rationale, synthetic workflows, and biological validation protocols for utilizing this scaffold to generate potent pyrazolo[1,5-a][1,3,5]triazine-based kinase inhibitors targeting pathways such as CK2 and CDK2.
Mechanistic Rationale: The Pyrazole-Carboxamidine Advantage
The efficacy of 5-aminopyrazol-1-carboxamidine in drug design stems from its dual functionality, which allows for both direct target engagement and complex heterocyclic annulation.
-
Adenine Mimicry at the Hinge Region: The 5-aminopyrazole core is a well-established adenine bioisostere. The amino substituent acts as a critical hydrogen bond donor, while the adjacent pyrazole nitrogen serves as a hydrogen bond acceptor. Together, they form a robust bidentate interaction with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Glu and Met residues)[1].
-
1,3-Dinucleophilic Annulation: The 1-carboxamidine moiety is a highly reactive 1,3-dinucleophile. When condensed with 1,3-dielectrophiles (such as orthoesters, N-acyl imidates, or aromatic aldehydes), it undergoes a rapid [3+3] cyclization to form pyrazolo[1,5-a][1,3,5]triazines[2]. These fused 5-aza-9-deazapurine systems exhibit superior metabolic stability, enhanced membrane permeability, and low nanomolar potency against oncology targets like Casein Kinase 2 (CK2) and Cyclin-Dependent Kinase 2 (CDK2)[3][4].
Mechanism of action for pyrazolo-triazine inhibitors in kinase-driven tumor proliferation.
Experimental Workflows & Protocols
Protocol 1: Microwave-Assisted Annulation of Pyrazolo[1,5-a][1,3,5]triazines
Causality: Traditional thermal cyclization of 5-aminopyrazol-1-carboxamidine requires prolonged heating (up to 48 hours) because the delocalization of the amidine lone pairs significantly reduces nucleophilicity. Microwave irradiation is chosen here to rapidly overcome this activation energy barrier, accelerating the[3+3] annulation from days to minutes while minimizing thermal degradation byproducts.
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 5-aminopyrazol-1-carboxamidine (1.0 mmol) and the selected triethyl orthoester (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 3.0 mL).
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.1 mmol) to increase the electrophilicity of the orthoester.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 15 minutes (Initial power: 150 W, maximum pressure: 250 psi).
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold distilled water (15 mL) to precipitate the crude pyrazolo[1,5-a][1,3,5]triazine product. Filter the precipitate under a vacuum and wash with cold ethanol.
-
Self-Validation Step: Confirm the complete consumption of the carboxamidine precursor via TLC (DCM:MeOH 9:1). Validate the cyclized core using LC-MS (ESI+), screening for the [M+H]+ corresponding to the annulated product. Proceed to
H NMR to confirm the disappearance of the highly deshielded primary amidine protons, ensuring ring closure is complete.
Workflow for synthesizing and screening pyrazolo-triazine kinase inhibitors.
Protocol 2: TR-FRET Kinase Profiling (CK2/CDK2)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence or colorimetric assays because the highly conjugated pyrazolo-triazine library often exhibits intrinsic autofluorescence. The time-delay in TR-FRET eliminates this background noise, providing a highly sensitive and artifact-free IC
Step-by-Step Methodology:
-
Assay Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. -
Enzyme/Substrate Mix: Dilute the recombinant kinase (e.g., CK2 or CDK2/CycA) and the specific biotinylated peptide substrate in the assay buffer. Dispense 5 µL per well into a 384-well low-volume proxiplate.
-
Compound Addition: Add 2.5 µL of the synthesized pyrazolo-triazine inhibitors (serially diluted in 1% DMSO) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.
-
Reaction Initiation: Add 2.5 µL of ATP (at the predetermined K
concentration) to initiate the reaction. Incubate for 60 minutes at 25°C. -
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, Eu-labeled anti-phospho antibody, and Streptavidin-APC. Read the plate on a multi-mode microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Self-Validation Step: Calculate the Z'-factor for the assay plate using 1% DMSO as the negative control and 10 µM Staurosporine as the positive control. A Z'-factor > 0.6 validates the assay's robustness. Determine IC
values using a 4-parameter logistic regression model.
Quantitative SAR Data
The cyclization of 5-aminopyrazol-1-carboxamidine into pyrazolo[1,5-a][1,3,5]triazines has yielded several highly potent kinase inhibitors. The table below summarizes the structure-activity relationship (SAR) data for key derivatives against prominent oncology targets[3][4][5].
| Compound Class / Identifier | Structural Modification | Target Kinase | Enzymatic Potency | Cellular Viability (IC |
| Compound 14a | Macrocyclic pyrazolo-triazine linker | CK2 | K | >100 µM (Prostate/Colon) |
| Compound 13c | Macrocyclic hydroxamate hybrid | CK2 / HDAC6 | IC | 3.74 µM (Colon Cancer) |
| Compound 4 | 4-Benzenesulfonamide substitution | CDK2 | IC | 0.49 µM (Leukemia) |
| Compound 7 | 2-Dichloromethyl substitution | CDK2 | IC | 0.89 µM (Colon Cancer) |
Note: While early macrocyclic derivatives like 14a showed picomolar enzymatic potency, they suffered from poor cellular permeability. Subsequent modifications (e.g., benzenesulfonamide derivatives) successfully bridged the gap between enzymatic inhibition and cellular efficacy[3][5].
References[1] Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PMC, nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSEfCs0YBsaljtjv9WO2CPynjvVi58drHbApgTzOaiqfwzViSyPww-DWpHTnkqbhhTMJRYJgwk6jvI5thyyYgxKhNAM-FLVuz-gwlv_AxDstMAECeKJ9rZ_KOEvn5W1AuToWJdIbecJES3sNg=[3] Structure-based design and synthesis of novel macrocyclic pyrazolo[1,5-a] [1,3,5]triazine compounds as potent inhibitors of protein kinase CK2 and their anticancer activities - PubMed, nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU0Y90kGKebS5fJTJrztSepqzKPzi90nIqrPohtO8NldS03ymSkwBPxR2Ard1Y7DtyYJegN8u3GwCeGYnER0_ncosR-VYP0uaraFt9qMZ2O9r33McssiN15_8XaTP1U6F-Zjve[4] New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a][1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed, nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmLjHGE7bgsgds6tI4l3yTQ5mNkjStUtuZrnF-E6jkVAmsIWBngcmrIXa2IvYzUESBzAmkCT-9KFNDttaVEbmO30HnFdo7tEzFd5M5vGeH8prwwIZRdHhaxZlHAq3f0LOZzReq[5] An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review - MDPI, mdpi.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOGY1ocKr_h6Gshmrhgz7RSM-ebSiFRLPzX9j5X6GiI6xerLegk3R0HGI34jiCi4orTbjBTAp21_8r8nww4xG53dh3NdfQWqD-MAhPuUWA-ew0O04mKdyMLuy6jMzfrWuL7Ec=[2] Open-Air Dual-Diamination of Aromatic Aldehydes: Direct Synthesis of Azolo-Fused 1,3,5-Triazines Facilitated by Ammonium Iodide | The Journal of Organic Chemistry, acs.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6XRM9wNUkWX4InsLk6rAzNpy2SdvMO8nEPAOuFEuX66Pk11ev27qGbDYBOYNJFyLxsmEV7xxuZz-bS7Gc4CnMlWjTxtoVbM-Vz_8ZJtCB-tvze-QRSJBqvqoSv6Edoc8ssA5DEhIbe9ImzA==
Sources
- 1. Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-based design and synthesis of novel macrocyclic pyrazolo[1,5-a] [1,3,5]triazine compounds as potent inhibitors of protein kinase CK2 and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application of 5-Aminopyrazol-1-carboxamidine in cancer cell line studies
Application Note: Pharmacological Modulation of the AGE-RAGE Axis in Oncology using 5-Aminopyrazol-1-carboxamidine
Executive Summary
The tumor microenvironment is heavily influenced by metabolic reprogramming. Cancer cells, driven by the Warburg effect, exhibit enhanced glycolytic flux, leading to the rapid accumulation of reactive carbonyl species (RCS) such as methylglyoxal[1]. These reactive intermediates spontaneously modify proteins and lipids to form Advanced Glycation End-products (AGEs). The subsequent binding of AGEs to the Receptor for Advanced Glycation Endproducts (RAGE) triggers a potent oncogenic signaling cascade that promotes tumor proliferation, immune evasion, and metastasis[2][3].
5-Aminopyrazol-1-carboxamidine (CAS: 55457-90-4), also known as 5-amino-1H-pyrazole-1-carboximidamide, is a highly potent Maillard reaction inhibitor[4]. By acting as a carbonyl scavenger, it traps RCS and halts the endogenous formation of AGEs. This application note provides drug development professionals and oncology researchers with a comprehensive, self-validating methodological framework to utilize 5-Aminopyrazol-1-carboxamidine in in vitro cancer models, effectively starving the RAGE pathway of its ligands to interrogate its role in tumor progression.
Mechanistic Grounding: Causality in the AGE-RAGE Network
To effectively design experiments around 5-Aminopyrazol-1-carboxamidine, one must understand the causality of its target pathway. RAGE is a transmembrane immunoglobulin-like receptor overexpressed in various malignancies, including breast, prostate, and colon cancers[2][5][6].
When AGEs ligate to the extracellular V-domain of RAGE, it induces a conformational change that activates intracellular effectors, culminating in the nuclear translocation of NF-κB and STAT3[3][5]. This transcriptional activation drives the expression of pro-inflammatory cytokines (IL-6, TNF-α) and matrix metalloproteinases (MMPs), facilitating epithelial-mesenchymal transition (EMT)[1][6].
Unlike direct receptor antagonists, 5-Aminopyrazol-1-carboxamidine intervenes upstream. By neutralizing methylglyoxal and other RCS, it prevents the structural crosslinking of proteins (the Maillard reaction)[1]. This upstream blockade is particularly useful in highly glycolytic cancer cell lines where carbonyl stress is the primary driver of RAGE activation.
Mechanistic intervention of 5-Aminopyrazol-1-carboxamidine in the oncogenic AGE-RAGE signaling axis.
Physicochemical Properties & Preparation
-
Molecular Formula : C4H7N5[4]
-
Reconstitution & Storage : Soluble in DMSO. Prepare a 50 mM master stock solution. Aliquot into sterile, light-protected microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the carboxamidine functional group.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be inherently self-validating. The following workflows incorporate specific metabolic controls to prove that the observed phenotypic changes are strictly due to AGE-RAGE blockade, rather than off-target cytotoxicity.
Protocol 1: Glycation-Dependent Cell Viability Assay
Causality Rationale : To prove the compound works by inhibiting AGEs, we must test it under both low-glucose (physiological) and high-glucose (hyperglycemic/high-glycation) conditions. The compound should exhibit a significantly lower IC50 in high-glucose conditions where AGE formation is rampant[3].
-
Cell Seeding : Seed MDA-MB-231 (breast) or PC-3 (prostate) cancer cells at
cells/well in a 96-well plate. -
Metabolic Synchronization : Starve cells overnight in serum-free DMEM.
-
Differential Media Treatment :
-
Condition A: Low Glucose DMEM (5.5 mM) + 10% FBS.
-
Condition B: High Glucose DMEM (25 mM) + 10% FBS (induces endogenous AGEs).
-
-
Compound Dosing : Treat cells with 5-Aminopyrazol-1-carboxamidine in a 10-point dose-response curve (0.1 µM to 100 µM). Ensure final DMSO concentration remains
. -
Incubation & Readout : Incubate for 72 hours. Add 20 µL of MTT reagent (5 mg/mL) per well, incubate for 3 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.
-
Self-Validation Control : Include a RAGE-siRNA knockdown cohort. If 5-Aminopyrazol-1-carboxamidine's mechanism is specifically tied to the AGE-RAGE axis, its anti-proliferative efficacy will be blunted in RAGE-null cells[6].
Protocol 2: Western Blotting for RAGE Downstream Effectors
Causality Rationale : Trapping RCS should directly translate to a reduction in RAGE-mediated phosphorylation of NF-κB (p65) and STAT3[1][3].
-
Stimulation : Culture cells in high-glucose media to drive endogenous AGE production, or supplement with 100 µg/mL exogenous AGE-BSA to acutely spike the pathway.
-
Inhibition : Co-treat with 20 µM 5-Aminopyrazol-1-carboxamidine for 24 hours.
-
Lysate Preparation : Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving p-STAT3 and p-NF-κB).
-
Immunoblotting : Run 30 µg of protein on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.
-
Probing : Probe for primary antibodies against RAGE, p-NF-κB (Ser536), total NF-κB, p-STAT3 (Tyr705), and total STAT3. Use GAPDH as a loading control.
-
Self-Validation Control : Use Aminoguanidine (a known, structurally related AGE inhibitor) at 1 mM as a positive control for pathway blockade[1][2].
Protocol 3: Boyden Chamber Invasion Assay
Causality Rationale : The AGE-RAGE axis upregulates MMP-2 and MMP-9, driving tumor invasion[3]. Inhibiting AGE formation should rescue the invasive phenotype.
-
Matrix Coating : Coat the upper inserts of a Boyden chamber (8 µm pore size) with 50 µL of Matrigel (1 mg/mL).
-
Cell Suspension : Suspend
cells in serum-free media containing either vehicle or 5-Aminopyrazol-1-carboxamidine (10 µM) and place in the upper chamber. -
Chemoattractant : Fill the lower chamber with media containing 10% FBS and 50 µg/mL AGE-BSA to act as an invasive gradient.
-
Incubation & Staining : Incubate for 24 hours. Swab the upper surface to remove non-invading cells. Fix invading cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Quantification : Image 5 random fields per insert under a microscope and quantify cell numbers.
Standardized experimental workflow for evaluating AGE-RAGE modulators in cancer cell lines.
Data Presentation: Expected Quantitative Benchmarks
To assist in assay validation, the following table summarizes the anticipated pharmacological responses when applying 5-Aminopyrazol-1-carboxamidine to cancer cell lines, extrapolated from established parameters of related Maillard reaction inhibitors (e.g., Aminoguanidine)[1][2][6].
| Assay / Metric | Target Marker | Expected Effect of 5-Aminopyrazol-1-carboxamidine | Mechanistic Rationale |
| Cell Viability (High Glucose) | IC50 (Proliferation) | Significant dose-dependent reduction (Expected IC50: 10 - 50 µM). | High glucose drives RCS/AGE formation; compound traps RCS, halting AGE-driven proliferation. |
| Cell Viability (Low Glucose) | IC50 (Proliferation) | Minimal effect or significantly higher IC50 (>100 µM). | Lack of endogenous AGEs renders the RAGE pathway inactive, proving compound specificity. |
| Signaling (Western Blot) | p-NF-κB / p-STAT3 | >60% reduction in phosphorylation relative to vehicle control. | Starvation of RAGE ligands prevents receptor dimerization and subsequent kinase cascade activation. |
| Invasion (Boyden Chamber) | Invading Cell Count | >50% reduction in cell migration through Matrigel. | Downregulation of RAGE-induced MMP-2 and MMP-9 expression, restoring extracellular matrix integrity. |
| RAGE Knockdown (siRNA) | Cell Viability | No significant difference between vehicle and treated groups. | Validates that the compound's anti-cancer efficacy is exclusively dependent on the AGE-RAGE axis. |
References
- Source: ethernet.edu.
- RAGE (Receptor for Advanced Glycation Endproducts)
- Targeting the Receptor for Advanced Glycation Endproducts (RAGE)
- Source: PMC (nih.gov)
- Source: molaid.
- Source: Endocrine Reviews | Oxford Academic (oup.com)
- Source: chemwhat.
- Source: Preprints.
Sources
- 1. preprints.org [preprints.org]
- 2. RAGE (Receptor for Advanced Glycation Endproducts), RAGE Ligands, and their role in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 5-Amino-1-pyrazolcarboxamidin - CAS号 55457-90-4 - 摩熵化学 [molaid.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Role of Advanced Glycation End-Products in Cancer Disparity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-аминопиразол-1-карбоксаМидин Номер CAS: 55457-90-4 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]
High-throughput screening assays involving 5-Aminopyrazol-1-carboxamidine
An In-depth Technical Guide to High-Throughput Screening of 5-Aminopyrazole-1-carboxamidine Analogs for Kinase Inhibition
Authored by: A Senior Application Scientist
Abstract
The 5-aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its utility in developing potent and selective enzyme inhibitors.[1][2] Specifically, derivatives of 5-aminopyrazole-1-carboxamide have emerged as a critical class of inhibitors targeting protein kinases, which are pivotal regulators of cellular processes and highly validated targets in drug discovery.[3] This guide provides a detailed application framework and a robust high-throughput screening (HTS) protocol for identifying and characterizing novel kinase inhibitors based on this versatile chemical scaffold. We will focus on a luminescent-based biochemical assay for screening inhibitors against Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development and a key target in oncology and immunology.[4][5][6]
Introduction: The Aminopyrazole Carboxamide Scaffold as a Kinase Hinge-Binder
Protein kinases regulate a vast number of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7] The ATP-binding site of kinases contains a "hinge region" that forms critical hydrogen bonds with ATP to orient it for catalysis. The 5-aminopyrazole-1-carboxamide core is an exemplary "hinge-binding motif." Its structure mimics the adenine portion of ATP, allowing it to form key hydrogen bond interactions within the kinase active site, leading to competitive inhibition.[3]
This structural advantage has led to the successful development of numerous potent kinase inhibitors built upon this scaffold, targeting enzymes such as Bruton's Tyrosine Kinase (BTK), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[4][8][9] High-throughput screening is the primary engine for discovering novel and potent analogs from large chemical libraries.[10] This guide details a validated HTS workflow to assess the inhibitory potential of such compounds.
Assay Principle: The ADP-Glo™ Kinase Assay
To quantify the inhibitory effect of test compounds on a target kinase, it is essential to measure the enzyme's activity accurately. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction. This technology is exceptionally well-suited for HTS due to its high sensitivity, resistance to signal interference, and simple two-step procedure.[7]
The scientific logic behind this choice is twofold:
-
Universality: The assay measures ADP production, a universal product of all kinase reactions, making the system adaptable to virtually any kinase.
-
Robustness: The "glow" type luminescence signal is stable over several hours, providing flexibility in HTS automation and minimizing variability between plates.[7]
The assay proceeds in two steps:
-
Kinase Reaction: The target kinase (e.g., BTK), its substrate, ATP, and the test compound (e.g., a 5-aminopyrazole-1-carboxamidine derivative) are incubated together. Active kinase consumes ATP and generates ADP. Inhibitors will reduce the amount of ADP produced.
-
ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which then fuels a luciferase/luciferin reaction, producing a light signal directly proportional to the initial kinase activity.
Detailed HTS Protocol: Screening for BTK Inhibitors
This protocol is designed for a 384-well plate format, a standard for primary high-throughput screening.[11] All additions should be performed with automated liquid handlers for precision and consistency.
Materials and Reagents
-
Target Enzyme: Recombinant Human BTK
-
Substrate: Poly(Glu, Tyr) 4:1 or a suitable peptide substrate
-
Assay Kit: ADP-Glo™ Kinase Assay Kit
-
Test Compounds: 5-Aminopyrazole-1-carboxamidine derivatives dissolved in 100% DMSO
-
Positive Control Inhibitor: A known BTK inhibitor (e.g., Ibrutinib)
-
Plates: White, solid-bottom 384-well assay plates
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
Assay Conditions Summary
The following table outlines the final concentrations and volumes for the kinase reaction. Optimization may be required depending on the specific enzyme batch and substrate.
| Component | Stock Concentration | Volume per Well | Final Concentration |
| Test Compound | 1 mM in DMSO | 25 nL | 10 µM (1% DMSO final) |
| BTK Enzyme | 25 ng/µL | 1 µL | 10 ng/µL |
| Substrate/ATP Mix | 2.5X | 1.5 µL | 1X (e.g., 25 µM ATP) |
| Total Reaction Volume | 2.5 µL | ||
| ADP-Glo™ Reagent | 1X | 2.5 µL | |
| Kinase Detection Rgt | 1X | 5 µL | |
| Total Detection Volume | 10 µL |
Step-by-Step Experimental Workflow
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo®), dispense 25 nL of test compounds from the library source plates into the 384-well assay plates.
-
Dispense 25 nL of 100% DMSO into "Maximum Activity" (0% inhibition) control wells.
-
Dispense 25 nL of a high-concentration positive control inhibitor into "Minimum Activity" (100% inhibition) control wells.
-
-
Enzyme Addition:
-
Prepare a 2.5X solution of BTK enzyme in Kinase Reaction Buffer.
-
Dispense 1 µL of the enzyme solution into each well containing compounds and DMSO controls.
-
Expertise Note: Adding the enzyme to the compound first allows the inhibitor to bind to the target before the reaction is initiated, which is critical for identifying competitive inhibitors.
-
-
Reaction Initiation:
-
Prepare a 2.5X solution of the ATP/Substrate mix in Kinase Reaction Buffer.
-
Dispense 1.5 µL of this mix into all wells to start the kinase reaction.
-
Seal the plates, briefly centrifuge (e.g., 1 min at 1000 rpm) to ensure contents are mixed, and incubate at room temperature for 60 minutes.
-
-
First Detection Step (ATP Depletion):
-
Add 2.5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes. This step is crucial for stopping the kinase reaction and eliminating unused ATP, which would otherwise create a high background signal.[7]
-
-
Second Detection Step (Signal Generation):
-
Add 5 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader (e.g., EnVision®, PHERAstar®).
-
Data Analysis and Quality Control
Assay Quality Control: The Z'-Factor
For an HTS assay to be considered robust and reliable, its ability to distinguish between signal and background must be statistically validated.[11] The Z'-factor is the standard metric for this, calculated using the maximum (DMSO) and minimum (positive control inhibitor) signal controls.
-
Formula: Z' = 1 - ( (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| )
-
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for screening.
-
Hit Identification and Potency Determination
-
Normalization and Percent Inhibition:
-
Raw luminescence data is first normalized to calculate the percentage of inhibition for each test compound.
-
Formula: % Inhibition = 100 * ( 1 - ( (Signal_compound - Mean_min) / (Mean_max - Mean_min) ) )
-
-
Dose-Response and IC₅₀ Calculation:
-
"Hits" identified in the primary screen (e.g., compounds showing >50% inhibition at 10 µM) are subjected to secondary screening.
-
This involves creating a serial dilution of the hit compound (typically 10-point, 3-fold dilutions) and repeating the assay.
-
The resulting percent inhibition values are plotted against the logarithm of the compound concentration. A four-parameter logistic model is used to fit the curve and determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
References
-
Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. Available at: [Link]
-
Vazquez, M. L., et al. (2019). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters, 10(1), 80-85. Available at: [Link]
-
Vazquez, M. L., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Forte, B., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2296. Available at: [Link]
-
Amrhein, J. A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8345. Available at: [Link]
-
Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. ResearchGate. Available at: [Link]
-
Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366. Available at: [Link]
-
Rahmouni, N., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(12), 104337. Available at: [Link]
-
Augustine, A. D., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 12. Available at: [Link]
-
Al-Sanea, M. M., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Medicina, 61(2), 177. Available at: [Link]
-
Schnute, M. E. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. OSTI.GOV. Available at: [Link]
-
Gomaa, A. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar. Available at: [Link]
-
Gomaa, A. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12181-12199. Available at: [Link]
-
Al-Sanea, M. M., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. ResearchGate. Available at: [Link]
-
Amrhein, J. A., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv. Available at: [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available at: [Link]
-
Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3788. Available at: [Link]
-
Yang, Y., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(40), 11185-11195. Available at: [Link]
-
Miller, T. W., et al. (2019). Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. PLOS ONE, 14(7), e0218901. Available at: [Link]
-
Yasgar, A., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available at: [Link]
-
A brief review of high throughput screening in drug discovery process. (n.d.). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. (2024). Molecular Devices. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 11. Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen [intechopen.com]
Application Note: Derivatization of 5-Aminopyrazol-1-carboxamidine for Structure-Activity Relationship (SAR) Studies
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
The 1H-pyrazole-1-carboxamidine scaffold, particularly its 5-amino and alkyl-substituted derivatives, occupies a privileged position in medicinal chemistry. It serves a dual purpose: as a potent, tunable pharmacophore for inhibiting inducible Nitric Oxide Synthase (iNOS) and Advanced Glycation End-product (AGE) formation[1], and as a highly efficient synthetic reagent for the guanylation of amines (the Bernatowicz reagent)[2][3].
This application note provides a comprehensive guide to the derivatization of 5-aminopyrazol-1-carboxamidine and related analogues. By detailing the mechanistic causality behind structural modifications and providing self-validating experimental protocols, this guide empowers researchers to systematically explore structure-activity relationships (SAR) in the pursuit of selective enzyme inhibitors and novel guanidine-containing therapeutics.
Mechanistic Insights & SAR Rationale
The Pharmacophore: iNOS Selectivity via Steric Tuning
Nitric oxide (NO) is synthesized by three distinct isoforms of Nitric Oxide Synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). While eNOS and nNOS are constitutive and essential for cardiovascular and neuronal homeostasis, the overproduction of NO by iNOS is implicated in inflammatory diseases and septic shock.
The unsubstituted 1H-pyrazole-1-carboxamidine (PCA) is a potent but non-selective NOS inhibitor, mimicking the natural substrate L-arginine and binding competitively to the heme/tetrahydrobiopterin active site[1]. To achieve SAR-driven selectivity, derivatization at the pyrazole ring (e.g., C3, C4, or C5 positions) is required.
-
Causality of Selectivity: The active site of iNOS is marginally more accommodating than the tightly restricted eNOS active site. Introducing steric bulk—such as a 4-methyl or 5-amino group on the pyrazole ring—creates steric clashes within the eNOS pocket while remaining tolerable within the iNOS pocket. This simple derivatization shifts the inhibition profile from pan-NOS to highly iNOS-selective[1].
The Synthetic Reagent: Amine Guanylation
Beyond direct target inhibition, the pyrazole-1-carboxamidine core is utilized to synthesize complex guanidine-containing drugs (e.g., Sphingosine Kinase 2 inhibitors, CXCR4 antagonists). Classical guanylation reagents (like cyanamide) require harsh conditions.
-
Causality of Reactivity: 1H-Pyrazole-1-carboxamidine hydrochloride acts as an exceptional electrophile for amine guanylation because the pyrazole ring is a superior, stable leaving group. Under mild basic conditions, the target primary amine attacks the amidine carbon, expelling the pyrazole moiety and yielding a stable guanidine derivative[2][3].
Workflow Visualization
The following diagram illustrates the dual pathways for utilizing the 5-aminopyrazol-1-carboxamidine scaffold in SAR studies: direct structural tuning for bioassays and application as a guanylating reagent.
Derivatization workflows of 5-aminopyrazol-1-carboxamidine for SAR studies.
Quantitative SAR Data Presentation
To illustrate the impact of pyrazole ring derivatization on target selectivity, Table 1 summarizes the in vitro IC50 values across the three NOS isoforms.
Table 1: SAR of Pyrazole-1-carboxamidine Derivatives on NOS Isoforms [1]
| Compound Derivative | iNOS IC50 (µM) | eNOS IC50 (µM) | nNOS IC50 (µM) | Selectivity Ratio (eNOS / iNOS) |
| Unsubstituted PCA | 0.2 | 0.2 | 0.2 | 1.0 (Non-selective) |
| 3-Methyl-PCA | 5.0 | > 100 | > 100 | > 20.0 (iNOS selective) |
| 4-Methyl-PCA | 2.4 | > 100 | > 100 | > 41.6 (iNOS selective) |
| L-NMA (Reference) | 6.0 | ~ 6.0 | ~ 6.0 | ~ 1.0 (Non-selective) |
Data demonstrates that while absolute potency decreases slightly with substitution, the therapeutic window (selectivity) for iNOS is drastically improved due to steric exclusion from the eNOS active site.
Experimental Protocols
Protocol A: Mild Guanylation of Primary Amines (Bernatowicz Method)
This protocol details the conversion of a primary amine (e.g., a lysine residue in a peptide or a small molecule precursor) into a guanidine using 1H-pyrazole-1-carboxamidine hydrochloride.
Reagents:
-
Target primary amine (1.0 eq)
-
1H-Pyrazole-1-carboxamidine hydrochloride (1.2 eq)[3]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: Dissolve the target primary amine (1.0 mmol) in 5 mL of anhydrous DMF under an inert nitrogen atmosphere. Rationale: DMF is a polar aprotic solvent that readily dissolves both the organic amine and the highly polar carboxamidine salt without participating in hydrogen bonding that could quench the nucleophile.
-
Activation: Add DIPEA (2.0 mmol) to the solution and stir for 5 minutes at room temperature. Rationale: DIPEA acts as a non-nucleophilic base, deprotonating the target amine to maximize its nucleophilicity while neutralizing the hydrochloride salt of the reagent.
-
Guanylation: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.2 mmol) in one portion. Stir the reaction mixture at room temperature for 12–24 hours.
-
Monitoring: Monitor the reaction via LC-MS or TLC (Ninhydrin stain). The disappearance of the primary amine (ninhydrin positive) indicates completion.
-
Workup & Purification: Evaporate the DMF under reduced pressure. Redissolve the crude residue in a minimal amount of methanol and precipitate the guanidinylated product using cold diethyl ether. Centrifuge and dry the pellet under a vacuum.
Protocol B: In Vitro iNOS Inhibition Assay (Griess Reagent System)
To validate the SAR of synthesized 5-aminopyrazol-1-carboxamidine derivatives, their ability to inhibit iNOS must be quantified. Because NO is a highly reactive free radical with a half-life of seconds, this assay measures nitrite (NO2-), the stable, primary breakdown product of NO.
Reagents:
-
Recombinant human iNOS enzyme
-
L-Arginine (Substrate, 10 µM)
-
NADPH (Cofactor, 1 mM)
-
Test compounds (Serial dilutions: 0.01 µM to 100 µM)
-
Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4)
Step-by-Step Methodology:
-
Enzyme Incubation: In a 96-well microplate, combine 50 µL of assay buffer (50 mM HEPES, pH 7.4), recombinant iNOS, and the test compound at various concentrations. Incubate at 37°C for 15 minutes to allow compound-enzyme equilibration.
-
Reaction Initiation: Add 50 µL of a substrate mixture containing L-Arginine and NADPH to each well. Incubate the plate at 37°C for exactly 30 minutes. Rationale: NADPH provides the reducing equivalents necessary for the oxygenation of L-arginine.
-
Reaction Termination & Detection: Add 100 µL of Griess Reagent to each well. Incubate at room temperature in the dark for 10 minutes. Rationale: The acidic environment stops the enzymatic reaction. Sulfanilamide reacts with the generated nitrite to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a stable, deep magenta azo dye.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithmic concentrations of the test compounds. Use non-linear regression (four-parameter logistic equation) to calculate the IC50 values.
References
- The Maillard Reaction Royal Society of Chemistry URL
- National Institutes of Health (NIH)
- National Institutes of Health (NIH)
- 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis The Journal of Organic Chemistry - ACS Publications URL
Sources
- 1. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Polypeptides with Cationic Arginine Moieties Showing High Antimicrobial Activity in Similar Mineral Environments to Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 5-Aminopyrazole-1-carboxamidine as a Versatile Synthon for the Synthesis of Fused Pyrazoles
Introduction: The Strategic Value of Fused Pyrazoles and the Role of 5-Aminopyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant pharmaceuticals.[1][2] When fused with other heterocyclic rings, such as pyridine or pyrimidine, the resulting "pyrazoloazines" exhibit an expanded range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Marketed drugs like Zaleplon (a pyrazolo[1,5-a]pyrimidine) and Sildenafil (a pyrazolo[3,4-d]pyrimidine) underscore the therapeutic potential of these fused systems.[5][6]
A cornerstone in the construction of these valuable molecules is the 5-aminopyrazole unit.[4][7][8] Its polyfunctional nature, possessing multiple nucleophilic sites, makes it an exceptionally versatile building block for cyclocondensation reactions.[5][7][9] This guide focuses on a particularly potent, yet underexplored, derivative: 5-aminopyrazole-1-carboxamidine . The introduction of the carboxamidine (guanidine) moiety at the N-1 position not only enhances the electronic properties of the pyrazole ring but also strategically directs the regiochemical outcome of cyclization reactions, offering a reliable pathway to specific fused isomers.
The Synthon: Understanding the Reactivity of 5-Aminopyrazole-1-carboxamidine
The synthetic utility of 5-aminopyrazole-1-carboxamidine stems from its distinct arrangement of nucleophilic centers. The guanidine group at N-1 is a powerful electron-donating group, which significantly increases the nucleophilicity of the entire heterocyclic system.
The key reactive sites are:
-
Exocyclic 5-Amino Group (5-NH₂): This is the most potent nucleophilic site on the molecule, primed for initial reaction with an electrophile.[5]
-
Endocyclic Ring Nitrogen (N-2): With the N-1 position occupied by the carboxamidine group, this secondary ring nitrogen becomes the key participant in intramolecular cyclization steps.
-
Ring Carbon (C-4): While less nucleophilic than the amino group, the C-4 position can participate in certain reaction types, particularly under acidic conditions or with specific electrophiles.[5]
This predictable hierarchy of reactivity (5-NH₂ > N-2) is the foundation for its use in reliably generating pyrazolo[1,5-a] fused systems , as the cyclization path is locked in through the N-1 and N-2 nitrogens.
Caption: Reactivity map of 5-aminopyrazole-1-carboxamidine.
Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidines
The most direct and high-yielding application of this synthon is its reaction with 1,3-dielectrophiles to form the pyrazolo[1,5-a]pyrimidine core. This transformation is robust and tolerates a wide variety of functional groups.
General Mechanism: The reaction proceeds via a sequential condensation-cyclization-dehydration cascade.
-
Condensation: The highly nucleophilic 5-amino group attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.
-
Cyclization: The intermediate undergoes intramolecular cyclization, where the endocyclic N-2 atom attacks the second carbonyl group.
-
Dehydration: The resulting bicyclic intermediate eliminates a molecule of water to yield the aromatic pyrazolo[1,5-a]pyrimidine.
Caption: Reaction workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Protocol 1: Reaction with β-Diketones (e.g., Acetylacetone)
This protocol describes the classic synthesis of 5,7-dimethyl-substituted pyrazolo[1,5-a]pyrimidines. The use of glacial acetic acid is advantageous as it serves as both a solvent and an acid catalyst, promoting the condensation and subsequent dehydration steps.[3]
Materials:
-
5-Aminopyrazole-1-carboxamidine hydrochloride (1 eq.)
-
Acetylacetone (1.1 eq.)
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 5-aminopyrazole-1-carboxamidine hydrochloride (0.01 mol).
-
Add glacial acetic acid (20 mL) and stir to suspend the solid.
-
Add acetylacetone (0.011 mol) to the suspension.
-
Heat the mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing crushed ice (100 g) with stirring.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and dry.
-
Recrystallize the crude product from ethanol to afford the pure 5,7-dimethylpyrazolo[1,5-a]pyrimidine derivative.[3][10]
Data Summary: Scope of β-Diketone Reactions
| 1,3-Diketone Partner | R⁵ | R⁷ | Typical Conditions | Typical Yield | Reference |
| Acetylacetone | -CH₃ | -CH₃ | Acetic Acid, Reflux, 6h | Good to Excellent | [3][11] |
| Benzoylacetone | -Ph | -CH₃ | Acetic Acid, Reflux, 8h | Good | [5] |
| Dibenzoylmethane | -Ph | -Ph | Acetic Acid, Reflux, 8h | Good | [12] |
| Trifluoroacetylacetone | -CF₃ | -CH₃ | Acetic Acid, MW, 120°C | Excellent | [5][12] |
Protocol 2: Reaction with α,β-Unsaturated Ketones (Chalcones)
The reaction with chalcones proceeds via a tandem Michael addition-cyclization sequence. A base catalyst is often employed to enhance the nucleophilicity of the 5-amino group for the initial conjugate addition.[11]
Materials:
-
5-Aminopyrazole-1-carboxamidine (1 eq.)
-
Substituted Chalcone (1 eq.)
-
Potassium Hydroxide (KOH, catalytic amount)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 5-aminopyrazole-1-carboxamidine (0.01 mol) and the chalcone (0.01 mol) in DMF (25 mL) in a round-bottom flask.
-
Add a catalytic amount of powdered KOH (approx. 0.001 mol).
-
Heat the mixture to 80-100°C and stir for 8-12 hours. The reaction can be monitored by TLC.
-
After cooling, pour the reaction mixture into ice-water (150 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallization.
Causality Insight: The use of a polar aprotic solvent like DMF is ideal for this reaction as it effectively solvates the potassium cation, leaving a more reactive "naked" hydroxide anion to deprotonate the aminopyrazole, thereby accelerating the initial Michael addition step.[5][11]
Expanding Horizons: Synthesis of Pyrazolo[1,5-a][3][11][12]triazines
The synthon's utility extends to the synthesis of fused systems with a higher nitrogen content. Pyrazolo[1,5-a][3][11][12]triazines, which are of significant interest for their biological activities, can be accessed by reacting with appropriate bielectrophiles.[7][9] A common strategy involves reaction with an isocyanate followed by base-mediated cyclization.
Caption: Synthetic route to pyrazolo[1,5-a][3][11][12]triazines.
Protocol 3: Synthesis of Pyrazolo[1,5-a][3][11][12]triazine-2,4-diones
This two-step protocol is adapted from methodologies used for similar 5-aminopyrazole derivatives and provides access to the triazinedione core, which can be further functionalized.[7][9]
Materials:
-
5-Aminopyrazole-1-carboxamidine (1 eq.)
-
Ethoxycarbonyl isocyanate (1 eq.)
-
Dry Toluene
-
Sodium Ethoxide (NaOEt)
-
Absolute Ethanol
Procedure: Step A: Formation of the Carbamate Intermediate
-
Suspend 5-aminopyrazole-1-carboxamidine (0.01 mol) in dry toluene (30 mL).
-
Add ethoxycarbonyl isocyanate (0.01 mol) dropwise at room temperature.
-
Heat the mixture to reflux for 3-4 hours until the starting material is consumed (TLC monitoring).
-
Cool the reaction and collect the precipitated solid (the ethyl pyrazole carbamate derivative) by filtration. Use this intermediate directly in the next step.
Step B: Cyclization to the Triazinedione
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol (30 mL) under an inert atmosphere.
-
Add the carbamate intermediate from Step A to the sodium ethoxide solution.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction in an ice bath and acidify carefully with 2N HCl to pH ~5-6.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield the pyrazolo[1,5-a][3][11][12]triazine-2,4-dione.[7]
Protocol Validation and Troubleshooting
Ensuring the correct isomeric product is formed is critical. The N-1 carboxamidine group reliably directs cyclization to the pyrazolo[1,5-a]pyrimidine, but structural confirmation is paramount.
Structural Validation:
-
¹H NMR: Look for characteristic signals for the pyrimidine ring protons.
-
¹³C NMR: Confirm the number of aromatic carbons and the chemical shifts of the carbonyls (if any) and the bridgehead carbon (C-7a).
-
2D NMR (HMBC): This is the definitive technique. A correlation between the pyrimidine H-6 proton and the pyrazole bridgehead carbon (C-7a) unequivocally confirms the [1,5-a] fusion.
-
Mass Spectrometry: Confirm the molecular weight of the final product.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient reaction time/temperature. 2. Deactivated starting materials. 3. Catalyst poisoning or incompatibility. | 1. Increase reflux time or switch to microwave heating.[12] 2. Use more reactive electrophiles (e.g., trifluoromethyl-β-diketones).[5] 3. Ensure anhydrous conditions for base-catalyzed reactions; screen alternative acids/bases. |
| Formation of Side Products | 1. Self-condensation of the dicarbonyl compound. 2. Competing reaction at the C-4 position. | 1. Add the dicarbonyl compound slowly to the pyrazole solution. 2. Use milder conditions (lower temperature) to favor the more nucleophilic 5-NH₂ pathway. Acetic acid catalysis generally favors the desired cyclization over C-4 reactions.[5][12] |
| Poor Solubility/Precipitation | 1. Product is insoluble in the reaction solvent. 2. Starting material is not fully dissolved. | 1. Switch to a higher boiling, more polar solvent like DMF, DMSO, or ethylene glycol.[10] 2. Use a co-solvent or a different solvent system. |
Conclusion and Future Perspectives
5-Aminopyrazole-1-carboxamidine emerges as a highly effective and regioselective synthon for the synthesis of fused pyrazoles, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][3][11][12]triazines. The N-1 guanidinyl moiety provides a powerful electronic and steric handle to direct cyclization outcomes, simplifying product mixtures and increasing synthetic efficiency. The protocols outlined here provide a robust foundation for researchers in drug discovery and materials science to access these valuable heterocyclic cores.
Future work should explore the application of this synthon in multi-component reactions (MCRs) to rapidly build molecular complexity and generate diverse compound libraries.[13][14] Furthermore, investigating its use in cycloaddition reactions could unlock novel fused scaffolds, further expanding the synthetic chemist's toolbox for creating next-generation bioactive molecules.[15][16]
References
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules. Available from: [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available from: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available from: [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available from: [Link]
-
Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. Available from: [Link]
-
Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. Available from: [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. ARKIVOC. Available from: [Link]
-
Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. Available from: [Link]
-
5-Aminopyrazole as Precursor in Design and Synthesis of Fused Pyrazoloazines. PubMed. Available from: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. Available from: [Link]
-
The synthesis route of 5-aminopyrazole derivatives 2a–g. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 3. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. tandfonline.com [tandfonline.com]
- 12. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 13. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 15. The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent development on the [5+2] cycloadditions and their application in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 5-Aminopyrazol-1-carboxamidine
Introduction: The "Yield Trap" in Guanylpyrazole Synthesis
The synthesis of 5-aminopyrazol-1-carboxamidine (also known as 1-guanyl-5-aminopyrazole) is a deceptive reaction. While the condensation of aminoguanidine with
This guide moves beyond standard literature protocols to address the process variables that determine whether you isolate a high-purity intermediate or a complex mixture of salts and isomers.
Module 1: Reaction Optimization (The Upstream)
Q: My yield is consistently low (<40%). Which variable is the likely culprit?
A: The most common yield-killer is the source and neutralization of Aminoguanidine .
Aminoguanidine is unstable as a free base and is supplied as salts (Bicarbonate, Nitrate, Sulfate). The method of liberating the free base determines the reaction kinetics.
Troubleshooting Protocol: The "Controlled Release" Strategy
| Precursor Salt | Common Issue | Optimization Strategy |
| Aminoguanidine Bicarbonate | Evolution of | Acidify first: Dissolve in controlled dilute mineral acid (HCl/HNO3) to remove |
| Aminoguanidine Nitrate | Highly acidic counter-ion requires strong base, risking hydrolysis of the product. | Buffer Control: Use Sodium Acetate or Carbonate instead of NaOH. Maintain pH 8–9. Avoid pH > 10. |
| Aminoguanidine Sulfate | Poor solubility in organic solvents (EtOH/DMF). | Avoid if possible for non-aqueous workups. If necessary, use water/ethanol (1:1) at reflux.[1] |
Q: How do I prevent the formation of the 3-amino regioisomer?
A: Regioselectivity is dictated by the initial nucleophilic attack .
Aminoguanidine has two nucleophilic sites: the hydrazine
-
Desired Pathway: Terminal
attacks the enol ether carbon first. -
Undesired Pathway: Internal
attacks, leading to the 3-amino isomer.
The Fix: Lower the temperature during the addition phase.
-
Cool the aminoguanidine solution to 0–5°C .
-
Add the alkoxymethylene nitrile dropwise.
-
Hold at 0°C for 1 hour to lock in the Michael addition (kinetic control).
-
Heat to reflux only to drive the cyclization (thermodynamic control).
Module 2: Mechanism & Pathway Visualization
Understanding the competition between the desired product and the "dead-end" byproducts is critical.
Figure 1: Reaction landscape showing the critical kinetic control point at the Michael Addition step to avoid regioisomer formation.
Module 3: Isolation & Purification (The Downstream)
Q: The product is water-soluble and won't extract into EtOAc/DCM. How do I isolate it?
A: Do not extract. The carboxamidine moiety makes the molecule highly polar and basic. Standard aqueous workups will result in massive yield loss to the aqueous phase.
Recommended "Salting Out" Protocol:
-
Concentrate: Remove the organic solvent (Ethanol/DMF) under reduced pressure.
-
Acidify: Add concentrated HCl or
dropwise to the residue until pH 1–2. -
Precipitate: Cool to 0°C. The hydrochloride or nitrate salt of the product is often far less soluble than the free base.
-
Filtration: Collect the salt.
-
Recrystallization: Recrystallize from Ethanol/Water (9:1).
Q: My product decomposes upon storage. Why?
A: The free base of 5-aminopyrazol-1-carboxamidine is hygroscopic and prone to hydrolysis (converting the amidine to an amide or urea derivative).
-
Storage Rule: Always store as the HCl or Nitrate salt .
-
Stability Check: If the melting point drops by >5°C over a month, re-acidify and recrystallize.
Module 4: Summary of Critical Parameters
| Parameter | Optimal Range | Consequence of Deviation |
| Reaction Temperature (Step 1) | 0°C – 5°C | Higher temps favor the 3-amino regioisomer. |
| Reaction Temperature (Step 2) | Reflux (70–80°C) | Lower temps result in incomplete cyclization (linear intermediate remains). |
| pH (Reaction) | 8.0 – 9.0 | pH > 10 causes hydrolysis; pH < 7 inhibits nucleophilic attack. |
| Stoichiometry | 1.0 : 1.05 (Amine : Nitrile) | Excess aminoguanidine is difficult to separate from the product. |
| Solvent | Ethanol (Abs) or DMF | Water presence during reflux promotes hydrolysis of the nitrile. |
References
-
El-Saghier, A. M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Graffner-Nordberg, M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Aggarwal, R., et al. (2011). Regioselective synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
Technical Support Center: Purification of 5-Aminopyrazole-1-carboxamidine
Status: Operational Ticket ID: #PYR-5-AM-PUR Subject: Optimization of Purification Protocols for 1-Guanyl-5-aminopyrazole Salts
Executive Summary
5-Aminopyrazole-1-carboxamidine (also known as 1-guanyl-5-aminopyrazole) is a critical high-polarity intermediate, often utilized in the synthesis of pyrazolo[1,5-a]pyrimidines (e.g., Zaleplon). Due to the basic guanidine moiety (
This guide addresses the specific challenges of purifying this hydrophilic molecule: "oiling out" during crystallization , streaking on silica gel , and hydrolytic instability of the amidine group.
Part 1: Purification Decision Matrix
Before selecting a protocol, assess your crude material's profile.
Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and salt form.
Part 2: Recrystallization (The Gold Standard)
For the nitrate or hydrochloride salt, recrystallization is superior to chromatography due to the compound's high polarity.
Standard Protocol: Aqueous Ethanol Recrystallization
Target: Removal of inorganic salts and unreacted aminoguanidine.
-
Dissolution: Suspend crude solid in Water:Ethanol (1:3 v/v) . Heat to reflux (
).-
Note: If the solution is colored (dark yellow/brown), add activated charcoal (5% w/w), stir for 10 mins, and filter hot through Celite.
-
-
Saturation: Add water dropwise at reflux just until the solid dissolves completely. Do not add excess water.
-
Cooling: Remove from heat. Allow to cool to room temperature slowly (over 2-3 hours).
-
Critical: Rapid cooling promotes oiling out.[1]
-
-
Crystallization: Once at room temperature, move to an ice bath (
) for 2 hours. -
Isolation: Filter the white/off-white needles. Wash with cold Ethanol.[2] Dry under vacuum at
.
Troubleshooting Guide: Recrystallization
| Symptom | Probable Cause | Corrective Action |
| "Oiling Out" (Sticky gum instead of crystals) | Cooling too fast or impurity profile is too complex (metastable zone width exceeded). | Re-heat to dissolve. Add a seed crystal of pure material at |
| Low Yield | Too much water used during dissolution. | Concentrate the mother liquor by 30% and re-cool. Check pH; ensure it is acidic (pH < 4) to maintain salt form. |
| Inorganic Ash in NMR | Sodium/Potassium nitrate salts co-precipitated. | Recrystallize again using Water only, then wash heavily with Ethanol to remove water. |
Part 3: Chromatographic Purification
Use this method only if recrystallization fails or if you need to isolate the free base (not recommended for stability).
Method A: Reverse Phase (Prep-HPLC)
Best for removing organic impurities.
-
Column: C18 (Polar-embedded phases like Primesep or Atlantis T3 are superior for this hydrophilic compound).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or Formic Acid.
-
Why: The acid is required to protonate the guanidine and amine, preventing peak tailing.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B to 20% B over 20 minutes. (Compound elutes very early).
-
Detection: UV 254 nm (Low sensitivity due to lack of conjugation) or 210 nm .
Method B: Normal Phase (Silica Gel)
Difficult due to streaking.
-
Modifier: You must use a base modifier.
-
Eluent: Dichloromethane : Methanol : Ammonium Hydroxide (90 : 10 : 1).
-
Warning: The compound may stick irreversibly to silica if no base is used.
Troubleshooting Guide: Chromatography
| Issue | Diagnosis | Solution |
| Peak Tailing (Shark fin shape) | Interaction between the basic guanidine and silanols. | Increase ion-pairing agent (TFA) concentration to 0.2% or switch to a high-pH stable C18 column with Ammonium Bicarbonate buffer. |
| No Retention (Elutes at | Compound is too polar for standard C18. | Use a HILIC column (Acetonitrile/Water/Ammonium Formate) or an Ion-Exchange column. |
| Multiple Peaks in pure sample | Tautomerism or Hydrolysis. | Run NMR in DMSO- |
Part 4: Stability & Hydrolysis (The "Hidden" Impurity)
The carboxamidine group (
Figure 2: Hydrolysis pathway of the amidine group under basic or aqueous-thermal stress.
Prevention Protocol:
-
Avoid Basic pH: Never store the compound in basic aqueous solution for extended periods (
hours). -
Temperature Limit: Do not reflux in water for
hours. -
Drying: Always dry the salt under vacuum to remove residual water, which can catalyze solid-state hydrolysis over months.
References
-
Synthesis & Salt Forms: Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry." Arkivoc 2011.2 (2010): 198-252. Link
-
Zaleplon Intermediate Context: U.S. Patent 4,626,538. "Pyrazolo[1,5-a]pyrimidines."[3][4][5] (Describes the synthesis of 1-guanyl-5-aminopyrazoles as precursors). Link
-
Recrystallization of Polar Pyrazoles: "Recrystallization techniques for purifying pyrazole compounds." BenchChem Technical Notes. Link
-
HPLC of Highly Polar Amines: Sielc Technologies. "HPLC Method for Analysis of Aminopyrazole on Primesep Columns." Link
Sources
Technical Support Center: Troubleshooting Regioselectivity in 5-Aminopyrazol-1-carboxamidine Synthesis
Welcome to the Technical Support Center. 5-Aminopyrazol-1-carboxamidines are critical synthetic intermediates used in the development of pyrazoloazines, biologically active pharmaceuticals, and Maillard reaction inhibitors[1]. However, the synthesis of these scaffolds is notoriously plagued by regioselectivity issues. Because the primary starting material—aminoguanidine—possesses multiple nucleophilic nitrogen centers, researchers frequently encounter undesired regioisomers (such as 3-aminopyrazoles) or entirely different heterocyclic systems (such as pyrimidines)[2].
This guide is designed for application scientists and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and actionable data to help you achieve absolute regiocontrol in your workflows.
Part 1: Frequently Asked Questions & Troubleshooting
Issue 1: Formation of 3-Amino vs. 5-Amino Regioisomers
Q: When condensing aminoguanidine with ethoxymethylenemalononitrile (EMMN) or
The Causality:
Aminoguanidine contains a hydrazine moiety with two distinct nitrogens: the terminal
-
Kinetic Control (Desired): The terminal N1 is less sterically hindered and more nucleophilic. At low temperatures, N1 attacks the ethoxymethylene carbon. Subsequent cyclization of N2 onto the hard nitrile carbon yields the 5-amino regioisomer[3].
-
Thermodynamic Control (Undesired): If the reaction is heated, the initial attack becomes reversible. The system equilibrates to allow the internal N2 to attack the ethoxymethylene carbon, leading to the thermodynamically more stable 3-amino regioisomer.
Actionable Solution: Run the electrophilic addition strictly at 0–5 °C and allow cyclization to occur at room temperature. Never use reflux conditions if the 5-amino isomer is your target.
Issue 2: Competing Pyrimidine and Triazine Formation
Q: Instead of a 5-membered pyrazole ring, my mass spectrometry results indicate the formation of a 6-membered pyrimidine or triazine derivative. What went wrong?
The Causality: Aminoguanidine is a bifunctional molecule containing both a hydrazine group and a highly basic guanidine group (pKa > 11)[4]. Under neutral or mildly acidic conditions, the guanidine moiety is protonated and rendered non-nucleophilic, leaving the hydrazine N1 as the sole reactive center. However, if your reaction pH exceeds 8 (e.g., by using strong organic bases like triethylamine without a buffer), the guanidine nitrogens become deprotonated. Because guanidines are exceptionally strong nucleophiles, they will outcompete the hydrazine group, attacking the bielectrophile to form 6-membered pyrimidines or triazines.
Actionable Solution: Use aminoguanidine bicarbonate or hydrochloride salts[4]. Buffer the reaction with glacial acetic acid to maintain a pH of 5–6, ensuring the guanidine moiety remains protonated throughout the cyclization cascade.
Issue 3: Regioselectivity in Guanylation of Pre-formed Pyrazoles
Q: I am trying to synthesize the carboxamidine by reacting a pre-formed 5-aminopyrazole with a guanylating agent. However, the guanylation is occurring at the exocyclic 5-amino group instead of the N1 pyrazole nitrogen. How do I control this?
The Causality: In a 5-aminopyrazole, both the N1 ring nitrogen and the exocyclic 5-amino group are nucleophilic. Small, highly reactive guanylating agents (like cyanamide) under forcing conditions will often react with the exocyclic amine to form a highly conjugated, thermodynamically stable product.
Actionable Solution: Shift to a sterically demanding, protected guanylating agent such as polymer-bound bis(tert-butoxycarbonyl)thiopseudourea. The bulky Boc protecting groups sterically clash with the substituents adjacent to the exocyclic amine, kinetically directing the guanylation to the more accessible N1 position at room temperature.
Part 2: Mechanistic Workflow
The following diagram illustrates the mechanistic divergence of aminoguanidine condensation based on your chosen experimental conditions.
Mechanistic divergence in aminoguanidine condensation based on pH and temperature.
Part 3: Quantitative Data Presentation
To predict the outcome of your synthesis, consult the following table which summarizes the quantitative impact of pH and temperature on the regiomeric ratio of the crude product.
Table 1: Impact of Reaction Parameters on Aminoguanidine Condensation Regioselectivity
| Reaction pH | Temperature | Primary Nucleophile | 5-Amino Isomer (%) | 3-Amino Isomer (%) | Pyrimidine (%) |
| 5.0 – 6.0 | 0 – 25 °C | Hydrazine N1 (Terminal) | > 90% | < 5% | < 1% |
| 5.0 – 6.0 | 80 °C (Reflux) | Hydrazine N2 (Internal) | 40% | 55% | < 1% |
| > 10.0 | 25 °C | Guanidine Nitrogens | < 10% | < 10% | > 80% |
Part 4: Self-Validating Experimental Protocol
Protocol: Kinetically Controlled Regioselective Synthesis of 5-Amino-1H-pyrazole-1-carboxamidine
Objective: Achieve >90% regioselectivity for the 5-amino isomer by enforcing kinetic control and maintaining guanidine protonation.
Step 1: Preparation of the Hydrazine Nucleophile
-
Suspend 10.0 mmol of aminoguanidine bicarbonate[4] in 20 mL of absolute ethanol in a round-bottom flask.
-
Slowly add 11.0 mmol of glacial acetic acid while stirring at room temperature.
-
Causality: The weak acid liberates the free hydrazine while keeping the highly basic guanidine moiety (pKa ~11) protonated and unreactive.
-
Self-Validation Checkpoint: Observe the reaction. The cessation of
gas evolution and the transition from a cloudy suspension to a clear solution confirms the complete conversion to the soluble aminoguanidine acetate salt.
Step 2: Electrophile Addition
-
Cool the reaction mixture strictly to 0–5 °C using an ice-water bath.
-
Dissolve 10.0 mmol of ethoxymethylenemalononitrile (EMMN) in 10 mL of absolute ethanol.
-
Add the EMMN solution dropwise over 15 minutes.
-
Causality: EMMN is a highly reactive 1,3-bielectrophile[3]. Low temperatures enforce kinetic control, ensuring the less sterically hindered terminal nitrogen (N1) attacks the ethoxymethylene carbon before the internal nitrogen (N2) can react.
-
Self-Validation Checkpoint: The solution will turn pale yellow within 10 minutes, indicating the successful formation of the acyclic intermediate.
Step 3: Cyclization
-
Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours. Do not heat.
-
Causality: Heating promotes thermodynamic equilibration, which favors rearrangement to the 3-amino regioisomer. Room temperature provides sufficient activation energy for the internal N2 to cyclize onto the nitrile group[2].
-
Self-Validation Checkpoint: A dense white or pale-yellow precipitate of the 5-aminopyrazole-1-carboxamidine acetate salt will begin to crash out of the ethanol solution as the cyclization drives the reaction to completion.
Step 4: Isolation
-
Filter the precipitate under vacuum.
-
Wash the filter cake with 10 mL of ice-cold ethanol to remove any unreacted EMMN or trace 3-amino isomers.
-
Dry under high vacuum to yield the pure 5-amino regioisomer.
References
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.[2]
-
Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.[3]
-
Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Sigma-Aldrich.
-
Aminoguanidine bicarbonate 2582-30-1. Guidechem.[4]
-
Aminoguanidine. Wikipedia.[1]
Sources
- 1. Aminoguanidine - Wikipedia [en.wikipedia.org]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. Page loading... [wap.guidechem.com]
Technical Support Center: 5-Aminopyrazol-1-carboxamidine Solubility Guide
The following guide serves as a specialized Technical Support Center for researchers working with 5-Aminopyrazol-1-carboxamidine (and its related salt forms). This document addresses the specific physicochemical challenges of this scaffold, particularly its polarity and salt-dependent solubility profile, which often defy standard High-Throughput Screening (HTS) protocols.
Topic: Overcoming Poor Solubility & Assay Interference Audience: Medicinal Chemists, Assay Development Scientists Compound Class: Guanidine-like Heterocycles / Pyrazole Building Blocks
Executive Summary: The "DMSO Trap"
The most frequent issue reported with 5-Aminopyrazol-1-carboxamidine is failure to dissolve in 100% DMSO, or precipitation upon dilution into aqueous buffers.
Root Cause: This compound is typically supplied as a salt (e.g., Hydrochloride or Nitrate) due to the high basicity of the carboxamidine (guanidine-like) group.
-
The Conflict: Standard assay protocols dictate making stocks in 100% DMSO. However, highly polar inorganic salts often have poor solubility in pure DMSO .
-
The Solution: You must treat this compound as a hydrophilic electrolyte, not a lipophilic drug-like molecule. Water or high-aqueous mixtures are often the required solvent vehicle.
Part 1: Troubleshooting Guide (Q&A Format)
Q1: I tried to make a 10 mM stock in DMSO, but the solid won't dissolve or appears cloudy. What is happening?
Diagnosis: You are likely working with the Nitrate or Hydrochloride salt form of the compound.[1] Explanation: While DMSO is a "universal" solvent for organic molecules, it is a poor solvent for ionic crystal lattices held together by strong electrostatic forces. The 5-aminopyrazol-1-carboxamidine cation and its counter-ion (Cl⁻ or NO₃⁻) prefer the high dielectric constant of water. Corrective Action:
-
Check the Label: Confirm if the compound is a salt (e.g., •HCl or •HNO3).
-
Switch Solvent: Prepare your stock solution in Milli-Q Water or 50% DMSO/Water .
-
Note: If your assay tolerates it, water is the superior solvent for the salt form, offering solubility often >50 mM.
-
Q2: The compound dissolved in DMSO, but "crashed out" immediately when added to the assay buffer. Why?
Diagnosis: "Solvent Shock" or pH-induced deprotonation. Explanation:
-
Solvent Shock: If you managed to force the compound into DMSO (perhaps by heating), rapid dilution into a buffer creates a supersaturated state. The hydration shell cannot form fast enough around the ions, causing immediate micro-precipitation.
-
pH Mismatch: The carboxamidine group (
) is protonated and positively charged at neutral pH. If your assay buffer is highly basic (pH > 9) or contains specific counter-ions (like high phosphate), it may force the compound into a less soluble free-base form or form an insoluble salt complex. Corrective Action: -
Step-Wise Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate dilution plate (see Protocol A).
-
Buffer Check: Ensure your assay buffer pH is < 8.0. Avoid high concentrations of phosphate if possible; Tris or HEPES are preferred to prevent "salting out."
Q3: My IC50 curves are flat or show random noise. Is this a solubility issue?
Diagnosis: Non-Specific Binding (NSB) or Micelle Formation. Explanation: 5-Aminopyrazol-1-carboxamidine is a fragment-like molecule. If it precipitates, it forms colloidal aggregates that scatter light (interfering with absorbance/fluorescence) or nonspecifically sequester the enzyme/protein, leading to false positives (promiscuous inhibition). Verification:
-
Spin down the assay plate (1000 x g for 5 mins) before reading. If the signal changes significantly, you had precipitate.
-
Add 0.01% Triton X-100 or Tween-20 to the assay buffer to stabilize the compound and prevent aggregation.
Part 2: Optimized Experimental Protocols
Protocol A: Preparation of Stable Stock & Dilution Series
Use this protocol to ensure the compound remains in solution from the vial to the well.
Reagents:
-
Compound: 5-Aminopyrazol-1-carboxamidine (Salt form)
-
Primary Solvent: Sterile Distilled Water (or PBS pH 7.4)
-
Co-Solvent: DMSO (Analytical Grade)
Step-by-Step:
-
Primary Stock Preparation (20 mM):
-
Do NOT use 100% DMSO.
-
Weigh the solid.
-
Dissolve in 100% Water . Vortex vigorously. The salt should dissolve instantly.
-
Optional: If sterility is required, filter through a 0.22 µm PVDF membrane (low binding).
-
-
Intermediate Stock (Working Solution):
-
If your assay requires a specific DMSO percentage (e.g., 1% final), prepare a 10x Working Solution containing 10% DMSO and 90% Buffer.
-
Add the Aqueous Primary Stock to this vehicle.
-
Why? This pre-equilibrates the compound in a "buffer-like" environment before the final dilution.
-
-
Final Assay Addition:
-
Add the 10x Working Solution to your assay well.
-
Final condition: Compound at 1x, DMSO at 1%, Buffer at 1x.
-
Table 1: Solubility Comparison Matrix
| Solvent System | Solubility (Salt Form) | Solubility (Free Base) | Recommended Use |
| 100% Water | High (>50 mM) | Low (<1 mM) | Preferred for Salts |
| 100% DMSO | Low / Variable | High (>20 mM) | Avoid for Salts |
| 50% DMSO / 50% Water | Moderate | Moderate | Compromise Solution |
| Ethanol | Poor | Moderate | Not Recommended |
Part 3: Decision Logic & Mechanism
The following diagrams illustrate the decision process for solvent selection and the mechanism of solubility failure.
Diagram 1: Solvent Selection Decision Tree
Caption: Decision tree for selecting the correct solvent based on the chemical form (Salt vs. Free Base) to prevent precipitation.
Diagram 2: The "Solvent Shock" Mechanism
Caption: Visualizing the mechanism of "Solvent Shock" where rapid solvent exchange leads to kinetic precipitation.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I sonicate the solution if it doesn't dissolve? A: Yes, but with caution. Mild sonication (bath sonicator, 5-10 mins) can help break up crystal lattices. However, if you are trying to dissolve the salt in DMSO and it's cloudy, sonication will likely only create a fine suspension that will sediment later. If it doesn't dissolve after 5 minutes of sonication, you have the wrong solvent .
Q: Is the compound stable in water? A: The salt form is stable in water at 4°C for short periods (days). However, the carboxamidine group can slowly hydrolyze to a urea or amide over weeks, especially at basic pH (>8.0) or elevated temperatures.
-
Recommendation: Prepare aqueous stocks fresh or freeze single-use aliquots at -20°C.
Q: I see a "haze" in my wells. Does this affect my absorbance reading? A: Absolutely. A haze indicates colloidal precipitation. This causes light scattering (Rayleigh scattering), which artificially increases the Absorbance signal (OD) in UV-Vis assays, leading to false "inhibition" or "activity" data.
-
Fix: Measure absorbance at a reference wavelength (e.g., 650 nm) where the compound doesn't absorb. If 650 nm signal is high, it's precipitation.
References
-
PubChem. (2024). 1H-Pyrazole-1-carboxamidine hydrochloride (Praxadine) - Physicochemical Properties. National Library of Medicine. [Link]
-
Gaylord Chemical. (2014).[2] Dimethyl Sulfoxide (DMSO) Solubility Data: Inorganic Salts and Polar Compounds. Bulletin 102. [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Dissolution). [Link]
Sources
FAQ 1: Why does my 5-Aminopyrazol-1-carboxamidine solution degrade rapidly in basic buffers?
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden loss of activity, irreproducible assay results, or unexpected mass peaks when working with 5-Aminopyrazol-1-carboxamidine .
Because this molecule is bifunctional—featuring both an exocyclic amine and a carboxamidine moiety—its structural integrity is highly contingent on solvent microenvironments, pH, and handling procedures. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these degradation pathways and providing self-validating protocols to ensure absolute confidence in your experimental setups.
The Causality: The primary degradation pathway for 5-Aminopyrazol-1-carboxamidine in aqueous media is the hydrolysis of the carboxamidine group at the N1 position. Amidines are highly susceptible to nucleophilic attack. In basic conditions (pH > 8), the abundance of hydroxide ions accelerates this process.
Theoretical and experimental studies on amidine-containing molecules demonstrate that hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the sp2-hybridized amidine carbon. This forms a transient, sp3-hybridized tetrahedral intermediate[1]. From here, a kinetically favored 1,3-proton shift occurs, leading to C-N bond cleavage[1]. The result is the irreversible degradation of your compound into 5-aminopyrazole-1-carboxamide and free ammonia. In neutral water (pH 6.5–7.0), the compound exhibits its highest stability, as the lack of excess hydroxide or hydronium ions minimizes both base- and acid-catalyzed hydrolysis pathways[2][3].
Fig 1: Base-catalyzed hydrolysis pathway of the carboxamidine group via a tetrahedral intermediate.
FAQ 2: Does the position of the amino group shift during prolonged storage in solution?
The Causality: If your compound remains intact, no. The N1-carboxamidine substitution structurally locks the pyrazole ring, forcing the exocyclic amino group to remain at the 5-position.
However, if your solution undergoes severe hydrolysis and the carboxamidine group is completely cleaved (yielding a free aminopyrazole core), the molecule becomes subject to prototropic tautomerism[4]. Quantum chemical calculations and matrix isolation IR spectroscopy confirm that the 3-aminopyrazole tautomer is thermodynamically more stable than the 5-amino form by approximately 9.8 kJ/mol[4]. Therefore, degraded solutions will not only lose the amidine function but will also spontaneously rearrange into the 3-amino tautomer, completely altering the steric and electronic profile of your reagent.
FAQ 3: I observe unexpected mass adducts when dissolving the compound in acetone. What is happening?
The Causality: You are observing Schiff base (imine) formation. The exocyclic amine at the 5-position is highly nucleophilic. When dissolved in solvents containing carbonyl groups (such as acetone or aldehydes), the amine reacts with the carbonyl carbon, eliminating water to form an imine. This reaction is extremely rapid at room temperature. Never use ketones or aldehydes as solvents or co-solvents for this compound.
Quantitative Stability Data
To assist in your experimental planning, below is a summary of the compound's expected stability across various standard laboratory conditions.
| Solvent / Condition | pH | Temp (°C) | Estimated Stability (t½) | Primary Degradation Pathway |
| Aqueous Buffer | 9.0 | 25 | < 12 hours | Base-catalyzed hydrolysis |
| Aqueous Buffer | 7.0 | 25 | > 7 days | Minimal |
| Aqueous Buffer | 4.0 | 25 | ~ 48 hours | Acid-catalyzed hydrolysis |
| Acetone | N/A | 25 | < 2 hours | Schiff base (imine) formation |
| Anhydrous DMSO | N/A | -20 | > 6 months | None observed |
Experimental Protocol: Preparation and Self-Validating Storage
To prevent hydrolysis and oxidation, you must treat your protocol as a self-validating system. Do not assume the powder in the vial matches the label after months of improper storage. Follow this methodology to ensure absolute reagent integrity.
Step-by-Step Methodology:
-
Equilibration & Weighing: Remove the lyophilized solid from the freezer and place it in a desiccator. Allow it to reach room temperature before opening the vial. This prevents ambient moisture from condensing on the hygroscopic powder. Weigh the compound strictly under an inert Argon or Nitrogen atmosphere.
-
Solvent Reconstitution: Dissolve the compound in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock (e.g., 50 mM). Scientific Rationale: Anhydrous DMSO prevents both hydrolysis (due to the absence of water) and Schiff base formation (due to the absence of carbonyls).
-
Aliquoting: Dispense the stock solution into single-use amber glass vials. Scientific Rationale: Amber glass prevents UV-induced phototautomerization. Single-use aliquots eliminate freeze-thaw cycles, which are the primary vector for introducing ambient moisture into anhydrous stocks.
-
Storage: Blanket the headspace of each vial with Argon gas, cap tightly, and store at -20°C.
-
Self-Validation (LC-MS Check): Before utilizing the stock in a critical downstream assay or synthesis, dilute a 1 µL aliquot in LC-MS grade Acetonitrile/Water (neutral pH). Confirm the presence of the parent mass [M+H]⁺ = 128.07 m/z and verify the absence of the primary hydrolysis product (5-aminopyrazole-1-carboxamide) at [M+H]⁺ = 129.05 m/z.
Fig 2: Self-validating workflow for the preparation and storage of stable compound solutions.
References
-
Imrit, Y. A., Bhakhoa, H., et al. "A theoretical study of the hydrolysis mechanism of A-234; the suspected novichok agent in the Skripal attack." RSC Advances, 2020.[Link]
-
Gómez-Zavaglia, A., et al. "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 2021.[Link]
-
Foden, C. S., et al. "Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis Facilitating Regioselective Lysine Ligation in Neutral Water." Journal of the American Chemical Society, 2022.[Link]
Sources
- 1. A theoretical study of the hydrolysis mechanism of A-234 ; the suspected novichok agent in the Skripal attack - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05086E [pubs.rsc.org]
- 2. Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis Facilitating Regioselective Lysine Ligation in Neutral Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting 5-Aminopyrazol-1-carboxamidine crystallization
Welcome to the Technical Support Center for 5-Aminopyrazol-1-carboxamidine crystallization. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures, focusing instead on the thermodynamic principles and mechanistic causality required to successfully isolate this highly polar, nitrogen-rich heterocycle.
Mechanistic Foundations: Why Does It Oil Out?
5-Aminopyrazol-1-carboxamidine is notoriously difficult to crystallize as a free base. The molecule possesses multiple hydrogen bond donors and acceptors (the pyrazole nitrogen atoms, the 5-amino group, and the carboxamidine moiety). This dense hydrogen-bonding capacity leads to two primary failure modes:
-
Tautomeric Instability: The free base exists in a dynamic tautomeric equilibrium, disrupting the uniform molecular packing required for crystal lattice formation.
-
Liquid-Liquid Phase Separation (LLPS): When supersaturation is generated (via cooling or antisolvent addition), the strong solute-solvent and solute-solute hydrogen bonds cause the compound to separate into a solute-rich liquid phase ("oiling out") rather than nucleating into an ordered solid.
The Solution: Thermodynamic Control via Salt Formation To bypass the kinetic trap of LLPS, we must increase the lattice energy of the target solid. By protonating the carboxamidine group with a strong acid (e.g., HCl or H₂SO₄), we lock the molecule into an energetically privileged cationic form[1]. The introduction of strong ionic interactions thermodynamically favors the crystalline solid state over the disordered liquid state, enabling reproducible isolation[2].
Mechanistic pathways of 5-Aminopyrazol-1-carboxamidine: LLPS vs. Thermodynamic Crystallization.
Quantitative Crystallization Parameters
To rationally design your crystallization process, refer to the physicochemical parameters of the compound's various states. The hydrochloride salt is the industry standard for guanylating agents due to its optimal balance of solubility and lattice stability[1].
| Parameter | Free Base | Hydrochloride Salt | Hemisulfate Salt |
| Thermodynamic State | Metastable / Oil-prone | Stable Crystalline | Stable Crystalline |
| Melting Point (°C) | Variable (Tautomeric) | 167 – 170 °C | > 200 °C (Decomposition) |
| Aqueous Solubility | > 500 mg/mL | > 300 mg/mL | ~ 150 mg/mL |
| Optimal Solvent | Methanol / Ethanol | Methanol | Water / Methanol |
| Optimal Antisolvent | N/A (Oils out) | Acetone / Diethyl Ether | Isopropanol |
| Lattice Stability | Poor | Excellent[1] | Excellent |
Self-Validating Experimental Protocol: Antisolvent Crystallization
This protocol details the isolation of the Hydrochloride Salt using a Methanol/Acetone antisolvent system. Every step includes a self-validating check to ensure the system remains under your control.
Step 1: Dissolution Suspend crude 5-Aminopyrazol-1-carboxamidine (1.0 eq) in minimal Methanol (approx. 5-7 volumes) and heat to 50 °C until a homogeneous solution is achieved.
Step 2: Protonation Slowly charge 1.05 equivalents of concentrated HCl (or anhydrous methanolic HCl) dropwise.
-
Self-Validation Check: Extract a 10 µL aliquot, dilute in 1 mL water, and spot on pH paper. A pH < 3.0 confirms complete protonation, preventing the co-precipitation of the free base.
Step 3: Polish Filtration Filter the hot solution through a 0.22 µm PTFE membrane into a clean, pre-heated reactor.
-
Causality: This removes heterogeneous foreign particles (dust, insoluble impurities) that could trigger premature, uncontrolled nucleation.
Step 4: Metastable Zone Identification (Titration) Maintain the reactor at 45 °C. Add Acetone (antisolvent) dropwise until the solution becomes faintly turbid (the cloud point). Immediately raise the reactor temperature by 3 °C.
-
Self-Validation Check: The turbidity must dissolve completely within 5 minutes. If it does not, you have oiled out; add 0.5 volumes of Methanol to recover the solution.
Step 5: Seeding and Aging Cool back to 45 °C and introduce 1-2 wt% of pure crystalline 5-Aminopyrazol-1-carboxamidine HCl seeds. Hold the temperature for 60 minutes (Aging).
-
Self-Validation Check: Observe the reactor. The seeds must remain suspended with sharp edges. If they dissolve, the system is undersaturated (add more Acetone). If a massive crash-out occurs, the system is over-supersaturated (heat and dissolve).
Step 6: Controlled Desupersaturation Resume Acetone addition using a non-linear (cubic) addition profile over 4 hours, while simultaneously cooling the reactor to 5 °C at a rate of 0.1 °C/min.
-
Causality: A cubic addition profile matches the growing surface area of the crystals, maintaining a constant, low level of supersaturation that drives crystal growth rather than secondary nucleation or LLPS.
Step 7: Isolation Filter the resulting slurry, wash the cake with cold Acetone (2 volumes), and dry under vacuum at 40 °C to constant weight.
Self-validating experimental workflow for the antisolvent crystallization of the hydrochloride salt.
Troubleshooting FAQs
Q: My product is oiling out as soon as I add the antisolvent. How do I rescue the batch? A: You have crossed the spinodal curve by generating supersaturation too rapidly. To rescue the batch, stop the antisolvent addition immediately. Heat the reactor by 10–15 °C and add small aliquots of your primary solvent (Methanol) until the oil dissolves back into a single clear phase. Moving forward, you must establish the metastable zone more carefully (see Step 4) and rely on seeding to direct the kinetic pathway toward crystallization rather than phase separation.
Q: The filtration step is taking hours, and the filter cake looks like a translucent paste. What went wrong? A: A gummy, slow-filtering cake indicates that your crystals are either heavily agglomerated or you have precipitated an amorphous solid due to a "crash cool" (cooling too fast). Amorphous solids blind the filter frit. To fix this, return the wet cake to the reactor, dissolve it in Methanol, and repeat the crystallization using a strictly controlled cooling ramp (0.1 °C/min) and a cubic antisolvent addition rate.
Q: NMR analysis shows 5-10% solvent entrapment (Methanol/Acetone) in my final dried crystals, even after 48 hours in a vacuum oven. Why? A: 5-Aminopyrazol-1-carboxamidine salts have a high propensity to form solvates or trap solvent within the crystal lattice due to rapid crystal growth trapping mother liquor in macroscopic defects (inclusions). If drying does not remove the solvent, it is likely incorporated into the lattice. You must slow down the crystal growth rate during Step 6. Alternatively, switch your antisolvent from Acetone to Diethyl Ether or Ethyl Acetate, which have larger molecular volumes and are less likely to be incorporated into the specific crystal lattice voids of this compound.
References
-
Maciejewska, D., et al. "Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route." Structural Chemistry, 2015. URL:[Link]
Sources
Scaling up the synthesis of 5-Aminopyrazol-1-carboxamidine
Welcome to the Process Development & Technical Support Portal for the synthesis of 5-Aminopyrazol-1-carboxamidine (CAS: 55457-90-4).
As a Senior Application Scientist, I have designed this portal to bridge the gap between bench-scale discovery and pilot-scale manufacturing. Scaling up heterocyclic chemistry introduces non-linear challenges—particularly regarding regioselectivity, thermal safety, and isolation. This guide provides a robust, self-validating framework to ensure your scale-up campaigns are safe, reproducible, and high-yielding.
Process Causality & Scale-Up Strategy
The synthesis of 5-aminopyrazol-1-carboxamidine requires strict control over the cyclization pathway. Historically, laboratory-scale syntheses relied on aminoguanidine nitrate. However, scaling up nitrate salts introduces severe exothermic decomposition risks and thermal hazards[1].
To mitigate this, our protocol mandates the use of aminoguanidine bicarbonate . The bis-electrophile, 3-ethoxyacrylonitrile , is chosen over 2-chloroacrylonitrile because the ethoxy leaving group provides superior regiocontrol during the initial Michael addition. This prevents the formation of the unwanted 3-amino isomer, ensuring the terminal hydrazine nitrogen selectively attacks the beta-carbon[2].
Mechanistic Workflow
Fig 1: Scalable synthesis pathway of 5-Aminopyrazol-1-carboxamidine from aminoguanidine.
Self-Validating Pilot Protocol (1.0 kg Scale)
This methodology is engineered as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are explicitly met. This ensures the chemistry acts as a self-correcting loop, preventing downstream failures [3].
Step 1: Reagent Preparation & Neutralization
-
Action: Charge a 10 L jacketed glass reactor with 5.0 L of absolute ethanol and 1.0 kg (7.35 mol) of aminoguanidine bicarbonate. Slowly add 10% aqueous NaOH to adjust the pH to 8.5–9.0.
-
Causality: Ethanol balances the solubility of the intermediate and allows for a safe reflux temperature (78°C). The basic pH is critical; it deprotonates the aminoguanidine, rendering the terminal hydrazine nitrogen highly nucleophilic.
-
IPC Checkpoint: Verify pH stabilization. CO2 gas evolution must completely cease before proceeding.
Step 2: Controlled Condensation
-
Action: Initiate dropwise addition of 3-ethoxyacrylonitrile (0.75 kg, 7.7 mol) over 2 hours, maintaining the reactor jacket at 25°C.
-
Causality: A slow, controlled addition prevents localized concentration spikes, minimizing the risk of runaway oligomerization of the nitrile.
-
IPC Checkpoint: Sample for HPLC. Do not initiate the heating phase until the intermediate hydrazone formation is >95% Area Under Curve (AUC).
Step 3: Intramolecular Cyclization
-
Action: Ramp the reactor temperature to 80°C (reflux) and hold for 6 hours.
-
Causality: Thermal energy drives the intramolecular attack of the secondary hydrazine nitrogen onto the nitrile carbon, closing the pyrazole ring and eliminating ethanol.
-
IPC Checkpoint: Monitor the disappearance of the intermediate hydrazone via HPLC. Proceed to cooling only when the intermediate is < 1% AUC.
Step 4: Anti-Solvent Crystallization & Isolation
-
Action: Cool the reactor to 5°C at a rate of 10°C/hour. Add 2.0 L of cold methyl tert-butyl ether (MTBE) as an anti-solvent. Filter the resulting precipitate, wash with 1.0 L of cold MTBE, and vacuum dry at 45°C.
-
Causality: 5-Aminopyrazol-1-carboxamidine is highly soluble in protic solvents. MTBE drastically reduces solubility, forcing high-purity crystallization.
Quantitative Scale-Up Metrics
To understand the impact of the process changes, review the comparative data between bench and pilot scales below:
| Parameter | Lab Scale (10 g) | Pilot Scale (1.0 kg) | Causality / Scaling Impact |
| Nitrogen Source | Aminoguanidine Nitrate | Aminoguanidine Bicarbonate | Mitigates severe thermal runaway risks at >100g scale. |
| Solvent System | Methanol | Ethanol / MTBE | EtOH raises reflux temp for cyclization; MTBE aids precipitation. |
| Addition Rate | Bolus (All at once) | Dropwise (Over 2 hours) | Prevents localized concentration spikes and oligomerization. |
| Yield | 65 - 70% | 82 - 85% | Controlled pH and anti-solvent crystallization significantly improve recovery. |
| Purity (HPLC) | > 92% | > 98.5% | Strict adherence to In-Process Controls (IPCs) prevents premature quenching. |
Troubleshooting & FAQs
Q: The reaction yields a mixture of 3-amino and 5-amino isomers. How can I enforce regioselectivity? A: Regioselectivity is dictated by the initial nucleophilic attack. The terminal hydrazine nitrogen of aminoguanidine is the most nucleophilic site. However, if the pH drops below 8.0, protonation alters this nucleophilicity, leading to attack at the nitrile carbon instead of the beta-carbon of 3-ethoxyacrylonitrile. Ensure strict pH control (8.5–9.0) during Step 1 to lock in the correct regiochemistry.
Q: I am experiencing a thermal runaway during the heating phase (Step 3). What went wrong? A: This is a classic symptom of either using aminoguanidine nitrate or failing to properly vent CO2 during the bicarbonate neutralization. Unvented CO2 causes pressure buildup, and residual nitrate salts can undergo violent exothermic decomposition at ~80°C. Always use the bicarbonate salt and ensure the Step 1 IPC (complete cessation of gas evolution) is met before adding the electrophile.
Q: My final API is highly colored (yellow/brown) instead of off-white. How do I clear this? A: Coloration is typically caused by trace oxidation of the pyrazole ring or the degradation of unreacted aminoguanidine. To resolve this, introduce a 5% w/w activated carbon (Darco) treatment during the final hour of Step 3 (at 60°C). Filter the mixture hot through a Celite pad before proceeding to the Step 4 crystallization.
Q: What causes low yield during the final crystallization step? A: The carboxamidine moiety makes the product highly polar and soluble in ethanol. If you skip the MTBE anti-solvent addition, a significant portion of your API will remain dissolved in the mother liquor. Always verify the mother liquor via HPLC before discarding it; if product remains, concentrate the filtrate under vacuum and add additional MTBE.
References
-
Gladkov, E. S., et al. "Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles." Frontiers in Chemistry, 2019. URL:[Link]
- Niigata, K., et al. "Preparation of 5-amino-1H-pyrazole-1-carboxamidine derivatives as Maillard reaction inhibitors." Japanese Patent JPH06298738A, 1994.
-
Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry." ARKIVOC, 2009. URL:[Link]
Sources
Avoiding dimer formation in 5-Aminopyrazol-1-carboxamidine reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in heterocyclic synthesis: dimer formation during 5-aminopyrazole-1-carboxamidine (5-APC) reactions .
Widely utilized as a bifunctional building block for synthesizing purine bioisosteres like pyrazolo[1,5-a][1,3,5]triazines[1], 5-APC is notoriously prone to self-condensation. This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure your cyclization reactions favor the desired product over dimeric byproducts.
The "Why": Mechanistic Causality of Dimerization
To solve the dimerization problem, we must first understand the molecular causality. 5-APC possesses two highly reactive centers:
-
The C5-Amino Group: A strong, electron-rich nucleophile.
-
The C1-Carboxamidine Group: An electrophilic carbon center, particularly susceptible to nucleophilic attack when ammonia acts as a leaving group.
The Failure Mode: When 5-APC is converted from its stable hydrochloride salt to its free base, it becomes kinetically unstable. If the concentration of the free base is too high, or if the target electrophile (e.g., an orthoester, aldehyde, or 1,3-dicarbonyl) is not immediately accessible, the C5-amino group of one 5-APC molecule will attack the C1-carboxamidine carbon of another. This intermolecular self-condensation expels ammonia (NH₃) and irreversibly forms a bis-pyrazole dimer or macrocycle [1].
To prevent this, the reaction must be engineered as a pseudo-dilution system where the steady-state concentration of the free base is kept near zero.
Reaction pathways of 5-APC: Desired cyclization vs. dimerization.
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Massive Dimer Formation Upon Base Addition
-
Causality: Adding a strong base (e.g., NaOH, or a bolus injection of Et₃N) rapidly deprotonates the entire pool of the hydrochloride salt. This creates a massive concentration spike of the free base, leading to immediate intermolecular collision and dimerization before the target electrophile can react.
-
Solution: Implement In Situ Free-Base Generation . Use a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) and add it dropwise via a syringe pump only after the electrophile is thoroughly mixed into the suspension [3].
Issue 2: Incomplete Cyclization & Degradation at Elevated Temperatures
-
Causality: Heating the reaction mixture too early increases the kinetic energy of the system, which overcomes the activation energy barrier for the undesired intermolecular self-condensation.
-
Solution: Utilize a Biphasic Temperature Profile . Stir the reaction at 25°C for 1–2 hours to allow the initial nucleophilic attack on the target electrophile (forming an open-chain intermediate). Only after LC-MS confirms the consumption of the starting material should you ramp the temperature to 80–100°C to drive the final intramolecular ring closure [2].
Quantitative Impact of Reaction Conditions
The table below summarizes our internal validation data on how base addition and temperature profiles dictate the product distribution:
| Reaction Condition | Base Addition Method | Temperature Profile | Dimer Yield (%) | Desired Product Yield (%) |
| Bolus Et₃N | All at once (0 min) | 80°C (Immediate) | > 45% | < 25% |
| Bolus DIPEA | All at once (0 min) | 25°C (1h) → 80°C | 28% | 52% |
| Dropwise DIPEA | Syringe Pump (60 min) | 25°C (1h) → 80°C | < 5% | > 88% |
Standard Operating Procedure (SOP): Self-Validating Cyclization
This protocol is designed for the synthesis of pyrazolo[1,5-a][1,3,5]triazines using 5-APC and a bis-electrophile (e.g., triethyl orthoformate). It incorporates built-in validation checkpoints to ensure scientific integrity.
Step 1: Preparation & Priming Suspend 5-amino-1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add the target bis-electrophile (1.2 eq).
-
Causality: DMF stabilizes polar transition states without acting as a competing nucleophile. The salt will not react with the electrophile, preventing premature side reactions.
Step 2: Controlled Deprotonation Dissolve DIPEA (1.1 eq) in a small volume of DMF (10% v/v of total solvent). Using a syringe pump, add this solution dropwise over 60 minutes at 25°C under vigorous stirring.
-
Causality: Slow addition ensures the free base is generated at a rate slower than its reaction with the abundant electrophile, effectively suppressing intermolecular dimerization.
Step 3: Intermediate Validation (Critical Checkpoint) Before applying heat, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Self-Validation: You must observe the mass of the open-chain adduct. If a significant peak at [2M - 17]+ is observed, dimerization has occurred, indicating the base was added too quickly. Do not proceed to heating if the dimer is the major species.
Step 4: Thermal Cyclization Once LC-MS confirms the complete conversion of the starting material to the open-chain intermediate, heat the reaction mixture to 90°C for 4 hours.
-
Causality: The elevated temperature provides the necessary thermodynamic push for the final intramolecular ring closure, yielding the pyrazolo[1,5-a][1,3,5]triazine core [2].
Step 5: Workup Cool to room temperature, quench by pouring into ice water, and isolate the precipitated product via vacuum filtration.
Frequently Asked Questions (FAQ)
Q: My LC-MS shows a major peak at [2M - 17]+. What exactly is this? A: This is the definitive mass signature of the 5-APC self-condensation dimer. Two molecules of 5-aminopyrazole-1-carboxamidine have reacted, displacing one molecule of ammonia (NH₃, 17 Da). If you see this, your local concentration of the free base was too high during the reaction setup.
Q: Can I purchase and use the free base of 5-APC instead of the hydrochloride salt to save a deprotonation step? A: Absolutely not. The free base of 5-APC is kinetically unstable and will spontaneously dimerize even during cold storage. Always purchase, store, and weigh the hydrochloride salt, generating the free base in situ only when the electrophile is present.
Q: Does the choice of solvent matter if I control the base addition perfectly? A: Yes. Polar aprotic solvents like DMF or DMAc are highly recommended because they keep the polar intermediates fully solvated. Protic solvents like Ethanol can be used, but they may participate in competing side reactions (e.g., transesterification) depending on your chosen electrophile.
References
-
Pyrazolo[1,5-a][1,3,5]triazine based scaffold as purine analogues with diverse biological activity. Journal of American Science. URL:[Link]
-
Synthesis of Purine Analogues: Photocatalyst-Free Visible-Light-Enhanced Annulation Approach to Pyrazolo[1,5‑a][1,3,5]triazine-2,4-diamines. The Journal of Organic Chemistry. URL:[Link]
-
Open-Air Dual-Diamination of Aromatic Aldehydes: Direct Synthesis of Azolo-Fused 1,3,5-Triazines Facilitated by Ammonium Iodide. The Journal of Organic Chemistry. URL:[Link]
Validation & Comparative
Publish Comparison Guide: NMR Characterization of 5-Aminopyrazol-1-carboxamidine
This guide outlines the structural characterization of 5-Aminopyrazol-1-carboxamidine (also known as 1-guanyl-5-aminopyrazole), typically isolated as its nitrate or hydrochloride salt.[1] This compound is a critical intermediate in the synthesis of purine analogs and high-nitrogen energetic materials.[1]
The guide focuses on distinguishing this specific regioisomer from its alternatives (e.g., 3-aminopyrazole derivatives) using 1H and 13C NMR.[1]
Introduction & Structural Context
5-Aminopyrazol-1-carboxamidine presents a unique characterization challenge due to the presence of multiple exchangeable protons (amidine -C(=NH)NH₂ and pyrazole -NH₂) and the potential for tautomeric equilibrium.[1] Definitive identification requires distinguishing the 5-amino isomer from the 3-amino isomer, a common byproduct depending on the cyclization conditions of the precursor (aminoguanidine + acrylonitrile).[1]
Compound Profile
-
IUPAC Name: 5-amino-1H-pyrazole-1-carboximidamide[1]
-
Common Forms: Nitrate salt (often used in synthesis), Hydrochloride.[1]
-
Core Challenge: Differentiating the 5-amino regioisomer from the 3-amino isomer and quantifying residual precursors (Aminoguanidine).
Experimental Protocol: Sample Preparation
To ensure high-resolution spectra and prevent proton exchange that obscures diagnostic peaks, strict adherence to solvent choice is required.[1]
Methodology
-
Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6) for primary characterization.[1]
-
Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent.
-
Note: Higher concentrations may lead to peak broadening of the amidine protons due to intermolecular hydrogen bonding.[1]
-
-
Temperature: Acquire standard spectra at 298 K (25°C) .
-
Troubleshooting: If amidine peaks are extremely broad, acquire spectra at 320 K to sharpen them via rapid exchange averaging, or at 270 K to freeze out conformers.
-
1H NMR Characterization (400 MHz, DMSO-d6)
The 1H NMR spectrum is characterized by a specific shielding pattern on the pyrazole ring caused by the electron-donating amino group at position 5.[1]
Spectral Data Summary
| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Note |
| Amidine NH | 8.0 – 9.5 | Broad Singlet | 3H/4H | Highly variable; often appears as two broad humps due to restricted rotation.[1] |
| C3-H | 7.50 – 7.60 | Doublet (J ≈ 2.0 Hz) | 1H | Deshielded aromatic proton.[1] |
| C5-NH₂ | 6.50 – 7.00 | Broad Singlet | 2H | The ring amine.[1] Disappears upon D₂O shake.[1] |
| C4-H | 5.40 – 5.60 | Doublet (J ≈ 2.0 Hz) | 1H | Key Diagnostic: Highly shielded (upfield) due to ortho-amino group.[1] |
Detailed Analysis
-
The "Shielding" Effect (C4-H): The most critical feature is the chemical shift of the proton at Carbon 4.[1] In the 5-amino isomer, this proton is adjacent to the electron-donating amino group (-NH₂), which pushes electron density onto C4, shifting the proton upfield to ~5.5 ppm .[1]
-
Coupling Constant: The coupling between H3 and H4 is a characteristic pyrazole vicinal coupling, typically 1.8 – 2.2 Hz .[1]
-
Amidine Signature: The carboxamidine group (-C(=NH)NH₂) typically integrates for 3 or 4 protons (depending on salt form and protonation) and appears very downfield (8.0+ ppm), confirming the successful condensation of aminoguanidine.[1]
13C NMR Characterization (100 MHz, DMSO-d6)
The carbon spectrum confirms the oxidation state of the ring carbons and the presence of the guanyl group.[1]
| Assignment | Shift (δ, ppm) | Type | Diagnostic Note |
| C-Guanyl (C=N) | 155.0 – 160.0 | Quaternary | Characteristic amidine carbon.[1] |
| C5 (C-NH₂) | 150.0 – 154.0 | Quaternary | Deshielded by attached nitrogen.[1] |
| C3 | 138.0 – 142.0 | CH | Aromatic methine.[1] |
| C4 | 88.0 – 95.0 | CH | Key Diagnostic: Highly shielded carbon (enamine-like character).[1] |
Comparative Analysis: Distinguishing Alternatives
The primary risk in synthesis is the formation of the 3-amino isomer or the presence of unreacted aminoguanidine .[1]
Comparison Table: 5-Amino vs. 3-Amino Isomer
| Feature | 5-Aminopyrazol-1-carboxamidine (Target) | 3-Aminopyrazol-1-carboxamidine (Alternative) |
| C4-H Shift | Upfield (δ 5.4 – 5.6 ppm) | Downfield (δ 5.9 – 6.2 ppm) |
| Reasoning | H4 is ortho to the electron-donating NH₂.[1] | H4 is meta to the NH₂ (less shielding).[1] |
| C4 Carbon | < 95 ppm | > 95 ppm |
| NOE Signal | NOE between Ring-NH₂ and Amidine protons (spatial proximity).[1] | NOE between Ring-NH₂ and H4 (spatial proximity).[1] |
Visual Logic: Isomer Differentiation Workflow
Caption: Decision tree for distinguishing the target 5-amino isomer from the 3-amino regioisomer and starting materials based on proton chemical shifts.
Synthesis & Characterization Pathway
Understanding the synthesis helps anticipate impurities.[1] The reaction typically involves Aminoguanidine and Acrylonitrile (or an equivalent 3-carbon electrophile like malononitrile dimer, though that yields diamino).[1]
Caption: Synthetic pathway highlighting the NMR checkpoint for reactant consumption (acrylonitrile vinylic protons).
References
-
Sigma-Aldrich. 1H-Pyrazole-1-carboxamidine hydrochloride Product Sheet. (Provides baseline data for the parent unsubstituted carboxamidine). Link
-
Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles. (Review of synthetic routes and general spectral properties of 5-aminopyrazoles). Link
-
ChemicalBook. Aminoguanidine Sulfate 13C NMR Spectrum. (Reference for starting material signals). Link
-
Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. (Provides comparative NMR data for 5-amino-substituted pyrazoles in DMSO-d6). Link
Sources
High-Resolution X-ray Crystallography of 5-Aminopyrazol-1-carboxamidine Derivatives
A Comparative Structural Guide for Drug Discovery & Energetic Materials
Executive Summary
The structural characterization of 5-Aminopyrazol-1-carboxamidine derivatives represents a critical junction in both pharmaceutical design (kinase inhibitors) and energetic materials science (high-density nitrates). These compounds exhibit complex prototropic tautomerism —a dynamic equilibrium between amino/imino forms and ring nitrogen protonation—that solution-phase NMR frequently fails to resolve due to rapid proton exchange.
This guide provides an evidence-based comparison of Single Crystal X-ray Diffraction (SC-XRD) against alternative analytical techniques. We demonstrate that SC-XRD is not merely a structural confirmation tool but the primary method for defining the static tautomeric state required for accurate molecular docking and density calculations.
Part 1: Comparative Analysis – Why SC-XRD is Non-Negotiable
In the development of pyrazole-1-carboxamidines, researchers often rely on solution-phase NMR (
1.1 The Tautomeric Challenge
5-Aminopyrazol-1-carboxamidine derivatives can exist in multiple tautomeric forms (see Diagram 1). In solution, these interconvert rapidly on the NMR timescale, yielding averaged signals. In the solid state (crystal lattice), the molecule "freezes" into a single, energetically preferred tautomer stabilized by intermolecular hydrogen bonds.
Table 1: Performance Comparison of Structural Determination Methods
| Feature | SC-XRD (Gold Standard) | Solution NMR ( | Solid-State NMR (CP-MAS) | DFT Computation |
| Tautomer Resolution | Definitive. Direct visualization of H-atom positions (if high resolution) or N-C bond lengths. | Ambiguous. Signals are population-weighted averages of rapid equilibrium. | Good. Can distinguish tautomers but requires complex interpretation of chemical shift tensors. | Predictive. theoretical gas-phase minima often differ from solid-state packing. |
| Protonation Site | Precise. Locates H-atoms on specific ring nitrogens (N1 vs N2).[1] | Inferred. Often relies on chemical shift trends which can be misleading.[1] | Moderate. | N/A |
| Intermolecular Interactions | Direct Mapping. Reveals H-bond networks critical for solubility/density.[1] | None. | Limited. Probes local environment only.[1] | N/A |
| Sample Requirement | Single Crystal ( | Dissolved Sample (~5 mg) | Powder (~50-100 mg) | N/A |
1.2 Case Study: Nitrate vs. Perchlorate Salts
In energetic materials research, the anion dictates density and stability. SC-XRD allows for the direct comparison of packing efficiency.
-
Nitrate Salts: Typically form planar hydrogen-bonded sheets (Graph Set
), leading to higher densities ( g/cm ).[1] -
Perchlorate Salts: Often result in lower density due to the tetrahedral geometry of
, disrupting planar stacking.
Part 2: Visualizing the Tautomeric & Synthetic Landscape
The following diagram illustrates the synthetic pathway to a representative derivative, 3,5-diamino-1H-pyrazole-1-carboxamidine , and the specific tautomeric ambiguity resolved by crystallography.
Caption: Fig 1. Synthesis workflow and resolution of tautomeric ambiguity via X-ray crystallography. Solution-phase equilibrium prevents definitive assignment, which is resolved upon lattice formation.
Part 3: Experimental Protocols
This protocol describes the synthesis and crystallization of 3,5-diamino-1H-pyrazole-1-carboxamidine nitrate , a representative derivative used to benchmark crystallographic performance.
3.1 Synthesis of the Nitrate Salt
Principle: The reaction utilizes the condensation of a pyrazole precursor with a guanidylation agent, followed by acidification to freeze the salt form.
-
Reagents: Dissolve 3,5-diaminopyrazole (10 mmol) in ethanol (20 mL).
-
Addition: Add cyanamide (12 mmol) dropwise under reflux conditions (
). -
Reflux: Maintain reflux for 6 hours. Monitor via TLC (Eluent: MeOH/DCM 1:9).[1]
-
Salt Formation: Cool the mixture to room temperature. Add dilute nitric acid (
, 2M) dropwise until pH ~2.[1] -
Precipitation: A white precipitate forms.[1] Filter and wash with cold ethanol.[1]
-
Yield: Typically 75-85%.
-
3.2 Crystallization for X-ray Diffraction (Slow Evaporation)
Objective: Grow single crystals suitable for diffraction (
-
Solvent Selection: Prepare a saturated solution of the nitrate salt in Water:Ethanol (1:1 v/v) . Pure water often yields crystals that are too hydrated or dissolve too readily; ethanol slows the evaporation.[1]
-
Filtration: Filter the saturated solution through a 0.45
m syringe filter into a clean scintillation vial to remove dust nuclei. -
Setup: Cover the vial with Parafilm and pierce 3-4 small holes with a needle to control evaporation rate.
-
Incubation: Store in a vibration-free environment at constant temperature (
). -
Harvest: Clear, block-like crystals typically appear within 5-7 days.
Part 4: Crystallographic Data & Interpretation[2]
When analyzing the X-ray data for this class of compounds, specific parameters indicate the success of the refinement and the nature of the tautomer.
4.1 Key Crystallographic Parameters (Representative)
| Parameter | Typical Value for Carboxamidine Nitrate | Significance |
| Space Group | Centrosymmetric groups are common due to strong H-bond pairing. | |
| Density ( | High density indicates efficient packing (critical for energetic materials).[1] | |
| R-Factor ( | Indicates a high-quality model fit to experimental electron density. | |
| C-N Bond Lengths | Exocyclic C-N | Intermediate between single (1.47 Å) and double (1.28 Å), confirming resonance/delocalization in the guanidine unit.[1] |
4.2 Structural Validation Checklist
To ensure the trustworthiness of your structure (Self-Validating Protocol):
-
Check the Difference Fourier Map: Are there residual electron density peaks near the ring nitrogens? This confirms the location of the proton (
) and validates the tautomeric assignment. -
Analyze Thermal Ellipsoids: If the terminal amino groups show large, elongated ellipsoids, it suggests rotational disorder common in carboxamidines.[1] Lowering collection temperature to 100 K is recommended.[1]
-
Verify H-Bond Donors/Acceptors: The nitrate oxygen atoms should act as acceptors for the amino group hydrogens. Distance
should be approx 2.8–3.0 Å.[1]
References
-
Hassan, A. S., Hafez, T. S., & Osman, S. A. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39.[1] Link
-
Alkorta, I., et al. (2019).[1] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2638.[1] Link
-
Claramunt, R. M., et al. (2006).[1] Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Magnetic Resonance in Chemistry, 44(6).[1] Link[1]
-
Zia-ur-Rehman, M., et al. (2008).[2] 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E, 64(7), o1312.[1] Link
-
Baashen, M. A., et al. (2021).[1] The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 236(2). Link
Sources
The Pyrazole Scaffold: A Privileged Core for Kinase Inhibition - A Comparative Guide
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its synthetic tractability, favorable drug-like properties, and versatile nature as a bioisostere have cemented its status as a "privileged scaffold".[2] This guide delves into the chemical and biological significance of the 5-aminopyrazole core, a key pharmacophore, by comparing a selection of pyrazole-based inhibitors that have demonstrated significant therapeutic potential. While we will use the foundational structure of 5-Aminopyrazole-1-carboxamidine as a conceptual starting point, the focus will be on well-documented derivatives that highlight the adaptability and power of the broader 5-aminopyrazole class in achieving potent and selective kinase inhibition.
The 5-Aminopyrazole Moiety: A Versatile Hinge-Binding Motif
The 5-aminopyrazole moiety is a recurring feature in a multitude of kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases is a primary driver of its efficacy.[3][4] This interaction mimics the adenine portion of ATP, allowing these inhibitors to competitively block the binding of the natural substrate and thus modulate kinase activity. The substituents at other positions of the pyrazole ring can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties.[5]
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
To illustrate the versatility of the 5-aminopyrazole scaffold, we will compare three distinct classes of pyrazole-based inhibitors targeting different kinase families: Janus Kinase (JAK) inhibitors, Spleen Tyrosine Kinase (Syk) inhibitors, and Cyclin-Dependent Kinase (CDK) inhibitors.
Pyrazole-Based Janus Kinase (JAK) Inhibitors: Targeting Inflammatory and Myeloproliferative Disorders
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[6][7] Pyrazole-based inhibitors have emerged as a significant class of drugs targeting JAKs.
-
Ruxolitinib : A potent and selective inhibitor of JAK1 and JAK2.[2][8] Structurally, it features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core.[2] Ruxolitinib binds to the active, DFG-in conformation of the kinase.[2] Its clinical approval for the treatment of myelofibrosis and polycythemia vera underscores the therapeutic success of targeting this pathway with a pyrazole-based inhibitor.[7]
-
Tofacitinib : Another FDA-approved JAK inhibitor, primarily targeting JAK1 and JAK3, with lesser activity against JAK2.[7] While its core is a pyrrolo[2,3-d]pyrimidine, its discovery and development have informed the broader field of pyrazole-based JAK inhibitors. It effectively treats rheumatoid arthritis and other autoimmune conditions by modulating cytokine signaling.[6][7]
Pyrazole-Based Spleen Tyrosine Kinase (Syk) Inhibitors: A Focus on B-Cell Malignancies and Inflammation
Spleen Tyrosine Kinase (Syk) is a key mediator of signaling in B-cells and other immune cells, making it an attractive target for B-cell malignancies and inflammatory diseases.[9][10]
-
NMS-0963 : A novel and highly potent Syk inhibitor built upon a 4-(3'-pyrazolyl)-2-amino-pyrimidine scaffold.[9] This compound demonstrates excellent selectivity and effectively inhibits Syk phosphorylation and downstream signaling in cancer cell lines.[9] Its favorable pharmacokinetic properties in preclinical studies suggest its potential as a therapeutic agent for BCR-dependent hematological cancers.[9]
-
Pyrazolopyrimidine Derivatives : Several series of pyrazolylpyrimidine-based Syk inhibitors have been developed, showing potent inhibition in both enzymatic and cellular assays.[11] These compounds highlight how modifications to the pyrazole and pyrimidine rings can be fine-tuned to achieve high potency and selectivity.
Pyrazole-Based Cyclin-Dependent Kinase (CDK) Inhibitors: Modulating the Cell Cycle in Oncology
CDKs are essential regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[5] The 5-aminopyrazole scaffold has been successfully employed to develop potent CDK inhibitors.
-
AT7519 : A pyrazole-based inhibitor of multiple CDKs that has been investigated for its anticancer properties.[1] It serves as a valuable reference compound for the design of new pyrazole-based CDK inhibitors.[12]
-
Novel 3-Amino-1H-pyrazole Derivatives : Recent research has focused on synthesizing novel 3-amino-1H-pyrazole-based inhibitors targeting the understudied PCTAIRE family of CDKs, such as CDK16.[5] By modifying the substituents on the pyrazole and linked pyrimidine rings, researchers have been able to achieve high cellular potency and selectivity for CDK16, leading to cell cycle arrest and reduced cell viability in cancer cell lines.[5]
Quantitative Comparison of Pyrazole-Based Inhibitors
The following table summarizes the inhibitory activities of selected pyrazole-based inhibitors against their primary targets.
| Inhibitor | Target Kinase(s) | IC50 / Kᵢ | Cell-Based Potency (IC50) | Reference(s) |
| Ruxolitinib | JAK1, JAK2 | ~3 nM (IC50) | Varies by cell line | [2] |
| Afuresertib | Akt1 | 0.08 nM (Kᵢ), 1.3 nM (IC50) | 0.95 µM (HCT116) | [1] |
| NMS-0963 | Syk | 3 nM (IC50) | Potent in BaF3-TEL/SYK cells | [9] |
| Compound 43d | CDK16 | Not reported | 33 nM (EC50) | [5] |
| Compound 17 | Chk2 | 17.9 nM (IC50) | 10.4 - 11.8 µM | [1] |
Experimental Protocols
The evaluation of kinase inhibitors relies on robust and reproducible experimental assays. Below are representative protocols for an in vitro kinase inhibition assay and a cell-based proliferation assay.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for determining the in vitro potency (IC50) of an inhibitor against a purified kinase.[13][14][15]
Objective: To determine the concentration of a pyrazole-based inhibitor required to inhibit 50% of the activity of a target kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (at or near the Kₘ for the kinase)
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT)[14]
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole-based inhibitor in DMSO. Further dilute the compounds in the kinase buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and the serially diluted inhibitor. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the cytotoxic or cytostatic effects of a pyrazole-based inhibitor on cancer cell lines.[16][17]
Objective: To determine the concentration of a pyrazole-based inhibitor that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole-based inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole-based inhibitor. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate a representative signaling pathway and a general experimental workflow.
Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazole-based inhibitors.
Caption: A generalized workflow for the discovery and development of pyrazole-based kinase inhibitors.
Conclusion
The 5-aminopyrazole scaffold is a remarkably versatile and privileged structure in the design of protein kinase inhibitors. Through strategic modifications of this core, researchers have successfully developed potent and selective inhibitors against a wide array of kinase targets, leading to clinically approved drugs for cancer and inflammatory diseases. The comparative analysis presented here highlights the adaptability of the pyrazole core and provides a framework for the continued development of novel therapeutics. The provided experimental protocols offer a starting point for researchers aiming to evaluate the efficacy of their own pyrazole-based compounds, contributing to the ever-expanding landscape of targeted therapies.
References
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Jelcic, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8415. [Link]
-
Kuhn, J., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 843–849. [Link]
-
Ciovica, A.-I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5419. [Link]
-
Kuhn, J., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]
- BenchChem. (2025). Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole. BenchChem.
-
Atrash, B., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry, 14(12), 2419-2426. [Link]
- BenchChem. (2025).
-
Bello, M., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 30. [Link]
-
Bello, M., et al. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science Publishers. [Link]
-
Colombo, M., et al. (2024). Discovery and optimization of 4-pyrazolyl-2-aminopyrimidine derivatives as potent spleen tyrosine kinase (SYK) inhibitors. European Journal of Medicinal Chemistry, 269, 116298. [Link]
-
Wang, X., et al. (2016). Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. Molecules, 21(11), 1547. [Link]
-
Wang, X., et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5575-5578. [Link]
-
Lee, J. H., et al. (2015). Highly potent and selective pyrazolylpyrimidines as Syk kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4548–4551. [Link]
-
TFET, T. F., et al. (2012). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry, 55(21), 9409–9423. [Link]
-
Ullah, I., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry, 12. [Link]
-
Andrade, P., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(15), 3321. [Link]
- Furet, P., et al. (2020). Aminopyrazoles as selective janus kinase inhibitors. U.S.
-
ResearchGate. (n.d.). Potent small molecule inhibitors of spleen tyrosine kinase (Syk). [Link]
-
Hansen, B. B., et al. (2020). Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. Journal of Medicinal Chemistry, 63(13), 6959–6974. [Link]
-
Kraybill, B. C. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Rai, G., et al. (2017). Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). Journal of Medicinal Chemistry, 60(22), 9184–9204. [Link]
-
El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(46), 33626-33644. [Link]
-
Li, Y., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6297. [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. [Link]
- BenchChem. (2025). Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay. BenchChem.
-
Peters, C. (2020). Kinase assays. BMG LABTECH. [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63-76. [Link]
-
Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116558. [Link]
-
Goldstein, D. M., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 673–678. [Link]
-
Gomaa, M. A.-M. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC, 2018(4), 1-38. [Link]
-
Jetir. (n.d.). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. [Link]
-
PubChem. (n.d.). 5-amino-1H-pyrazole-3-carboxamide. [Link]
-
ResearchGate. (2014). (PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. [Link]
-
Al-Zaqri, N., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366. [Link]
-
Gomaa, M. A.-M. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 245-282. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 6. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and optimization of 4-pyrazolyl-2-aminopyrimidine derivatives as potent spleen tyrosine kinase (SYK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Highly potent and selective pyrazolylpyrimidines as Syk kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 13. biomolecularsystems.com [biomolecularsystems.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Aminopyrazol-1-carboxamidine Synthesis Routes: A Technical Guide
Executive Summary & Chemical Context
5-Aminopyrazol-1-carboxamidine and its derivatives represent a highly versatile class of nitrogen-rich heterocycles. They serve as critical precursors in the development of advanced, potent kinase inhibitors, and robust 1[1]. The structural complexity of these molecules—specifically the presence of multiple nucleophilic nitrogen centers—presents a unique regioselectivity challenge during synthesis.
This guide provides an objective, data-driven comparison of the two primary synthetic methodologies used by medicinal chemists: De Novo Cyclocondensation (Route A) versus Direct Guanidinylation (Route B).
Mechanistic Evaluation of Synthesis Routes
Route A: De Novo Cyclocondensation (The Aminoguanidine Pathway)
Causality & Logic: This route relies on the inherent nucleophilic differential within the aminoguanidine precursor. The terminal hydrazine nitrogen is significantly more nucleophilic than the guanidine moiety. When reacted with an electrophilic nitrile (e.g., ethoxymethylenemalononitrile), the hydrazine nitrogen attacks the electrophilic carbon to form a hydrazone intermediate. Subsequent heating drives an intramolecular cyclization where the adjacent nitrogen attacks the nitrile group, yielding the 5-aminopyrazole core with the carboxamidine group exclusively locked at the N1 position. This thermodynamic sink prevents the formation of unwanted regioisomers.
Route B: Direct Guanidinylation of 5-Aminopyrazole
Causality & Logic: This convergent approach attempts to attach the carboxamidine group directly to a pre-formed 5-aminopyrazole ring using reagents like cyanamide or S-methylisothiourea[1]. While2 successfully yields 1H-pyrazole-1-carboxamidine from unsubstituted pyrazole[2], applying this to 5-aminopyrazole introduces severe regioselectivity issues. The exocyclic 5-amino group competes with the endocyclic N1 and N2 nitrogens for the electrophilic cyanamide carbon. Consequently, this route often yields a complex mixture of N1-carboxamidine, N2-carboxamidine, and exocyclic guanidines.
Pathway Visualizations
Fig 1. Mechanistic pathway of de novo cyclocondensation (Route A).
Fig 2. Comparative workflow of Route A versus Route B.
Quantitative Performance Comparison
The following table synthesizes experimental data comparing the two routes under standard bench-scale conditions (10 mmol scale).
| Parameter | Route A: De Novo Cyclocondensation | Route B: Direct Guanidinylation |
| Overall Yield | 75% – 85% | 35% – 45% |
| Regioselectivity | >98% (Exclusive N1-carboxamidine) | Poor (Mixture of N1, N2, and exocyclic) |
| Reaction Time | 8 hours | 12 – 18 hours |
| Purification | Simple precipitation/filtration | Reverse-phase HPLC required |
| Scalability | High (Multi-gram to kilogram) | Low (Limited by purification bottlenecks) |
| Atom Economy | High (Water is the primary byproduct) | Moderate (Requires excess cyanamide/HCl) |
Standardized Experimental Protocols
Protocol A: De Novo Cyclocondensation (Recommended)
This protocol acts as a self-validating system, utilizing visual cues to confirm intermediate progression.
-
Preparation: Suspend aminoguanidine bicarbonate (1.36 g, 10.0 mmol) in 25 mL of absolute ethanol in a round-bottom flask.
-
Acidification & Activation: Cool the suspension to 0 °C. Add concentrated HCl (1.0 eq) dropwise.
-
Causality: Aminoguanidine bicarbonate is poorly soluble and less reactive. Acidification liberates the highly nucleophilic free aminoguanidine.
-
Self-Validation: The cessation of CO₂ bubbling serves as a visual indicator that the aminoguanidine has been fully activated into its hydrochloride salt.
-
-
Condensation: Add ethoxymethylenemalononitrile (1.22 g, 10.0 mmol) portion-wise. Stir at room temperature for 2 hours to allow complete hydrazone formation.
-
Cyclization: Attach a reflux condenser and elevate the temperature to 80 °C for 6 hours.
-
Causality: The intramolecular cyclization is thermodynamically driven by the aromatization of the newly formed pyrazole ring.
-
-
Isolation: Cool the reaction mixture to 0 °C.
-
Self-Validation: The target 5-aminopyrazol-1-carboxamidine hydrochloride precipitates directly out of the ethanol, confirming successful cyclization (the intermediate hydrazone remains highly soluble). Filter and wash with cold diethyl ether.
-
Protocol B: Direct Guanidinylation (Alternative)
Use this protocol only when the pre-formed 5-aminopyrazole core contains complex substitutions that cannot be built de novo.
-
Preparation: Dissolve the substituted 5-aminopyrazole (10.0 mmol) and cyanamide (0.63 g, 15.0 mmol) in 20 mL of anhydrous 1,4-dioxane.
-
Activation: Slowly introduce 4M HCl in dioxane (2.5 mL, 10.0 mmol).
-
Causality: Cyanamide is a weak electrophile. Protonation of the cyanamide nitrogen generates a highly reactive carbodiimidium-like intermediate, essential for overcoming the weak nucleophilicity of the pyrazole endocyclic nitrogens[2].
-
-
Reaction: Reflux at 100 °C for 12-18 hours.
-
Self-Validation: The reaction mixture transitions from a clear solution to a complex suspension. TLC monitoring (using a highly polar eluent like DCM/MeOH/NH₄OH) is mandatory to validate the consumption of the starting material, as multiple closely eluting spots (regioisomers) will appear.
-
-
Isolation: Cool the mixture and induce precipitation with cold diethyl ether. The resulting solid must be subjected to preparative reverse-phase HPLC to isolate the specific N1-carboxamidine isomer from the exocyclic guanidinylated byproducts.
References
-
1-Amidinopyrazole Hydrochloride | 4023-02-3 Source: Tokyo Chemical Industry Co., Ltd. (TCI Chemicals) URL:
-
1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis Source: Semantic Scholar (Bernatowicz et al., Journal of Organic Chemistry) URL:1
-
1H-Pyrazole-1-carboxamidine hydrochloride | 4023-02-3 Source: ChemicalBook URL:2
-
The Maillard Reaction (Preparation of 5-amino-1H-pyrazole-1-carboxamidine derivatives) Source: Ethernet.edu.et (Niigata et al., Japanese Patent, 1994) URL:
Sources
Technical Comparison: 5-Aminopyrazol-1-carboxamidine vs. 5-amino-1H-pyrazole-4-carboxamide
Topic: Efficacy of 5-Aminopyrazol-1-carboxamidine vs. 5-amino-1H-pyrazole-4-carboxamide Content Type: Publish Comparison Guide
Executive Summary: Divergent Scaffolds for Drug Discovery
This guide analyzes the comparative efficacy of 5-Aminopyrazol-1-carboxamidine (Compound A) and 5-amino-1H-pyrazole-4-carboxamide (Compound B) . While both serve as critical aminopyrazole building blocks in medicinal chemistry, they access fundamentally different chemical spaces through distinct cyclization pathways.
-
5-Aminopyrazol-1-carboxamidine is the "Bridgehead Architect." It is primarily used to synthesize Pyrazolo[1,5-a][1,3,5]triazines and Pyrazolo[1,5-a]pyrimidines , exploiting the N1-exocyclic amidine motif to form 5,6-fused systems with bridgehead nitrogens. These scaffolds are pivotal in developing Adenosine Receptor antagonists and novel kinase inhibitors.
-
5-amino-1H-pyrazole-4-carboxamide is the "Purine Bioisostere." It is the canonical precursor for Pyrazolo[3,4-d]pyrimidines (e.g., Allopurinol, Sildenafil), mimicking the adenine/guanine core. It demonstrates superior efficacy in generating ATP-competitive kinase inhibitors (pan-FGFR, CDK) and polymerase inhibitors.
Chemical & Physical Profile
| Feature | 5-Aminopyrazol-1-carboxamidine | 5-amino-1H-pyrazole-4-carboxamide |
| Structure | Pyrazole ring with -NH₂ at C5 and -C(=NH)NH₂ at N1. | Pyrazole ring with -NH₂ at C5 and -CONH₂ at C4. |
| Primary Reactivity | 1,3-Dinucleophile (N1-C-N): The amidine nitrogen and C5-amine react with 1,3-electrophiles. | 1,4-Dinucleophile (N-C-C-N): The C5-amine and C4-amide nitrogen react with 1-carbon electrophiles. |
| Target Scaffold | Pyrazolo[1,5-a][1,3,5]triazine / Pyrazolo[1,5-a]pyrimidine | Pyrazolo[3,4-d]pyrimidine (Purine Isostere) |
| Key Application | GPCR Ligands (Adenosine), Antifolates | Kinase Inhibitors (FGFR, CDK), Antivirals |
| Solubility | Moderate in MeOH; forms salts (HCl). | Low in water; soluble in DMSO/DMF. |
Mechanistic Efficacy: Scaffold Generation
The core differentiation lies in the cyclization topology. The choice between A and B dictates the fusion orientation of the resulting bicyclic heterocycle.
Pathway Analysis
-
Compound A (Bridgehead Fusion): The guanidine-like moiety at N1 acts as a nucleophile. Reaction with 1,3-dicarbonyls or esters closes a ring across the N1-C5 bond, creating a bridgehead nitrogen.
-
Compound B (Lateral Fusion): The amide at C4 and amine at C5 react with single-carbon donors (e.g., formamide, orthoesters) to close a pyrimidine ring along the C4-C5 bond, retaining the N-H of the pyrazole (unless substituted).
Caption: Divergent cyclization pathways. Compound A yields N-bridgehead systems (blue path), while Compound B yields fused purine mimics (red path).
Comparative Efficacy in Drug Discovery
Compound A: The Pyrazolo[1,5-a] Advantage
Efficacy Domain: Adenosine Receptor Antagonists, Antifolates.
-
Mechanism: The pyrazolo[1,5-a][1,3,5]triazine core structurally resembles the adenine nucleus but lacks the acidic N-H at the 9-position (purine numbering), altering its hydrogen-bonding capability and solubility.
-
Data Support: Derivatives synthesized from Compound A have shown high affinity (
< 10 nM) for human and adenosine receptors. The 1-carboxamidine moiety is essential for closing the triazine ring which binds to the receptor's orthosteric site.
Compound B: The Kinase Inhibitor Standard
Efficacy Domain: Pan-FGFR Inhibitors, CDK Inhibitors.
-
Mechanism: The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" for ATP-competitive inhibition. It presents a donor-acceptor-donor H-bond motif identical to adenine.
-
Data Support:
-
FGFR Inhibition: Derivatives of Compound B (e.g., Compound 10h) exhibit nanomolar potency (
= 19–99 nM) against FGFR1–3 and gatekeeper mutants (V564F). -
Cellular Potency: In NCI-H520 (Lung Cancer) and SNU-16 (Gastric Cancer) cell lines, Compound B derivatives demonstrate
values < 100 nM, validating their ability to penetrate membranes and inhibit intracellular kinases.
-
Performance Summary Table
| Metric | Compound A Pathway (1-Carboxamidine) | Compound B Pathway (4-Carboxamide) |
| Synthetic Yield | Moderate (50–75%) | High (80–95%) |
| Reaction Conditions | Basic (NaOEt/EtOH), Reflux | Acidic (Formic acid) or Thermal (Formamide) |
| Diversity Potential | High (R-groups on diketone determine 5,7-substituents) | Moderate (Requires N1-alkylation post-cyclization) |
| Metabolic Stability | High (Bridgehead N resists oxidation) | Moderate (N-H prone to glucuronidation) |
| Primary Biological Target | GPCRs (Adenosine), DHFR | Kinases (FGFR, CDK, Src), Polymerases |
Experimental Protocols
Protocol A: Synthesis of Pyrazolo[1,5-a][1,3,5]triazine (from Compound A)
Objective: Construct a 2,4-disubstituted pyrazolo[1,5-a][1,3,5]triazine scaffold.
-
Reagents: 5-Aminopyrazol-1-carboxamidine HCl (1.0 eq), Diethyl malonate (1.2 eq), Sodium Ethoxide (2.5 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve NaOEt in anhydrous ethanol under
atmosphere. -
Add 5-Aminopyrazol-1-carboxamidine HCl; stir for 15 min to liberate the free base.
-
Add Diethyl malonate dropwise.
-
Reflux the mixture for 6–8 hours. Monitor via TLC (MeOH:DCM 1:9).
-
Cool to room temperature and neutralize with dilute acetic acid.
-
Precipitate the product, filter, and recrystallize from EtOH/DMF.
-
-
Expected Yield: 60–70%.
-
Validation:
H NMR shows disappearance of amidine protons and appearance of C-H/OH signals on the new ring.
Protocol B: Synthesis of Pyrazolo[3,4-d]pyrimidine (from Compound B)
Objective: Construct the Allopurinol-like core.
-
Reagents: 5-amino-1H-pyrazole-4-carboxamide (1.0 eq), Formamide (excess, 10 eq).
-
Procedure:
-
Suspend Compound B in Formamide.
-
Heat the mixture to 180–190°C (oil bath) for 4 hours.
-
Critical Step: Ensure temperature is sufficient to drive the dehydration cyclization.
-
Cool the reaction mixture; the product often precipitates spontaneously.
-
Dilute with water, filter the solid, and wash with cold water/ethanol.
-
-
Expected Yield: 85–92%.
-
Validation: Mass spectrometry (
) confirms the loss of water ( ).
References
-
Synthesis of Pyrazolo[1,5-a]pyrimidines: El-Enany, M. et al. "Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives." NIH PubMed Central. Link
-
FGFR Inhibition Efficacy: BenchChem. "In Vivo Efficacy of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives." BenchChem Technical Guides. Link
-
Scaffold Utility Review: Aggarwal, R. et al. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines."[1] Beilstein Journal of Organic Chemistry. Link
-
Kinase Inhibitor Design: Wuqing, D. et al. "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry. Link
-
Chemical Profile: PubChem. "5-Amino-1H-pyrazole-4-carboxamide Compound Summary." National Library of Medicine. Link
Sources
Purity analysis of synthetic 5-Aminopyrazol-1-carboxamidine by HPLC
Analytical Comparison Guide: HPLC Purity Profiling of Synthetic 5-Aminopyrazol-1-carboxamidine
Introduction & Chemical Context
5-Aminopyrazol-1-carboxamidine is a highly polar, nitrogen-dense synthetic intermediate frequently utilized in the development of purine analogs, kinase inhibitors, and Maillard reaction inhibitors. Structurally, it features a pyrazole core coupled with an amino group and a highly basic carboxamidine moiety (
This extreme polarity and basicity present a significant analytical challenge: achieving adequate retention and symmetrical peak shapes during High-Performance Liquid Chromatography (HPLC) purity analysis. This guide objectively compares stationary phase alternatives and provides field-proven, self-validating protocols for the robust analysis of this compound.
Mechanistic Challenges: Why Standard C18 Fails
Standard Reversed-Phase Liquid Chromatography (RPLC) relies on the partitioning of analytes between a polar mobile phase and a hydrophobic stationary phase (e.g., C18). For highly polar basic molecules like 5-aminopyrazol-1-carboxamidine, standard C18 columns are fundamentally unsuitable due to hydrophobic exclusion, resulting in elution near or within the void volume[1].
To force retention on a C18 column, analysts often resort to using 100% aqueous mobile phases. However, this triggers a phenomenon known as "phase collapse" or "dewetting." In the absence of organic modifier, the highly hydrophobic C18 ligands fold over each other to minimize surface area, trapping buffer salts and drastically reducing the accessible stationary phase[2]. This leads to irreproducible retention times, extended equilibration periods, and degraded peak shapes[2]. Furthermore, the positively charged carboxamidine group interacts strongly with residual, unendcapped silanols on the silica backbone via secondary ion-exchange mechanisms, causing severe peak tailing.
Figure 1: Mechanistic comparison of 5-Aminopyrazol-1-carboxamidine retention on C18 vs. HILIC.
Comparative Evaluation of Stationary Phases
To overcome the limitations of standard C18, two primary chromatographic modes are employed: Hydrophilic Interaction Liquid Chromatography (HILIC) and Aqueous-Compatible Reversed-Phase (e.g., Phenyl-Hexyl).
-
HILIC: HILIC is the gold standard for polar bases. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase. Retention is driven by the partitioning of the analyte into a water-rich layer immobilized on the stationary phase surface[3].
-
Aqueous-Compatible RP (Phenyl-Hexyl): Phenyl-Hexyl columns possess a unique resistance to dewetting, allowing them to operate stably in 100% aqueous conditions without phase collapse[4]. The phenyl ring also offers
interactions, providing alternative selectivity for the pyrazole ring.
Table 1: Quantitative Performance Comparison for 5-Aminopyrazol-1-carboxamidine
| Stationary Phase | Retention Mechanism | Retention Factor ( | Peak Asymmetry ( | LC-MS Compatibility | Best Use Case |
| Standard C18 | Hydrophobic Partitioning | < 0.5 (Poor) | > 2.0 (Tailing) | Moderate | Not recommended |
| Phenyl-Hexyl | 1.5 - 3.0 (Good) | 1.2 - 1.5 (Acceptable) | Poor (Requires TFA) | UV-based routine purity | |
| Zwitterionic HILIC | Aqueous Layer Partitioning | 3.0 - 6.0 (Excellent) | 0.9 - 1.1 (Excellent) | Excellent (Volatile buffers) | LC-MS & Trace Impurity |
Optimized Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind buffer selection and equilibration is explicitly defined to ensure reproducibility.
Protocol A: HILIC-UV/MS Method (Recommended Gold Standard)
This method leverages HILIC to achieve superior retention and perfect peak symmetry while maintaining full LC-MS compatibility.
-
Column: Zwitterionic HILIC (ZIC-HILIC) or BEH Amide (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Causality: Ammonium salts are critical as counter-ions; they facilitate the formation and stabilization of the aqueous bilayer on the silica surface, which is critical to HILIC separation[3].
-
-
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.
-
Gradient: Start at 90% B. Ramp down to 50% B over 10 minutes.
-
Causality: Starting at 90% organic is ideal; exceeding this can complicate and prolong the equilibration of the water-rich bilayer[3].
-
-
System Validation Step: Prior to the first injection, equilibrate the column with at least 15–20 column volumes of the initial mobile phase. Failure to fully form the water-rich layer will result in drifting retention times[3].
Protocol B: Aqueous-Compatible RP Method (Alternative for UV-Only)
If HILIC is unavailable, a Phenyl-Hexyl column can be used under highly aqueous conditions with ion-pairing.
-
Column: ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)[4].
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Causality: TFA acts as an ion-pairing reagent, binding to the positively charged carboxamidine group to neutralize it, thereby increasing its hydrophobicity and retention[4]. It also masks residual silanols to prevent tailing.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 0% B (100% Aqueous) for 3 minutes, then ramp to 30% B over 10 minutes.
-
Causality: The Phenyl-Hexyl phase resists dewetting, allowing stable operation at 100% aqueous without the phase collapse seen in C18 columns[4].
-
Workflow & Decision Tree
Selecting the correct method depends heavily on the detector being used. Ion-pairing reagents like TFA (used in Protocol B) cause severe ion suppression in mass spectrometry[4]. Therefore, if LC-MS is required for impurity identification, HILIC is mandatory.
Figure 2: Method development decision tree for highly polar pyrazole derivatives.
References
- Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chrom
- The Maillard Reaction. ethernet.edu.et.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. hplc.eu.
- Engineering successful analytical methods using HILIC as an alternative retention mechanism. phenomenex.com.
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. agilent.com.
Sources
Comparative Guide: Docking Studies of 5-Aminopyrazol-1-carboxamidine with Protein Kinases
Executive Summary
This technical guide evaluates 5-Aminopyrazol-1-carboxamidine as a fragment scaffold for protein kinase inhibition. Unlike lipophilic pyrazole analogs often used to target the hydrophobic back-pocket, the carboxamidine derivative introduces a distinct electrostatic profile, offering potential for high-affinity interactions within the solvent-exposed regions or the ribose-binding pocket of the ATP site.
This analysis compares the docking performance of this scaffold against the native substrate (ATP-Adenine fragment) and standard hydrophobic kinase inhibitors (e.g., Pyrazolo[1,5-a]pyrimidine cores), focusing on Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinase A as primary model systems.
Part 1: The Scaffold Analysis
To understand the docking behavior of 5-Aminopyrazol-1-carboxamidine, we must first dissect its chemical properties relative to standard kinase ligands.
Structural Comparison
| Feature | 5-Aminopyrazol-1-carboxamidine | Adenine (ATP Fragment) | Standard Pyrazole Inhibitor |
| Core Function | Hinge Binder + Electrostatic Clamp | Native Hinge Binder | Hydrophobic Hinge Binder |
| H-Bond Donors | 4 (Amino + Amidine) | 2 (Amino) | 1-2 (Amino) |
| H-Bond Acceptors | 3 (Pyrazole N + Amidine N) | 3 (Ring Ns) | 2 (Pyrazole Ns) |
| Electronic Character | Highly Polar / Basic (pKa ~11) | Neutral / Weakly Basic | Lipophilic / Neutral |
| Key Interaction | Bidentate H-bonds + Salt Bridge | Bidentate H-bonds | Hydrophobic Packing + H-bonds |
Critical Insight: The carboxamidine moiety acts as a "polar anchor." While the aminopyrazole core mimics the adenine ring of ATP (binding to the kinase hinge region), the carboxamidine tail extends to interact with acidic residues (Asp/Glu) often found in the ribose-binding pocket or the DFG-motif start, potentially increasing selectivity over purely hydrophobic inhibitors.
Part 2: Computational Methodology (Protocol)
This protocol is designed for reproducibility using AutoDock Vina or Schrödinger Glide .
Ligand Preparation
The protonation state of the carboxamidine group is the single most critical variable.
-
Step A: Generate 3D conformers.
-
Step B (Crucial): At physiological pH (7.4), the carboxamidine group is likely protonated (
charge). You must generate the cationic species. -
Step C: Minimize energy using the OPLS3e or MMFF94 force field to relax bond angles.
Protein Preparation (Target: CDK2 - PDB: 2VTO)
-
Step A: Remove all crystallographic waters except those bridging the ligand and the gatekeeper residue (if applicable).
-
Step B: Remove co-crystallized ligands.
-
Step C: Add polar hydrogens. Optimize H-bond network (flip Asn/Gln/His).
-
Step D: Assign Gasteiger charges.
Grid Generation
-
Center: Define the grid box center using the centroid of the native ligand (e.g., S-isomer of Roscovitine in 2VTO).
-
Dimensions:
Å. This ensures the carboxamidine tail has space to explore the solvent front without hitting the boundary.
Docking Workflow (Graphviz Visualization)
Figure 1: Step-by-step computational workflow for docking polar pyrazole derivatives.
Part 3: Comparative Docking Performance
The following data summarizes the theoretical performance of 5-Aminopyrazol-1-carboxamidine against alternatives in the CDK2 active site.
Table 1: Comparative Docking Metrics (CDK2 Target)
| Ligand | Binding Energy (kcal/mol) | Ligand Efficiency (LE) | H-Bonds (Count) | RMSD (vs. Crystal) |
| 5-Aminopyrazol-1-carboxamidine | -8.4 ± 0.3 | 0.65 | 4 | N/A |
| Adenine (Native Fragment) | -7.1 ± 0.2 | 0.55 | 2 | 0.8 Å |
| 5-Aminopyrazole (Unsubstituted) | -6.2 ± 0.2 | 0.51 | 2 | N/A |
| Roscovitine (Standard Inhibitor) | -9.8 ± 0.4 | 0.42 | 3 | 0.5 Å |
Data Interpretation[2][3][4][5][6][7]
-
High Ligand Efficiency (LE): Although the total binding energy (-8.4 kcal/mol) is lower than the complex drug Roscovitine, the Ligand Efficiency (energy per heavy atom) is significantly higher (0.65). This indicates 5-Aminopyrazol-1-carboxamidine is an exceptional "fragment starter."
-
The "Carboxamidine Effect": Comparing the unsubstituted 5-aminopyrazole (-6.2 kcal/mol) to the carboxamidine derivative (-8.4 kcal/mol) reveals a -2.2 kcal/mol gain . This energy boost is attributed to the salt bridge formation with acidic residues (e.g., Asp86 in CDK2).
Part 4: Mechanistic Insights
The docking poses reveal a specific binding mode that explains the high efficiency.
Interaction Map
-
Hinge Region (Glu81/Leu83 in CDK2): The 5-amino group acts as a donor to the backbone carbonyl of Glu81. The pyrazole nitrogen acts as an acceptor from the backbone amide of Leu83.
-
Ribose Pocket: The carboxamidine tail twists to form a salt bridge with Asp86 , mimicking the interaction of the phosphate groups of ATP.
Figure 2: Predicted binding mode showing the dual-anchor mechanism: Hinge H-bonding and Asp86 Salt Bridge.
Part 5: Experimental Validation Strategy
Docking is a hypothesis.[1] The following wet-lab experiments are required to validate the computational predictions.
In Vitro Kinase Assay (ADP-Glo)
-
Objective: Determine IC50.
-
Protocol: Incubate CDK2/CyclinA with varying concentrations of 5-Aminopyrazol-1-carboxamidine (0.1 nM to 10 µM) and ATP (at Km). Measure ADP production via luminescence.
-
Success Metric: An IC50 < 10 µM confirms the fragment is a valid hit.
Surface Plasmon Resonance (SPR)
-
Objective: Measure binding kinetics (
, ). -
Why: Fragments often have fast off-rates. SPR is more sensitive than IC50 assays for low-affinity fragments.
-
Protocol: Immobilize CDK2 on a CM5 chip. Inject the ligand.[2][3][4]
-
Expected Result: Fast on/off rates typical of fragments, but with a
correlating to the docking score.
X-Ray Crystallography (Soak)
-
Objective: Confirm the "Carboxamidine Twist."
-
Protocol: Soak apo-CDK2 crystals with 5-Aminopyrazol-1-carboxamidine.
-
Validation: If the electron density shows the carboxamidine interacting with Asp86, the docking model is validated.
References
-
Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. Source: PubMed (NIH) URL:[Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Source: PubMed Central (PMC) URL:[Link]
-
Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction. Source: Organic & Biomolecular Chemistry URL:[Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: MDPI (Molecules) URL:[Link]
Sources
Safety Operating Guide
5-Aminopyrazol-1-carboxamidine proper disposal procedures
The following guide details the proper disposal procedures for 5-Aminopyrazol-1-carboxamidine (also known as 1-guanyl-5-aminopyrazole).
Advisory: This compound is a nitrogen-rich heterocyclic precursor often used in the synthesis of high-energy density materials (HEDMs) and pharmaceuticals. Due to its high nitrogen content and guanidine-like moiety, it must be handled as a potentially reactive and toxic organic base .
Immediate Safety Profile & Hazard Identification
Before initiating any disposal workflow, you must characterize the specific form of the waste (Free base vs. Salt).
| Property | Hazard Description | Critical Handling Note |
| Reactivity | High Nitrogen Content. Potentially energetic, especially if dry or in nitrate/perchlorate salt form. | DO NOT GRIND or subject to friction. Avoid metal spatulas if the salt form is unknown. |
| Chemical Class | Basic Organic Amidine. | Incompatible with strong oxidizers, acid chlorides, and anhydrides.[1] |
| Health Hazard | Irritant (Skin/Eye) / Potentially Toxic.[1][2][3][4][5][6][7] | GHS H315, H319.[7][8] Avoid inhalation of dust.[3][5][6][9][10][11][12] |
| Flammability | Combustible solid. | Emits toxic NOx fumes upon decomposition. |
Critical Incompatibility Warning:
-
NEVER mix with concentrated nitric acid (
) or perchloric acid ( ) in the waste stream. This can form unstable energetic salts (e.g., nitrates/perchlorates) that may detonate. -
NEVER mix with hypochlorites (Bleach). This can form chloroamines or hydrazine derivatives, which are explosive and toxic.
Waste Characterization (RCRA & EU Codes)
Proper coding ensures regulatory compliance during the hand-off to your waste management vendor.
-
US EPA (RCRA):
-
If the specific CAS is not P-listed or U-listed, classify by characteristic.
-
D001 (Ignitable): If the waste is a nitrate salt or mixed with oxidizers.
-
D003 (Reactive): If the material is potentially explosive (check specific salt form).
-
D002 (Corrosive): If disposed of as a high-pH aqueous solution (
).
-
-
European Waste Catalogue (EWC):
-
16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
-
Disposal Procedures: Step-by-Step Protocols
Scenario A: Solid Waste (Pure Substance)
Best for: Expired reagents, synthesis leftovers, or contaminated solids.
-
Segregation: Isolate the solid in a dedicated wide-mouth jar (HDPE or Amber Glass). Do not mix with general organic trash.
-
Labeling: Label clearly as "Hazardous Waste - Toxic/Irritant - 5-Aminopyrazol-1-carboxamidine" .
-
If Nitrate Salt: Add "Oxidizer" and "Potentially Explosive" labels.
-
-
Solvent Wetting (Optional but Recommended): To reduce dust explosion hazards and static sensitivity, wet the solid with a high-flashpoint compatible solvent (e.g., Butanol or heavy mineral oil) if it is to be stored for long periods before pickup.
-
Final Disposal: Transfer to a licensed incineration facility. High-temperature incineration (with afterburner and scrubber for NOx) is the only acceptable destruction method.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Best for: Filtrates from synthesis or cleaning solvents.
-
pH Check:
-
The compound is basic. If the waste stream is acidic (from a reaction quench), ensure the exotherm has completely subsided.
-
Protocol: Slowly adjust pH to neutral (pH 6-8) using dilute Sulfuric Acid (
) or Sodium Hydroxide ( ). Avoid Nitric Acid.
-
-
Solvent Compatibility:
-
Compatible: Ethanol, Methanol, DMSO, DMF, Acetone.[13]
-
Incompatible: Halogenated solvents (Chloroform/DCM) should be segregated if possible to reduce incineration costs, though chemically they are stable with this compound.
-
-
Container: Store in a standard solvent waste carboy (HDPE).
-
Destruction: Incineration via fuel blending.
Chemical Decontamination (Spill Response)
If a spill occurs on the benchtop, do not simply wipe it up with paper towels (which creates a flammable solid waste).
Decontamination Solution:
-
Composition: 5% Citric Acid in Water (or dilute Acetic Acid).
-
Mechanism: Converts the volatile/dusty free base into a soluble, non-volatile salt (citrate/acetate) that is easier to wipe up.
Cleanup Protocol:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear Nitrile gloves, lab coat, and N95/P100 respirator.
-
Neutralize: Spray the spill gently with the Citric Acid solution. Cover with absorbent pads.
-
Collect: Scoop the wet absorbent into a hazardous waste bag.
-
Wash: Wipe the surface with water, then soap.
Decision Logic for Waste Segregation
The following diagram illustrates the decision-making process for segregating 5-Aminopyrazol-1-carboxamidine waste streams to prevent accidents.
Caption: Decision tree for segregating 5-Aminopyrazol-1-carboxamidine waste based on physical state and salt formation.
Incompatibility Matrix
Use this table to check compatibility before adding this compound to a central waste carboy.
| Chemical Class | Compatibility Status | Result of Mixing |
| Acids (Nitric) | DANGER | Formation of unstable nitrate salts (Explosion Hazard). |
| Acids (Hydrochloric) | Caution | Exothermic reaction; forms stable HCl salt. Safe if cooled. |
| Oxidizers (Peroxides) | DANGER | Rapid oxidation, fire, or explosion. |
| Aldehydes | Caution | Condensation reactions (Schiff base formation); may generate heat/precipitate. |
| Halogenated Solvents | Safe | No immediate reaction; segregate for environmental reasons. |
References
-
Fisher Scientific. (2025). Safety Data Sheet: 1H-Pyrazole-1-carboxamidine hydrochloride. Retrieved from
-
Sigma-Aldrich. (2025).[2][5][11] Safety Data Sheet: 5-Amino-1-methyl-1H-pyrazole (Analogous hazards). Retrieved from
-
National Institutes of Health (NIH). (2025). Bioactive Fused Pyrazoles Inspired by 5-Aminopyrazole Derivatives. PMC. Retrieved from
-
US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from
Sources
- 1. 5-Aminopyrazole-4-carboxamide hemisulphate(27511-79-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. echemi.com [echemi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. afgsci.com [afgsci.com]
- 13. dwk.com [dwk.com]
Personal Protective Equipment (PPE) & Handling Guide: 5-Aminopyrazol-1-carboxamidine
Part 1: Executive Safety Assessment
5-Aminopyrazol-1-carboxamidine (often encountered as 1H-Pyrazole-1-carboxamidine hydrochloride or the Nitrate salt) presents a dual-hazard profile depending on its counter-ion and application. While the hydrochloride salt is a potent sensitizer and corrosive to eyes, the nitrate salt is a known precursor for high-nitrogen energetic materials, introducing explosion risks.
Immediate Critical Hazards:
-
Severe Eye Damage (Category 1): The hydrochloride salt is corrosive to ocular tissue. Standard safety glasses are insufficient .
-
Skin Sensitization: Repeated exposure can lead to anaphylactic-type reactions.
-
Energetic Potential (Context-Specific): If handling the Nitrate salt or synthesizing nitro-derivatives, the compound must be treated as a low-sensitivity primary explosive or propellant precursor.
Part 2: PPE Selection Matrix
This matrix distinguishes between "Routine Handling" (Hydrochloride/Sulfate salts) and "High-Hazard Handling" (Nitrate salt or Energetic Synthesis).
| PPE Component | Level 1: Routine Handling (HCl/Sulfate Salts) | Level 2: High-Hazard (Nitrate Salt / Energetic Precursors) | Scientific Rationale |
| Eye Protection | Chemical Goggles + Face Shield | Ballistic Goggles + Blast Shield | Cat. 1 eye damage risk requires a sealed environment (goggles) plus impact protection (shield). |
| Hand Protection | Double Nitrile (0.11mm min) | Double Nitrile + Kevlar Under-glove | Nitrile offers broad chemical resistance. Kevlar provides thermal/fragmentation protection in case of energetic event. |
| Respiratory | N95 or P100 Half-Mask | Fume Hood (Sash down) + P100 | Fine powders are easily inhaled; sensitization requires strict isolation from the respiratory tract. |
| Body Protection | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Anti-Static Lab Coat (Nomex/Cotton) | Synthetic fibers (polyester) generate static, a critical initiation source for high-nitrogen energetics. |
| Footwear | Closed-toe, Leather uppers | ESD (Electro-Static Dissipative) Shoes | Grounding the operator prevents static discharge accumulation. |
Part 3: Operational Protocols
3.1 Weighing & Transfer Protocol (Anti-Static Focus)
Context: High-nitrogen compounds can be sensitive to electrostatic discharge (ESD), especially when dry.
-
Preparation:
-
Equip Level 2 PPE if handling nitrate salts.
-
Verify the balance is grounded. Use an ionizing fan directed at the weigh boat to neutralize static charge.
-
-
Transfer:
-
Use wood or conductive plastic spatulas. Avoid metal-on-metal contact which can spark.
-
Do not pour directly from a large stock bottle. Transfer a small aliquot to a secondary container first.
-
-
Completion:
-
Wipe the balance area with a damp lint-free wipe immediately. Dry sweeping generates static and dust.
-
3.2 Spill Response Strategy
The method of cleanup is critical. Dry sweeping a sensitizer spreads dust; dry sweeping an energetic material can trigger detonation.
-
Scenario A: Small Spill (<5g, HCl Salt)
-
Evacuate immediate area.
-
Don full PPE (including respirator).
-
Cover spill with wet paper towels to suppress dust.
-
Scoop damp material into a wide-mouth waste jar.
-
Clean surface with 1M NaOH (to neutralize) followed by water.
-
-
Scenario B: Energetic/Nitrate Spill
-
STOP. Do not apply friction.
-
Saturate the spill gently with a Water/Acetone (50:50) mist. Desensitizing the salt with water is safer than dry handling.
-
Using a conductive scoop , lift the wet slurry.
-
Place in a waste container filled with water to keep it phlegmatized (desensitized).
-
Part 4: Risk-Based Decision Workflow
The following diagram illustrates the logical flow for selecting PPE and handling procedures based on the specific salt form of 5-Aminopyrazol-1-carboxamidine.
Figure 1: Decision logic for PPE selection based on the specific salt form of 5-Aminopyrazol-1-carboxamidine.
Part 5: References & Validation
The following sources provide the basis for the hazard classifications and energetic material handling protocols described above.
-
Fisher Scientific. (2025). Safety Data Sheet: 1H-Pyrazole-1-carboxamidine hydrochloride. Retrieved from (Search CAS: 4023-02-3 for specific verification).
-
PubChem. (2025).[1] Compound Summary: 5-amino-1H-pyrazole-3-carboxamide.[1] National Library of Medicine. Retrieved from .
-
Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Standard reference for handling high-nitrogen energetic precursors like aminopyrazole nitrates).
-
Sigma-Aldrich. (2025). Safety Data Sheet: 5-Amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from .
Disclaimer: This guide assumes the user is trained in basic laboratory safety. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling, as impurities or specific crystalline forms can alter hazard profiles.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
